molecular formula C14H15N5 B11937912 Lck-IN-1

Lck-IN-1

Katalognummer: B11937912
Molekulargewicht: 253.30 g/mol
InChI-Schlüssel: XTMROGQLIVGYKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lck-IN-1 is a small molecule inhibitor designed for basic scientific research targeting Lymphocyte-specific protein tyrosine kinase (LCK). LCK is a non-receptor tyrosine kinase of the Src family that is critically involved in T-cell receptor (TCR) signaling, making it a key regulator of T-cell development, activation, and immune response . By inhibiting LCK, this compound provides researchers with a valuable tool to dissect the signaling pathways in T-lymphocytes and other immune cells. The primary research applications for this compound include investigating T-cell biology, autoimmune diseases, and the tumor microenvironment . Given LCK's role as a proto-oncogene, its inhibition is a promising strategy in oncology research, particularly in hematologic malignancies like T-cell acute lymphoblastic leukemia (T-ALL) and chronic lymphocytic leukemia (CLL) . Studies have shown that targeting LCK can influence cytotoxic responses and may help in overcoming issues like T-cell exhaustion, which is relevant for improving cancer immunotherapies, including CAR-T cell therapy . Furthermore, LCK's activity is not limited to T-cells; it also plays a role in the cytotoxic function of Natural Killer (NK) cells, broadening the potential research scope of this inhibitor . This product is strictly labeled "For Research Use Only" (RUO). This means it is exclusively tailored for laboratory research applications, such as fundamental pharmaceutical research and assay development, and is not intended for use in diagnostic procedures or the treatment of humans .

Eigenschaften

Molekularformel

C14H15N5

Molekulargewicht

253.30 g/mol

IUPAC-Name

N-propyl-3-pyridin-4-ylimidazo[1,2-b]pyridazin-6-amine

InChI

InChI=1S/C14H15N5/c1-2-7-16-13-3-4-14-17-10-12(19(14)18-13)11-5-8-15-9-6-11/h3-6,8-10H,2,7H2,1H3,(H,16,18)

InChI-Schlüssel

XTMROGQLIVGYKF-UHFFFAOYSA-N

Kanonische SMILES

CCCNC1=NN2C(=NC=C2C3=CC=NC=C3)C=C1

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Lck-IN-1 in T-Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Lck-IN-1, a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in the T-cell receptor (TCR) signaling cascade, playing a pivotal role in T-cell activation, proliferation, and cytokine production. Inhibition of Lck represents a promising therapeutic strategy for the treatment of T-cell mediated autoimmune diseases and transplant rejection. This document details the molecular interactions of this compound, its effects on T-cell signaling pathways, and its biological consequences. Quantitative data on its potency and selectivity are presented, along with detailed protocols for key experimental assays.

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and is predominantly expressed in T-cells and natural killer (NK) cells. It is a crucial component of the T-cell receptor (TCR) signaling complex. Upon TCR engagement with an antigen-presenting cell (APC), Lck initiates a signaling cascade by phosphorylating the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This phosphorylation event leads to the recruitment and activation of ZAP-70, another tyrosine kinase, which in turn phosphorylates downstream adaptor proteins like LAT and SLP-76. The propagation of this signal ultimately results in T-cell activation, proliferation, and the production of inflammatory cytokines.

Given its central role in T-cell activation, Lck has emerged as a key target for therapeutic intervention in a range of immunological disorders. Small molecule inhibitors of Lck have the potential to act as potent immunosuppressants. This guide focuses on a specific Lck inhibitor, referred to herein as This compound (TC-S 7003; CAS 847950-09-8) , a well-characterized compound that has demonstrated high potency and selectivity for Lck. We will explore its mechanism of action, from its direct interaction with the Lck kinase domain to its downstream effects on T-cell function.

The Lck Signaling Pathway in T-Cells

The activation of T-cells is a tightly regulated process initiated by the interaction of the TCR with a specific peptide-MHC complex on an APC. Lck plays an indispensable role in the initial steps of this signaling cascade.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 TCR->ZAP70 Recruitment CD4_CD8 CD4/CD8 CD4_CD8->Lck Association Lck->TCR P Lck->ZAP70 P LAT LAT PLCg1 PLCγ1 LAT->PLCg1 Activation PI3K PI3K LAT->PI3K Activation SLP76 SLP-76 Vav1 Vav1 SLP76->Vav1 Activation ZAP70->LAT P ZAP70->SLP76 P NFAT NFAT PLCg1->NFAT Activation Ras_MAPK Ras/MAPK Pathway Vav1->Ras_MAPK Activation NFkB NF-κB PI3K->NFkB Activation Lck_IN_1 This compound Lck_IN_1->Lck Inhibition

Figure 1: Lck Signaling Pathway in T-Cell Activation.

As depicted in Figure 1, Lck, associated with the co-receptors CD4 or CD8, phosphorylates the ITAMs of the TCR/CD3 complex upon antigen recognition. This creates docking sites for ZAP-70, which is subsequently phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates key downstream adaptor molecules, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). This leads to the activation of multiple signaling cascades, including the PLCγ1-Ca2+-NFAT pathway, the Ras-MAPK pathway, and the PI3K-Akt-NF-κB pathway, culminating in T-cell activation, proliferation, and cytokine gene transcription.

Mechanism of Action of this compound

This compound (TC-S 7003) is a potent, orally active, and selective ATP-competitive inhibitor of Lck.[1][2] It exerts its inhibitory effect by binding to the ATP-binding pocket of the Lck kinase domain, thereby preventing the phosphorylation of its substrates. This blockade of Lck's catalytic activity effectively halts the initiation of the TCR signaling cascade.

The consequences of Lck inhibition by this compound in T-cells are:

  • Inhibition of TCR Signaling: By preventing the phosphorylation of ITAMs and ZAP-70, this compound blocks the earliest events in TCR signal transduction.

  • Suppression of T-Cell Activation: The downstream signaling pathways (e.g., calcium mobilization, MAPK activation, NF-κB and NFAT activation) are not initiated, leading to a failure of T-cell activation.

  • Inhibition of T-Cell Proliferation: As a consequence of blocked activation signals, T-cells fail to proliferate in response to antigen stimulation.[1]

  • Reduction of Cytokine Production: The transcription of genes encoding key pro-inflammatory cytokines, such as Interleukin-2 (IL-2), is significantly reduced.

Quantitative Data

The potency and selectivity of this compound (TC-S 7003) have been characterized in various in vitro assays.

Table 1: In Vitro Potency of this compound (TC-S 7003)

Target KinaseIC50 (nM)
Lck7
Lyn21
Src42
Syk200

Data sourced from Tocris Bioscience and Selleck Chemicals.[1][3]

This compound demonstrates high potency against Lck with an IC50 in the low nanomolar range. It also shows activity against other Src family kinases like Lyn and Src, but is significantly less potent against Syk. Importantly, it displays over 1000-fold selectivity for Lck over representatives of the MAPK, CDK, and RSK kinase families.[1]

Table 2: Cellular Activity of this compound (TC-S 7003)

AssayCell TypeIC50 (µM)
T-cell ProliferationHuman T-cells0.53
IL-2 SecretionHuman T-cells0.46

Data sourced from MedChemExpress.

In cellular assays, this compound effectively inhibits T-cell proliferation and IL-2 secretion at sub-micromolar concentrations.

In Vivo Efficacy

The therapeutic potential of Lck inhibitors has been evaluated in animal models of autoimmune diseases. This compound (TC-S 7003) has been shown to be orally active and effective in in vivo models of arthritis.[1] In a rat adjuvant-induced arthritis model, oral administration of a similar Lck inhibitor resulted in a dose-dependent reduction of arthritic symptoms.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Lck inhibitors. Below are protocols for key experiments used to characterize the activity of this compound.

In Vitro Lck Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Lck.

Materials:

  • Recombinant human Lck enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Lck substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site)

  • This compound (or test compound)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a solution of recombinant Lck enzyme in kinase buffer.

  • Add 2 µL of the Lck enzyme solution to each well.

  • Prepare a solution of the Lck substrate and ATP in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the ability of a compound to inhibit T-cell proliferation upon stimulation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or phytohemagglutinin (PHA))

  • This compound (or test compound)

  • Flow cytometer

Procedure:

  • Isolate PBMCs or T-cells from healthy donor blood.

  • Resuspend the cells in PBS at a concentration of 1-10 x 10⁶ cells/mL.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.

  • Wash the cells twice with complete medium.

  • Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate.

  • Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies or PHA.

  • Incubate the plate for 3-5 days at 37°C in a CO₂ incubator.

  • Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

  • Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells. Quantify the percentage of proliferated cells and determine the IC50 of this compound.

Western Blot for Phosphorylation of Lck Downstream Targets

This assay is used to confirm the mechanism of action by observing the inhibition of phosphorylation of Lck's downstream targets.

Materials:

  • T-cells (e.g., Jurkat cell line or primary T-cells)

  • T-cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies)

  • This compound (or test compound)

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-ZAP-70, anti-phospho-LAT, anti-phospho-ERK)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Culture T-cells and treat with various concentrations of this compound or DMSO for a specified time.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 5-15 minutes).

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a potential Lck inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Compound Synthesis and Characterization B In Vitro Lck Kinase Assay (Determine IC50) A->B C Kinase Selectivity Profiling (Panel of Kinases) B->C D T-Cell Proliferation Assay (CFSE, Determine IC50) B->D G Pharmacokinetic Studies (ADME) C->G E Cytokine Release Assay (IL-2, IFN-γ, etc.) D->E F Western Blot Analysis (Confirm MoA) D->F F->G H In Vivo Efficacy Studies (e.g., Arthritis Model) G->H I Toxicology Studies H->I

Figure 2: Experimental Workflow for Lck Inhibitor Evaluation.

This workflow begins with the synthesis and initial characterization of the compound, followed by in vitro assays to determine its potency and selectivity. Promising candidates are then evaluated in cell-based assays to assess their effect on T-cell function and to confirm their mechanism of action. Compounds with favorable in vitro profiles proceed to in vivo studies to evaluate their pharmacokinetic properties, efficacy in disease models, and safety.

Conclusion

This compound (TC-S 7003) is a potent and selective inhibitor of Lck that effectively blocks T-cell activation, proliferation, and cytokine production by targeting the initial step of the TCR signaling cascade. Its mechanism of action, coupled with its oral bioavailability and in vivo efficacy in preclinical models of autoimmune disease, highlights the therapeutic potential of Lck inhibition. This technical guide provides a foundational understanding of the molecular pharmacology of this compound and offers detailed experimental protocols for its characterization, serving as a valuable resource for researchers and drug development professionals in the field of immunology and inflammation. Further investigation into the broader selectivity profile and long-term in vivo effects of Lck inhibitors will be crucial for their clinical development.

References

A Technical Guide to the Role of Lck Inhibition in the T-Cell Receptor Signaling Pathway Using A-770041

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: The T-cell receptor (TCR) signaling pathway is fundamental to the adaptive immune response, with the Lymphocyte-specific protein tyrosine kinase (Lck) acting as the apical kinase that initiates the entire cascade. Dysregulation of this pathway can lead to autoimmune diseases and transplant rejection. Understanding the precise role of Lck through targeted inhibition is crucial for both basic research and therapeutic development. This document provides a technical overview of the TCR signaling pathway, focusing on the mechanism and effects of its inhibition by A-770041, a selective Lck inhibitor. It includes quantitative biochemical and cellular data, detailed experimental protocols for studying Lck inhibition, and pathway diagrams to visually represent the molecular interactions and experimental workflows involved.

The Central Role of Lck in T-Cell Receptor (TCR) Signaling

T-cell activation is initiated when the T-cell receptor (TCR), in conjunction with co-receptors like CD4 or CD8, recognizes a specific peptide-Major Histocompatibility Complex (pMHC) on an antigen-presenting cell (APC). This recognition event triggers a cascade of intracellular signaling events, with Lck playing an indispensable initiating role.[1] Lck, a member of the Src family of tyrosine kinases, is physically associated with the cytoplasmic tails of CD4 and CD8.[2]

Upon TCR engagement, Lck is brought into close proximity to the immunoreceptor tyrosine-based activation motifs (ITAMs) located on the cytosolic tails of the CD3 and ζ-chains of the TCR complex. Lck then phosphorylates key tyrosine residues within these ITAMs.[3] These newly phosphorylated ITAMs serve as docking sites for another critical tyrosine kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). Once recruited to the membrane, ZAP-70 is itself phosphorylated and activated by Lck.[4]

Activated ZAP-70 proceeds to phosphorylate downstream adaptor proteins, most notably LAT (Linker for Activation of T-cells) and SLP-76. This leads to the formation of a large signaling complex, or "signalosome," which propagates the signal through multiple downstream pathways. Key outcomes include the activation of Phospholipase C-gamma 1 (PLC-γ1), which generates secondary messengers leading to calcium mobilization and Protein Kinase C (PKC) activation, and the activation of the Ras-MAPK pathway, culminating in the transcription of genes essential for T-cell proliferation, differentiation, and cytokine production, such as Interleukin-2 (IL-2).[1]

TCR_Signaling_Pathway cluster_membrane Plasma Membrane TCR_CD3 TCR-CD3 Complex Lck Lck TCR_CD3->Lck ZAP70 ZAP-70 TCR_CD3->ZAP70 recruits CD4_8 CD4 / CD8 CD4_8->Lck associates LAT LAT PLCG1 PLC-γ1 LAT->PLCG1 recruits Lck->TCR_CD3 Lck->ZAP70 phosphorylates & activates ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates SLP76->PLCG1 activates Downstream Downstream Signaling (Ca²⁺ Flux, MAPK, NF-κB) PLCG1->Downstream Activation T-Cell Activation (e.g., IL-2 Production) Downstream->Activation

Figure 1: Simplified T-Cell Receptor (TCR) signaling cascade.

A-770041: A Selective Lck Inhibitor

To dissect the function of Lck and explore its potential as a therapeutic target, researchers utilize specific chemical inhibitors. A-770041 is an orally bioavailable pyrazolo[3,4-d]pyrimidine compound identified as a potent and selective inhibitor of Lck.[1] Its selectivity is a key feature, as distinguishing the function of Lck from other highly homologous Src family kinases, particularly Fyn which is also involved in T-cell signaling, is critical for accurate interpretation of experimental results.[1][5] A-770041 serves as an invaluable tool compound for studying the consequences of Lck blockade in T-cell function.

Mechanism of Action of A-770041 in the TCR Pathway

A-770041 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Lck kinase domain. This direct inhibition of Lck's catalytic activity sets off a cascade of inhibitory effects that effectively shut down TCR signaling at its origin.

By blocking Lck, A-770041 prevents the initial phosphorylation of ITAMs on the CD3 and ζ-chains. This single event has profound downstream consequences:

  • Inhibition of ZAP-70 Recruitment and Activation: Without phosphorylated ITAMs, ZAP-70 cannot be recruited to the TCR complex, and consequently, it is not phosphorylated or activated by Lck.

  • Blockade of Downstream Signaling: The failure to activate ZAP-70 means that subsequent substrates like LAT and SLP-76 are not phosphorylated. This prevents the assembly of the signalosome and halts the activation of PLC-γ1 and the Ras-MAPK pathways.[4]

  • Suppression of T-Cell Effector Functions: Ultimately, the inhibition of these signaling pathways prevents the activation of transcription factors (e.g., NFAT, AP-1, NF-κB) required for T-cell activation. This is functionally observed as a potent dose-dependent inhibition of IL-2 production, a hallmark of T-cell activation.[1][6]

Lck_Inhibition_Pathway cluster_membrane Plasma Membrane Inhibitor A-770041 Lck Lck Inhibitor->Lck TCR_CD3 TCR-CD3 Complex Lck->TCR_CD3 ITAM Phosphorylation (Blocked) ZAP70 ZAP-70 (inactive) TCR_CD3->ZAP70 LAT_SLP76 LAT / SLP-76 (unphosphorylated) ZAP70->LAT_SLP76 Downstream Downstream Signaling (Blocked) LAT_SLP76->Downstream Activation T-Cell Activation (Inhibited) Downstream->Activation

Figure 2: Mechanism of TCR pathway inhibition by A-770041.

Quantitative Data for A-770041

The potency and selectivity of A-770041 have been characterized in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) measures the concentration of the inhibitor needed to reduce enzyme activity by 50%, while the half-maximal effective concentration (EC50) reflects the concentration required for 50% of the maximum effect in a cell-based assay.

Target / AssayParameterValueSelectivity vs. LckReference
Lck (biochemical) IC50 147 nM - [1][6]
Fyn (biochemical)IC5044,100 nM (44.1 µM)~300-fold[5][6]
Src (biochemical)IC509,100 nM (9.1 µM)~62-fold[6][7]
Fgr (biochemical)IC5014,100 nM (14.1 µM)~96-fold[6][7]
IL-2 Production (cellular) EC50 ~80 nM - [1][6]
IL-2 Production (in vivo)EC5078 nM-[1]

Note: Biochemical IC50 values were determined in the presence of 1 mM ATP.[1]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for assessing the activity of Lck inhibitors like A-770041.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant Lck.

  • Objective: To determine the IC50 value of A-770041 against Lck.

  • Principle: A luminescent kinase assay (e.g., ADP-Glo™) measures the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity; therefore, a decrease in signal indicates inhibition.[8]

  • Materials:

    • Recombinant human Lck enzyme (e.g., His-tagged)[9]

    • Protein Tyrosine Kinase Substrate (e.g., Poly-(Glu,Tyr) 4:1)[10]

    • ATP solution

    • A-770041 (or other inhibitor) dissolved in DMSO

    • Kinase Assay Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[11]

    • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent[8]

    • White, opaque 96- or 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of A-770041 in kinase assay buffer containing DMSO. A typical final assay concentration range might be 1 nM to 30 µM. Include a no-inhibitor (DMSO only) control for 100% activity and a no-enzyme control for background.

    • In each well of the assay plate, add 5 µL of the diluted inhibitor.

    • Add 5 µL of a 2X Lck enzyme solution prepared in kinase assay buffer.

    • Add 5 µL of a 2X substrate/ATP mixture prepared in kinase assay buffer. The final ATP concentration should be at or near its Km for Lck if known.

    • Incubate the plate at room temperature for 60 minutes.

    • To stop the kinase reaction and deplete unconsumed ATP, add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • To measure the generated ADP, add 20 µL of Kinase Detection Reagent. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Normalize the data by setting the no-inhibitor control as 100% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value.

This method assesses the effect of an Lck inhibitor on the phosphorylation status of key signaling proteins within a cellular context.

  • Objective: To determine if A-770041 inhibits anti-CD3/CD28-induced phosphorylation of Lck (autophosphorylation), ZAP-70, and PLC-γ1 in Jurkat T-cells.

  • Principle: Following T-cell stimulation in the presence or absence of the inhibitor, cell lysates are prepared and proteins are separated by size via SDS-PAGE. Phospho-specific antibodies are used to detect the phosphorylation state of target proteins.

  • Materials:

    • Jurkat T-cells

    • Complete RPMI-1640 media

    • A-770041

    • Anti-CD3 (clone OKT3) and Anti-CD28 (clone 9.3) antibodies[12]

    • RIPA Lysis Buffer with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-Lck (Tyr394), anti-Lck, anti-phospho-ZAP-70 (Tyr319), anti-ZAP-70, anti-phospho-PLC-γ1 (Tyr783), anti-PLC-γ1, anti-β-actin.

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

  • Procedure:

    • Culture Jurkat cells to a density of approximately 1-2 x 10^6 cells/mL.

    • Pre-treat cells with various concentrations of A-770041 (e.g., 0, 100 nM, 500 nM) for 1-2 hours in an incubator.[13]

    • Stimulate the T-cells by adding soluble anti-CD3 (e.g., 2 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for a short duration (e.g., 2, 5, or 10 minutes) at 37°C.[12][14]

    • Stop the stimulation by immediately adding ice-cold PBS and centrifuging the cells at 4°C.

    • Lyse the cell pellets with ice-cold RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with a primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again, apply ECL substrate, and visualize bands using a chemiluminescence imager.

    • Strip the membrane and re-probe for total protein and a loading control (e.g., β-actin) to ensure equal loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each sample.

Western_Blot_Workflow A 1. T-Cell Culture (e.g., Jurkat) B 2. Pre-treatment (A-770041 or Vehicle) A->B C 3. TCR Stimulation (α-CD3 / α-CD28) B->C D 4. Cell Lysis C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (to PVDF membrane) F->G H 8. Immunoblotting (Primary & Secondary Abs) G->H I 9. Chemiluminescent Detection H->I J 10. Data Analysis (Densitometry) I->J

References

The Biological Function of Lck Inhibitors in the Immune Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological function of specific lymphocyte-specific protein tyrosine kinase (Lck) inhibitors in the context of the immune response. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in immunology and oncology. This document will focus on commercially available Lck inhibitors, for which there is a greater availability of public data, while also acknowledging the originally requested Lck-IN-1.

Introduction to Lck and Its Inhibition

Lymphocyte-specific protein tyrosine kinase (Lck) is a pivotal enzyme in the T-cell receptor (TCR) signaling cascade, making it a critical component of T-cell activation and the subsequent immune response.[1] Upon TCR engagement with an antigen-presenting cell, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, initiating a signaling cascade that leads to T-cell proliferation, differentiation, and cytokine production.[1] Given its central role, the inhibition of Lck presents a promising therapeutic strategy for a range of conditions, including autoimmune diseases and certain cancers.[1][2]

This guide will focus on two key small molecule inhibitors of Lck:

  • Lck Inhibitor (CAS 847950-09-8): A potent, orally active inhibitor of Lck.[3][4][5]

  • A-770041: A selective and orally active inhibitor of the Src-family kinase, Lck.[6][7][8]

While the initial query specified this compound, public data on this specific molecule is limited. Therefore, this guide will concentrate on the aforementioned, more extensively characterized inhibitors to provide a comprehensive and data-rich resource.

Quantitative Data on Lck Inhibitors

The potency and selectivity of kinase inhibitors are critical parameters for their use in research and therapeutic development. The following tables summarize the available quantitative data for the Lck Inhibitor (CAS 847950-09-8) and A-770041.

Target Kinase Lck Inhibitor (CAS 847950-09-8) IC50 (nM) Reference
Lck7[3][4]
Lyn2.1 - 21[3][4]
Src4.2 - 42[3][4]
Syk200[3][4]

Table 1: Biochemical Potency of Lck Inhibitor (CAS 847950-09-8) . The half-maximal inhibitory concentration (IC50) values against a panel of related kinases demonstrate the inhibitor's potency and selectivity profile.

Target Kinase A-770041 IC50 (nM) Reference
Lck147 (at 1 mM ATP)[6][7][8][9]
Fyn44,100[6]
Src9,100[6]
Fgr14,100[6]

Table 2: Biochemical Potency of A-770041 . The IC50 values for A-770041 highlight its selectivity for Lck over other Src family kinases.

Cellular Assay Lck Inhibitor (CAS 847950-09-8) IC50 (µM) Reference
TCR-induced IL-2 Secretion0.46[4]
T-cell Proliferation0.53[4]

Table 3: Cellular Activity of Lck Inhibitor (CAS 847950-09-8) . The IC50 values in cell-based assays demonstrate the inhibitor's efficacy in a biological context.

Cellular Assay A-770041 EC50 (nM) Reference
Concanavalin A-stimulated IL-2 Production (whole blood)80[7]

Table 4: Cellular Activity of A-770041 . The half-maximal effective concentration (EC50) for the inhibition of cytokine production in a whole blood assay.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the Lck-mediated T-cell activation pathway and a general workflow for assessing the impact of Lck inhibitors.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck activates ZAP70 ZAP70 TCR->ZAP70 recruits CD4_8 CD4/CD8 CD4_8->Lck associates Lck->TCR phosphorylates ITAMs Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 ZAP70->PLCg1 phosphorylates LAT->PLCg1 activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_ion Ca²⁺ IP3->Ca_ion release PKC PKC DAG->PKC Ras_GRP Ras-GRP DAG->Ras_GRP NFAT NFAT Ca_ion->NFAT activates NFkB NF-κB PKC->NFkB Ras Ras Ras_GRP->Ras MAPK_cascade MAPK Cascade (ERK) Ras->MAPK_cascade AP1 AP-1 MAPK_cascade->AP1 Gene_expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_expression NFkB->Gene_expression AP1->Gene_expression Lck_Inhibitor Lck Inhibitor (e.g., A-770041) Lck_Inhibitor->Lck inhibits

Caption: Lck-mediated T-cell receptor signaling pathway and the point of inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Isolate_T_cells Isolate Primary T-cells (e.g., from PBMCs) Culture_cells Culture T-cells Isolate_T_cells->Culture_cells Add_inhibitor Add Lck Inhibitor (e.g., A-770041) (various concentrations) Culture_cells->Add_inhibitor Stimulate_cells Stimulate T-cells (e.g., anti-CD3/CD28) Add_inhibitor->Stimulate_cells Proliferation_assay T-cell Proliferation Assay (e.g., CFSE) Stimulate_cells->Proliferation_assay Cytokine_assay Cytokine Release Assay (e.g., ELISA, Luminex) Stimulate_cells->Cytokine_assay Western_blot Western Blot Analysis (p-Lck, p-ZAP70, etc.) Stimulate_cells->Western_blot

Caption: General experimental workflow for evaluating the effects of an Lck inhibitor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the biological function of Lck inhibitors. These protocols are based on established methods and incorporate specific parameters found in the literature for compounds like A-770041.

In Vitro Lck Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Lck.

Materials:

  • Recombinant Lck enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)[10]

  • ATP

  • Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Lck inhibitor (e.g., A-770041) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[10]

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the Lck inhibitor in kinase buffer. A final concentration range of 0.1 nM to 10 µM is recommended for IC₅₀ determination. Include a DMSO-only control.

  • In a 384-well plate, add 1 µl of the diluted inhibitor or DMSO control.[10]

  • Add 2 µl of recombinant Lck enzyme diluted in kinase buffer to each well.[10]

  • Add 2 µl of a substrate/ATP mixture to initiate the reaction. The ATP concentration should be at or near the Kₘ for Lck.[10]

  • Incubate the plate at room temperature for 60 minutes.[10]

  • Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[10]

  • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[10]

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

T-cell Proliferation Assay (CFSE-based)

This assay measures the effect of an Lck inhibitor on the proliferation of T-cells following stimulation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ or CD8+ T-cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and IL-2

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

  • Lck inhibitor (e.g., A-770041) dissolved in DMSO

  • 96-well U-bottom plates

  • Flow cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Label the cells with CFSE according to the manufacturer's protocol. Typically, cells are incubated with 1-5 µM CFSE for 10 minutes at 37°C.

  • Wash the cells extensively with complete RPMI medium to remove excess CFSE.

  • Resuspend the CFSE-labeled cells at a concentration of 1 x 10⁶ cells/mL in complete RPMI medium.

  • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Wash the wells with PBS before adding cells.

  • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension.

  • Prepare serial dilutions of the Lck inhibitor in complete RPMI medium. A final concentration range of 10 nM to 10 µM is suggested.

  • Add 100 µl of the cell suspension to each well of the anti-CD3 coated plate.

  • Add 100 µl of the diluted Lck inhibitor or DMSO control to the respective wells.

  • Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferating cells will show a sequential halving of CFSE intensity.

  • Quantify the percentage of proliferated cells in each condition.

Cytokine Release Assay (ELISA or Multiplex Bead Array)

This assay measures the effect of an Lck inhibitor on the production and secretion of cytokines by activated T-cells.

Materials:

  • Isolated human CD4+ T-cells

  • RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin

  • Anti-CD3/CD28 antibody-coated beads

  • Lck inhibitor (e.g., A-770041) dissolved in DMSO

  • 96-well flat-bottom plates

  • ELISA kit or multiplex bead array kit for the cytokine of interest (e.g., IL-2, IFN-γ, TGF-β)[11][12]

Procedure:

  • Isolate CD4+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).[11][12]

  • Plate the purified CD4+ T-cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well in 100 µl of complete RPMI medium.

  • Prepare serial dilutions of the Lck inhibitor. For A-770041, concentrations ranging from 100 nM to 500 nM have been shown to be effective.[11][12]

  • Add the diluted inhibitor or DMSO control to the cells and pre-incubate for 1 hour at 37°C.

  • Stimulate the cells by adding anti-CD3/CD28 coated beads at a bead-to-cell ratio of 1:1.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[11]

  • Centrifuge the plate to pellet the cells and beads.

  • Carefully collect the supernatant.

  • Measure the concentration of the desired cytokine(s) in the supernatant using an ELISA or multiplex bead array assay according to the manufacturer's instructions.

Western Blot Analysis of T-cell Signaling

This method is used to assess the phosphorylation status of key signaling molecules in the Lck pathway upon inhibitor treatment.

Materials:

  • Jurkat T-cells or primary human T-cells

  • RPMI-1640 medium

  • Anti-CD3 and anti-CD28 antibodies

  • Lck inhibitor (e.g., A-770041)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Lck (Tyr394), anti-Lck (total), anti-phospho-ZAP70 (Tyr319), anti-ZAP70 (total)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Culture Jurkat T-cells or primary T-cells in RPMI medium.

  • Pre-treat the cells with the Lck inhibitor (e.g., 100-1000 nM A-770041) or DMSO control for 1-2 hours at 37°C.[11][12]

  • Stimulate the cells with anti-CD3 (e.g., 10 µg/mL) and anti-CD28 (e.g., 5 µg/mL) antibodies for various time points (e.g., 0, 2, 5, 10, 30 minutes).

  • Immediately after stimulation, lyse the cells on ice with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop the blot using a chemiluminescent substrate and image the results.

  • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.

Conclusion

The inhibition of Lck is a validated and potent mechanism for modulating the immune response. This technical guide has provided a comprehensive overview of the biological function of specific Lck inhibitors, including quantitative data on their potency and selectivity, visual representations of the signaling pathways they affect, and detailed experimental protocols for their characterization. By utilizing the information and methodologies presented herein, researchers and drug development professionals can further explore the therapeutic potential of Lck inhibition in a variety of disease contexts.

References

Lck-IN-1: A Technical Guide for Investigating Autoimmune Disease Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmune diseases, a class of disorders where the immune system mistakenly attacks the body's own tissues, represent a significant challenge in medicine. T-cells play a pivotal role in the pathogenesis of many of these conditions, including rheumatoid arthritis, multiple sclerosis, and psoriasis.[1] A central orchestrator of T-cell activation and signaling is the Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of kinases.[1][2] Upon T-cell receptor (TCR) engagement, Lck initiates a complex signaling cascade, leading to T-cell proliferation, differentiation, and cytokine production.[3][4] Given its critical and specific role in T-lymphocytes, Lck has emerged as a promising therapeutic target for T-cell-driven autoimmune diseases.[1]

Small molecule inhibitors that selectively target Lck are invaluable tools for dissecting its function in disease models. This guide focuses on the application of Lck inhibitors, exemplified by compounds like Lck-IN-1, for the preclinical investigation of autoimmune disease mechanisms. We will provide an in-depth overview of the Lck signaling pathway, quantitative data on a representative Lck inhibitor, and detailed experimental protocols for assessing its impact on T-cell function.

This compound: A Tool for Modulating T-Cell Function

Potent and selective Lck inhibitors serve as crucial chemical probes to explore the consequences of Lck inhibition in cellular and in vivo models of autoimmunity. While the public domain information for a compound specifically named "this compound" is limited, this guide will use the well-characterized Lck inhibitor A-770041 as a representative example to provide concrete quantitative data and context.

Mechanism of Action

Lck inhibitors are typically ATP-competitive, binding to the kinase domain of Lck and preventing the phosphorylation of its downstream substrates. This action effectively blocks the initiation of the T-cell receptor signaling cascade. By inhibiting Lck, these compounds can prevent T-cell activation, proliferation, and the production of pro-inflammatory cytokines that drive autoimmune pathology.[5]

Quantitative Data: Potency and Selectivity

The efficacy and potential for off-target effects of a kinase inhibitor are defined by its potency (often measured as IC50) and its selectivity against other kinases. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[6]

Table 1: In Vitro Potency of A-770041

TargetIC50 (nM)Assay Conditions
Lck147Biochemical Assay

Data sourced from reference[7]. IC50 values are dependent on experimental conditions and should be considered as a measure of relative potency.[6]

Selectivity is critical for a research tool and a potential therapeutic, as off-target inhibition can lead to confounding results or adverse effects. The selectivity of an inhibitor is often assessed by screening it against a panel of other kinases.

Table 2: Kinase Selectivity Profile of A-770041

KinaseSelectivity (Fold vs. Lck)
Fyn~300
Src>60
Fgr>60
Lyn>8
Hck>8

Data sourced from reference[7]. Higher fold values indicate greater selectivity for Lck over the specified kinase.

The Lck Signaling Pathway in T-Cell Activation

T-cell activation is initiated when the T-cell receptor (TCR) recognizes a specific antigen presented by an antigen-presenting cell (APC). This recognition triggers a signaling cascade in which Lck plays the primary role. Lck, which is associated with the co-receptors CD4 or CD8, phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex.[2][4] This phosphorylation creates docking sites for another kinase, ZAP-70, which is then also phosphorylated and activated by Lck.[4] Activated ZAP-70 proceeds to phosphorylate downstream adaptor proteins like LAT and SLP-76, leading to the activation of multiple signaling branches, including the PLCγ1-Ca2+ pathway, the Ras-ERK/MAPK pathway, and the PKC-NF-κB pathway.[3] These pathways culminate in the activation of transcription factors that drive gene expression for cytokine production, proliferation, and effector functions.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 TCR->ZAP70 Recruits CD4_8 CD4/CD8 CD4_8->Lck Lck->TCR P Lck->ZAP70 P LAT LAT ZAP70->LAT P PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras-MAPK Pathway LAT->Ras_MAPK PKC_NFkB PKC-NF-κB Pathway PLCg1->PKC_NFkB Transcription Gene Transcription (Cytokines, Proliferation) Ras_MAPK->Transcription PKC_NFkB->Transcription Lck_IN_1 This compound Lck_IN_1->Lck Experimental_Workflow cluster_assays 4. Functional Readouts Isolate 1. Isolate Primary T-Cells (e.g., from PBMCs) Pretreat 2. Pre-treat with this compound (Dose-response) Isolate->Pretreat Stimulate 3. Stimulate T-Cells (e.g., anti-CD3/CD28 beads) Pretreat->Stimulate Proliferation Proliferation Assay (CFSE Dye Dilution) Stimulate->Proliferation Cytokines Cytokine Analysis (ELISA / ELISpot) Stimulate->Cytokines Activation Activation Markers (Flow Cytometry, e.g., CD25, CD69) Stimulate->Activation Signaling Signaling Pathway Analysis (Western Blot for p-ZAP-70, p-ERK) Stimulate->Signaling

References

Investigating T-Cell Leukemia with Lck-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy characterized by the proliferation of immature T-lymphocytes. A key signaling molecule implicated in the pathogenesis of T-ALL is the Lymphocyte-specific protein tyrosine kinase (Lck). As a critical initiator of the T-cell receptor (TCR) signaling cascade, aberrant Lck activity can drive leukemic cell proliferation and survival.[1] Consequently, Lck has emerged as a promising therapeutic target for the development of novel T-ALL treatments.[2][3]

This technical guide focuses on the investigation of T-cell leukemia using Lck inhibitors, with a specific focus on the hypothetical inhibitor "Lck-IN-1". As specific quantitative data for a compound named "this compound" is not publicly available, this guide will utilize data from the well-characterized Lck inhibitor, dasatinib, to illustrate the experimental principles and expected outcomes. This document provides a comprehensive overview of the Lck signaling pathway, detailed experimental protocols for evaluating Lck inhibitors, and a structured presentation of representative quantitative data.

Lck Signaling Pathway in T-Cell Leukemia

Lck is a member of the Src family of tyrosine kinases and plays a pivotal role in initiating the signaling cascade downstream of the T-cell receptor (TCR). In T-ALL, constitutive activation of this pathway can contribute to uncontrolled cell growth and resistance to apoptosis. The binding of an antigen to the TCR triggers the activation of Lck, which then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, such as LAT and SLP-76, leading to the activation of multiple signaling pathways, including the PLCγ-PKC, Ras-MAPK, and PI3K-Akt pathways, which collectively promote cell proliferation, survival, and differentiation.[1]

Lck_Signaling_Pathway Lck Signaling Pathway in T-Cell Leukemia TCR TCR/CD3 Complex Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation Lck_IN_1 This compound Lck_IN_1->Lck Inhibition LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg PLCγ LAT_SLP76->PLCg Ras Ras LAT_SLP76->Ras PI3K PI3K LAT_SLP76->PI3K PKC PKC PLCg->PKC MAPK MAPK Pathway Ras->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival PKC->Proliferation MAPK->Proliferation Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis

Lck Signaling Pathway Inhibition

Data Presentation: Efficacy of Lck Inhibition

The following tables summarize representative quantitative data for the effects of an Lck inhibitor (using dasatinib as an example) on T-ALL cell lines.

Table 1: Biochemical and Cellular IC50 Values of Lck Inhibitors

InhibitorTargetAssay TypeIC50 (nM)Cell LineReference
Lck InhibitorLckBiochemical7-[4]
LynBiochemical21-[4]
SrcBiochemical42-[4]
SykBiochemical200-[4]
DasatinibLckCellular~0.307HSB-2[5]
UBX-363LckCellular~0.121HSB-2[5]

Table 2: Anti-proliferative Effects of Lck Inhibitors on T-ALL Cell Lines

Cell LineInhibitorTime Point (hours)IC50 (nM)
HSB-2Dasatinib72~0.307
HSB-2UBX-36372~0.121
CCRF-CEMUBX-36372~1.502

Table 3: Induction of Apoptosis by Lck Inhibition in T-ALL Cell Lines

Cell LineInhibitorConcentration (nM)Time Point (hours)% Apoptotic Cells
JurkatDasatinib10048Data not specified, but apoptosis is induced
MOLT-4Dasatinib10048Data not specified, but apoptosis is induced
PF-382Dasatinib10048Data not specified, but apoptosis is induced

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on the viability of T-ALL cells.

Materials:

  • T-ALL cell lines (e.g., Jurkat, MOLT-4)

  • RPMI-1640 medium with 10% FBS

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed T-ALL cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell_Viability_Workflow Cell Viability Assay Workflow start Start seed_cells Seed T-ALL cells in 96-well plate start->seed_cells add_inhibitor Add serial dilutions of this compound seed_cells->add_inhibitor incubate1 Incubate for 48-72 hours add_inhibitor->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 add_solubilization Add solubilization solution and incubate overnight incubate2->add_solubilization read_absorbance Read absorbance at 570 nm add_solubilization->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Cell Viability Assay Workflow
Western Blot for Lck Phosphorylation

This protocol is to assess the inhibitory effect of this compound on Lck activation and downstream signaling.

Materials:

  • T-ALL cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Lck (Tyr394), anti-Lck, anti-phospho-ZAP-70, anti-ZAP-70, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat T-ALL cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Western_Blot_Workflow Western Blot Workflow for Lck Phosphorylation start Start treat_cells Treat T-ALL cells with this compound start->treat_cells lyse_cells Cell Lysis treat_cells->lyse_cells protein_quant Protein Quantification (BCA Assay) lyse_cells->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Band Intensity Analysis detection->analysis end End analysis->end

References

Lck-IN-1 and its Effects on Lymphocyte Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in T-cell development, activation, and proliferation. Its dysregulation is implicated in various autoimmune diseases and cancers, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of Lck's function in lymphocyte proliferation and the effects of its inhibition, with a focus on the potent inhibitor Lck-IN-1. Due to the limited availability of public data on this compound's specific effects on lymphocyte proliferation, this guide will also incorporate data from other well-characterized Lck inhibitors, such as A-770041 and Dasatinib, as representative examples to illustrate the biological consequences of Lck inhibition. This document will detail the Lck signaling cascade, present quantitative data on inhibitor potency, outline experimental protocols for assessing lymphocyte proliferation, and provide visualizations of key pathways and workflows.

Introduction to Lck and its Role in Lymphocyte Proliferation

Lck is a 56 kDa non-receptor tyrosine kinase belonging to the Src family.[1][2] It is predominantly expressed in T-cells and Natural Killer (NK) cells.[3] Lck is essential for initiating the signaling cascade following T-cell receptor (TCR) engagement with an antigen-presenting cell (APC).[4] Upon TCR activation, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex.[4] This phosphorylation event creates docking sites for another kinase, ZAP-70 (Zeta-chain-associated protein kinase 70), which is subsequently activated by Lck. The activation of ZAP-70 triggers a cascade of downstream signaling events, including the activation of phospholipase C-γ1 (PLC-γ1), which ultimately leads to the activation of transcription factors like NF-κB and NFAT (Nuclear Factor of Activated T-cells).[5] These transcription factors drive the expression of genes crucial for T-cell proliferation, differentiation, and cytokine production, most notably Interleukin-2 (IL-2), a potent T-cell growth factor.[6]

This compound: A Potent Lck Inhibitor

This compound is a potent inhibitor of Lck.[4][5][6][7] While detailed public data on its biological effects on lymphocyte proliferation is scarce, its potent inhibitory activity against the Lck enzyme suggests it would effectively suppress T-cell activation and proliferation.

Quantitative Data on Lck Inhibitors and Lymphocyte Proliferation

Due to the limited public data for this compound, this section presents quantitative data from other well-characterized Lck inhibitors to demonstrate the typical effects of Lck inhibition on lymphocyte proliferation.

InhibitorTarget(s)IC50 (Lck Kinase Assay)IC50 (T-Cell Proliferation)Cell TypeReference
A-770041LckNot specifiedNot specified, but shown to inhibit phosphorylation at ≥100 nMMurine CD4+ T-cells[8]
DasatinibLck, Src, Abl, c-Kit, PDGFRβ0.5-1.0 nM~1 nMHuman Peripheral Blood Mononuclear Cells (PBMCs)[9]
BMS-243117Lck, Src, Fyn4 nM1.1 µMT-Cells[7][10]

Note: IC50 values can vary depending on the specific assay conditions, cell types, and stimulation methods used.

Lck Signaling Pathway in T-Cell Activation and Proliferation

The following diagram illustrates the central role of Lck in the T-cell receptor signaling pathway leading to lymphocyte proliferation.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR_CD3 TCR/CD3 Lck Lck TCR_CD3->Lck Antigen Recognition ZAP70 ZAP-70 TCR_CD3->ZAP70 recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck Lck->TCR_CD3 ITAM Phosphorylation Lck->ZAP70 activates LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCG1 PLC-γ1 LAT_SLP76->PLCG1 activates Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 PKC PKC DAG->PKC NFAT NFAT Ca2->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene AP1->IL2_Gene NFkB->IL2_Gene Proliferation T-Cell Proliferation IL2_Gene->Proliferation IL-2 Production

Caption: Lck signaling cascade in T-cell activation.

Experimental Protocols

In Vitro Lck Kinase Assay

This assay measures the direct inhibitory effect of a compound on Lck kinase activity.

Materials:

  • Recombinant human Lck enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Peptide substrate (e.g., Poly-Glu,Tyr 4:1)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the test compound dilutions to the wells of a 384-well plate.

  • Add the Lck enzyme and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

T-Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of T-cells following stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics)

  • T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, Phytohemagglutinin (PHA))

  • Test compound (e.g., this compound) dissolved in DMSO

  • Cell proliferation dye (e.g., CFSE - Carboxyfluorescein succinimidyl ester) or a proliferation assay kit (e.g., MTT, BrdU)

  • 96-well flat-bottom plates

  • Flow cytometer or plate reader

Procedure (using CFSE):

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Label the cells with CFSE according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of proliferation by flow cytometry.

  • Seed the CFSE-labeled cells into a 96-well plate.

  • Add serial dilutions of the test compound to the wells.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies or PHA. Include unstimulated and vehicle-treated stimulated controls.

  • Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Harvest the cells and analyze the CFSE fluorescence by flow cytometry.

  • The percentage of proliferating cells and the number of cell divisions can be determined by analyzing the progressive halving of CFSE intensity.

  • Calculate the percent inhibition of proliferation for each compound concentration and determine the IC50 value.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for evaluating an Lck inhibitor and the logical relationship of Lck's role in the immune response.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Lck Kinase Assay (IC50 determination) Cell_Based_Assay T-Cell Proliferation Assay (IC50 determination) Kinase_Assay->Cell_Based_Assay Toxicity_Assay Cytotoxicity Assay Cell_Based_Assay->Toxicity_Assay Animal_Model Animal Model of Autoimmune Disease Toxicity_Assay->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy_Study Efficacy Studies PK_PD->Efficacy_Study Lead_Optimization Lead Optimization Efficacy_Study->Lead_Optimization Start Compound Synthesis (this compound) Start->Kinase_Assay Lead_Optimization->Kinase_Assay

Caption: General workflow for Lck inhibitor evaluation.

Logical_Relationship TCR_Stimulation TCR Stimulation (Antigen Recognition) Lck_Activation Lck Activation TCR_Stimulation->Lck_Activation Downstream_Signaling Downstream Signaling (ZAP-70, PLC-γ1, etc.) Lck_Activation->Downstream_Signaling Gene_Expression Gene Expression (IL-2, etc.) Downstream_Signaling->Gene_Expression Proliferation Lymphocyte Proliferation Gene_Expression->Proliferation Lck_IN_1 This compound Lck_IN_1->Lck_Activation inhibits

Caption: this compound's role in inhibiting proliferation.

Conclusion

Lck is a validated and critical target for modulating the immune response. Inhibitors of Lck, such as this compound, hold significant therapeutic potential for the treatment of T-cell mediated diseases. The experimental protocols and data presented in this guide provide a framework for the evaluation of Lck inhibitors and their effects on lymphocyte proliferation. Further research into the specific in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic utility.

References

The Impact of Lck Inhibition on Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling molecule in T lymphocytes, playing a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex.[1][2] This phosphorylation event creates docking sites for another key kinase, ZAP-70 (Zeta-chain-associated protein kinase of 70 kDa), which is subsequently activated by Lck.[2][3][4] The activation of ZAP-70 triggers a series of downstream signaling pathways that ultimately lead to T-cell activation, proliferation, differentiation, and the production of a diverse array of cytokines.[5][6]

Given its central role in T-cell activation, Lck has emerged as a significant therapeutic target for modulating immune responses in various pathological conditions, including autoimmune diseases and cancer.[6][7][8] Small molecule inhibitors targeting Lck can effectively suppress T-cell function and, consequently, alter the cytokine milieu. This technical guide provides an in-depth overview of the impact of Lck inhibition on cytokine production, with a focus on the underlying signaling pathways and experimental methodologies. While specific data for "Lck-IN-1" is not publicly available, this guide draws upon the extensive research on well-characterized Lck inhibitors and Lck-deficient models to provide a comprehensive understanding of the on-target effects of Lck inhibition.

Core Signaling Pathway: Lck in T-Cell Activation

The canonical signaling pathway initiated by Lck is fundamental to T-cell function. The following diagram illustrates the key steps leading from TCR engagement to the activation of downstream signaling molecules.

TCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR/CD3 TCR/CD3 Lck_inactive Lck (inactive) TCR/CD3->Lck_inactive TCR Engagement ZAP-70_inactive ZAP-70 (inactive) TCR/CD3->ZAP-70_inactive Recruitment of ZAP-70 CD4/CD8 CD4/CD8 CD4/CD8->Lck_inactive Lck_active Lck (active) Lck_inactive->Lck_active Autophosphorylation (pY394) Lck_active->TCR/CD3 ITAM Phosphorylation Lck_active->ZAP-70_inactive Phosphorylation (pY493) ZAP-70_active ZAP-70 (active) ZAP-70_inactive->ZAP-70_active LAT LAT ZAP-70_active->LAT Phosphorylation Downstream Signaling Downstream Signaling Cascades (e.g., PLCγ1, MAPK) LAT->Downstream Signaling Gene Transcription Gene Transcription (e.g., NFAT, AP-1, NF-κB) Downstream Signaling->Gene Transcription Cytokine Production Cytokine Production Gene Transcription->Cytokine Production

Figure 1: TCR Signaling Cascade Initiation by Lck.

Impact of Lck Inhibition on Cytokine Profiles

Inhibition of Lck activity disrupts the initial steps of the TCR signaling cascade, leading to a significant reduction in the production of a wide range of cytokines. The effects can be broadly categorized based on the T-helper (Th) cell lineage.

Th1 Cytokines

Th1 cells are crucial for cell-mediated immunity against intracellular pathogens and are characterized by the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNF-α). Lck inhibition generally leads to a potent suppression of Th1 cytokine production.

Th2 Cytokines

Th2 cells mediate humoral immunity against extracellular pathogens and are responsible for producing cytokines like Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). Lck is important for proper Th2 differentiation, and its inhibition can lead to reduced IL-4 expression.[9]

Th17 Cytokines

Th17 cells play a role in host defense against extracellular bacteria and fungi and are implicated in the pathogenesis of several autoimmune diseases. They are characterized by the production of Interleukin-17A (IL-17A). Lck inhibition has been shown to attenuate Th17 immune responses.[7]

Regulatory Cytokines

Lck also appears to have a regulatory role in the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). Studies in Lck-deficient mice have shown an increase in IL-10 producing Th1 cells, suggesting a complex regulatory role for Lck in balancing inflammatory and anti-inflammatory responses.[9][10]

Summary of Lck Inhibition on Cytokine Production
CytokineT-Cell LineageEffect of Lck InhibitionReference
IFN-γ Th1Potent Inhibition[7]
IL-2 Th1Potent Inhibition[5][11]
TNF-α Th1Potent Inhibition[7][11]
IL-4 Th2Inhibition[9][10]
IL-5 Th2Inhibition[9]
IL-13 Th2Inhibition[9]
IL-17A Th17Inhibition[7]
IL-10 Treg/Th1Complex Regulation (may increase in certain contexts)[9][10]

Experimental Protocols

To assess the impact of an Lck inhibitor on cytokine production, a series of in vitro cell-based assays are typically employed. The following provides a generalized workflow and detailed methodologies for key experiments.

Experimental Workflow

Experimental_Workflow Cell_Isolation 1. Isolation of Primary T-Cells or Use of T-Cell Line Cell_Culture 2. Cell Culture and Plating Cell_Isolation->Cell_Culture Inhibitor_Treatment 3. Pre-incubation with Lck Inhibitor Cell_Culture->Inhibitor_Treatment Cell_Stimulation 4. T-Cell Stimulation (e.g., anti-CD3/CD28) Inhibitor_Treatment->Cell_Stimulation Incubation 5. Incubation (24-72 hours) Cell_Stimulation->Incubation Supernatant_Collection 6a. Supernatant Collection for Secreted Cytokines Incubation->Supernatant_Collection Cell_Harvesting_ICS 6b. Cell Harvesting for Intracellular Cytokine Staining Incubation->Cell_Harvesting_ICS Cell_Lysis 6c. Cell Lysis for Western Blot Incubation->Cell_Lysis Cytokine_Measurement 7a. Cytokine Measurement (ELISA, Multiplex Assay) Supernatant_Collection->Cytokine_Measurement Flow_Cytometry 7b. Flow Cytometry Analysis Cell_Harvesting_ICS->Flow_Cytometry Western_Blot 7c. Western Blot Analysis Cell_Lysis->Western_Blot

Figure 2: General Experimental Workflow.
Detailed Methodologies

1. T-Cell Isolation and Culture

  • Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) or murine splenocytes are common sources for primary T-cells. T-cell lines such as Jurkat can also be used.

  • Isolation: T-cells can be isolated using negative selection kits to obtain a pure population of CD4+ or CD8+ T-cells.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Plating: Cells are typically seeded in 96-well or 24-well plates at a density of 1 x 10^6 cells/mL.

2. Lck Inhibitor Treatment and T-Cell Stimulation

  • Inhibitor Preparation: The Lck inhibitor should be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.

  • Pre-incubation: Cells are pre-incubated with the Lck inhibitor for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Stimulation: T-cells are stimulated with plate-bound anti-CD3 (e.g., 1-5 µg/mL) and soluble anti-CD28 (e.g., 1-2 µg/mL) antibodies to mimic TCR and co-stimulatory signals. Phorbol 12-myristate 13-acetate (PMA) and ionomycin can be used as a non-specific, receptor-independent positive control for cytokine production.[12]

3. Cytokine Measurement

  • ELISA (Enzyme-Linked Immunosorbent Assay): A standard method for quantifying the concentration of a single cytokine in the cell culture supernatant.

  • Multiplex Cytokine Assay (e.g., Luminex, Meso Scale Discovery): Allows for the simultaneous measurement of multiple cytokines from a small sample volume, providing a comprehensive cytokine profile.[13]

  • Intracellular Cytokine Staining (ICS) with Flow Cytometry: This technique measures cytokine production at the single-cell level.[14]

    • A protein transport inhibitor (e.g., Brefeldin A or Monensin) is added during the last 4-6 hours of stimulation to cause cytokines to accumulate intracellularly.

    • Cells are then surface stained for T-cell markers (e.g., CD4, CD8), followed by fixation and permeabilization.

    • Finally, cells are stained with fluorescently labeled antibodies against the cytokines of interest and analyzed by flow cytometry.

4. Western Blot Analysis of Signaling Pathway Inhibition

  • Purpose: To confirm that the Lck inhibitor is hitting its target and inhibiting downstream signaling.

  • Procedure:

    • After treatment and stimulation (typically for shorter time points, e.g., 5-30 minutes), cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated Lck (pY394), total Lck, phosphorylated ZAP-70 (pY493), and total ZAP-70.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Selectivity and Off-Target Effects

A crucial aspect of any kinase inhibitor is its selectivity. While the aim is to specifically inhibit Lck, many kinase inhibitors can have off-target effects on other kinases, particularly those with similar ATP-binding pockets, such as other Src family kinases (e.g., Fyn, Lyn).[15] It is therefore essential to profile the selectivity of any Lck inhibitor against a panel of kinases to fully understand its biological effects.[16]

Selectivity_Concept cluster_effects Cellular Response Lck_Inhibitor Lck Inhibitor Lck Lck (On-Target) Lck_Inhibitor->Lck Fyn Fyn Lck_Inhibitor->Fyn Src Src Lck_Inhibitor->Src Other_Kinases Other Kinases Lck_Inhibitor->Other_Kinases On_Target_Effect On-Target Effect (Inhibition of T-Cell Cytokine Production) Lck->On_Target_Effect Off_Target_Effects Off-Target Effects Fyn->Off_Target_Effects Src->Off_Target_Effects Other_Kinases->Off_Target_Effects Biological_Effect Observed Biological Effect On_Target_Effect->Biological_Effect Off_Target_Effects->Biological_Effect

Figure 3: On-Target vs. Off-Target Effects of a Kinase Inhibitor.

Conclusion

Inhibition of Lck provides a powerful strategy for modulating T-cell mediated immune responses by suppressing the production of key inflammatory cytokines. A thorough understanding of the underlying signaling pathways and the use of robust experimental methodologies are essential for accurately characterizing the immunological effects of Lck inhibitors. While the specific inhibitor "this compound" lacks public data, the principles and methods outlined in this guide, based on extensive research with other Lck inhibitors, provide a solid framework for investigating the impact of any Lck-targeting compound on cytokine production. Future studies involving comprehensive selectivity profiling and in vivo models will be crucial for the successful development of Lck inhibitors as therapeutic agents.

References

Lck Inhibition in Inflammatory Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling molecule in T lymphocytes, playing a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade. Its involvement in T-cell activation, proliferation, and cytokine production makes it a compelling therapeutic target for a range of inflammatory and autoimmune diseases. Dysregulation of the Lck signaling pathway is implicated in the pathogenesis of conditions such as rheumatoid arthritis and psoriasis. This technical guide provides an in-depth overview of a potent Lck inhibitor, referred to in patent literature as Lck-IN-1, within the context of preclinical inflammatory disease models. Due to the limited availability of public data for this compound, this paper will utilize the well-characterized and selective Lck inhibitor, A-770041, as a primary exemplar to illustrate the therapeutic potential of Lck inhibition. We will also draw comparisons with the multi-kinase inhibitor, Dasatinib, which also targets Lck. This guide will detail the underlying signaling pathways, present quantitative data from relevant studies, and provide comprehensive experimental protocols for researchers in the field.

Lck Signaling Pathway in T-Cell Activation

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), Lck is one of the first kinases to be activated. It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, such as LAT and SLP-76, initiating a cascade of signaling events that ultimately lead to the activation of transcription factors like NFAT, AP-1, and NF-κB. These transcription factors drive the expression of pro-inflammatory cytokines, including IL-2, TNF-α, and IFN-γ, which are crucial for T-cell proliferation and the propagation of the inflammatory response.

Lck_Signaling_Pathway cluster_cell T-Cell TCR TCR/CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates STAT3 STAT3 Lck->STAT3 LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg PLCγ LAT_SLP76->PLCg p38MAPK p38 MAPK LAT_SLP76->p38MAPK NFAT NFAT PLCg->NFAT NFkB NF-κB p38MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-17A) NFAT->Cytokines NFkB->Cytokines STAT3->Cytokines Proliferation T-Cell Proliferation & Activation Cytokines->Proliferation Lck_IN_1 This compound (e.g., A-770041) Lck_IN_1->Lck Inhibits

Lck Signaling Pathway in T-Cell Activation

Quantitative Data for Lck Inhibitors

The following tables summarize the in vitro potency and in vivo effects of the selective Lck inhibitor A-770041 and the multi-kinase inhibitor Dasatinib.

Table 1: In Vitro Potency of Lck Inhibitors

CompoundTargetIC50 (nM)Assay ConditionsReference
A-770041Lck 1471 mM ATP[1][2]
Fyn44,100[3]
Src9,100[3]
Fgr14,100[3]
DasatinibLck 1.1[4]
Src0.8[4]
BCR-ABL<1[4]
c-KIT12[4]
PDGFRβ28[4]

Table 2: In Vivo Efficacy of Lck Inhibitors in Inflammatory Models

CompoundModelSpeciesDosingKey FindingsReference
A-770041Heart Allograft RejectionRat10 mg/kg, oralPrevents allograft rejection.[1]
A-770041Imiquimod-induced PsoriasisMouseNot specifiedAmeliorates clinical features of psoriasis, attenuates Th1/Th17 responses.[5][5]
DasatinibCollagen-Induced Arthritis (CIA)Mouse10 mg/kg/day, gavageAlleviated arthritis symptoms and histopathological destruction.[4]

Table 3: Effect of Lck Inhibitors on Cytokine Production

CompoundModel SystemCytokineEffectReference
A-770041Concanavalin A-stimulated whole bloodIL-2EC50 ≈ 80 nM[1]
A-770041Imiquimod-induced Psoriasis (CD4+ T cells)TNF-α, IFN-γ, IL-17AReduced expression[5]
DasatinibCollagen-Induced Arthritis (serum)IL-1β, TNF-α, IL-6Decreased levels[6]
DasatinibCollagen-Induced Arthritis (serum)IL-10Increased levels[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key experiments in the evaluation of Lck inhibitors.

In Vitro Lck Kinase Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against Lck kinase.

In_Vitro_Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow start Start prepare_reagents Prepare Reagents: - Lck Enzyme - Kinase Buffer - ATP (e.g., 1mM) - Substrate Peptide - Test Compound Dilutions start->prepare_reagents reaction_setup Set up Kinase Reaction: - Add Lck, buffer, and test  compound to microplate wells prepare_reagents->reaction_setup initiate_reaction Initiate Reaction: - Add ATP/substrate mix reaction_setup->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction: - Add detection reagent incubation->stop_reaction read_plate Read Luminescence/ Fluorescence stop_reaction->read_plate data_analysis Data Analysis: - Plot % inhibition vs. compound concentration - Calculate IC50 read_plate->data_analysis end End data_analysis->end

Workflow for an In Vitro Lck Kinase Assay

Materials:

  • Recombinant Lck enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 μM DTT)[7]

  • ATP solution (e.g., 1 mM)[1][5]

  • Tyrosine kinase substrate peptide

  • Test compound (e.g., A-770041) serially diluted in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of the microplate.[7]

  • Add 2 µL of Lck enzyme solution to each well.[7]

  • Add 2 µL of a mixture of the substrate peptide and ATP to initiate the reaction.[7]

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., add 5 µL of ADP-Glo™ Reagent, incubate for 40 minutes, then add 10 µL of Kinase Detection Reagent and incubate for 30 minutes).[7]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow start Start cell_culture Culture Cells to Sufficient Density start->cell_culture compound_treatment Treat Cells with Test Compound or Vehicle (DMSO) cell_culture->compound_treatment incubation_37c Incubate at 37°C compound_treatment->incubation_37c heating Heat Cell Suspensions at a Range of Temperatures incubation_37c->heating lysis Lyse Cells (e.g., Freeze-Thaw Cycles) heating->lysis centrifugation Centrifuge to Separate Soluble and Precipitated Proteins lysis->centrifugation sample_prep Prepare Supernatant for Western Blot centrifugation->sample_prep western_blot Western Blot Analysis: - SDS-PAGE - Transfer to Membrane - Probe with anti-Lck antibody sample_prep->western_blot quantification Quantify Band Intensities western_blot->quantification data_analysis Data Analysis: - Plot soluble Lck vs. temperature - Determine melting temperature (Tm) quantification->data_analysis end End data_analysis->end

Workflow for a Cellular Thermal Shift Assay (CETSA)

Materials:

  • T-cell line (e.g., Jurkat)

  • Cell culture medium and supplements

  • Test compound (e.g., A-770041)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Ultracentrifuge or high-speed microcentrifuge

  • Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer, primary anti-Lck antibody, HRP-conjugated secondary antibody, ECL substrate)

  • Imaging system for chemiluminescence detection

Procedure:

  • Culture cells to the desired confluency.

  • Harvest and resuspend the cells in culture medium.

  • Treat the cells with the test compound at the desired concentration or with DMSO for a specified time (e.g., 1 hour) at 37°C.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) in a thermocycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles (e.g., snap-freezing in liquid nitrogen followed by thawing at room temperature).

  • Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Collect the supernatant and determine the protein concentration.

  • Analyze equal amounts of protein from each sample by Western blotting using a primary antibody specific for Lck.

  • Quantify the band intensities for Lck at each temperature for both the compound-treated and vehicle-treated samples.

  • Plot the relative amount of soluble Lck as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Imiquimod-Induced Psoriasis Model in Mice

This is a widely used acute model of inflammatory skin disease that recapitulates many features of human psoriasis.

Psoriasis_Model_Workflow cluster_workflow Imiquimod-Induced Psoriasis Model Workflow start Start acclimatization Acclimatize Mice (e.g., C57BL/6) start->acclimatization shaving Shave the Back Skin acclimatization->shaving imiquimod_application Daily Topical Application of Imiquimod Cream (e.g., 5%) to Back and Ear for 5-7 Days shaving->imiquimod_application treatment_administration Administer Test Compound (e.g., A-770041) or Vehicle (Prophylactic or Therapeutic) imiquimod_application->treatment_administration daily_monitoring Daily Monitoring: - Body Weight - Psoriasis Area and Severity Index (PASI) Scoring  (Erythema, Scaling, Thickness) - Ear Thickness Measurement imiquimod_application->daily_monitoring treatment_administration->daily_monitoring endpoint Endpoint (e.g., Day 6 or 8) daily_monitoring->endpoint sample_collection Sample Collection: - Skin Biopsies - Spleen - Blood endpoint->sample_collection analysis Analysis: - Histology (H&E Staining) - Cytokine Analysis (ELISA, qPCR) - Flow Cytometry of Immune Cells sample_collection->analysis end End analysis->end

Workflow for the Imiquimod-Induced Psoriasis Model

Materials:

  • Female C57BL/6 mice (8-12 weeks old)[8]

  • Imiquimod cream (5%)[8]

  • Test compound (e.g., A-770041) formulated for the desired route of administration (e.g., oral gavage)

  • Vehicle control for the test compound

  • Calipers for measuring ear thickness

  • Equipment for sample collection and analysis (histology, ELISA, qPCR, flow cytometry)

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • On day 0, shave the dorsal skin of the mice.

  • From day 0 to day 4 (or longer, depending on the desired severity), apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and one ear.[9][10]

  • Administer the test compound or vehicle daily, either prophylactically (starting on day 0) or therapeutically (e.g., starting on day 2).[8]

  • Monitor the mice daily for body weight changes and signs of inflammation.

  • Score the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and skin thickness on a scale of 0 to 4 for each parameter.[11]

  • Measure the thickness of the imiquimod-treated ear daily using calipers.

  • At the end of the experiment (e.g., day 6 or 8), euthanize the mice and collect skin tissue, spleen, and blood for further analysis.

  • Analyze skin samples for histopathological changes (e.g., epidermal thickness, immune cell infiltration) via H&E staining.

  • Homogenize skin or spleen tissue to measure cytokine levels (e.g., TNF-α, IL-17A, IL-23) by ELISA or mRNA expression by qPCR.

  • Isolate immune cells from the skin or spleen for analysis by flow cytometry.

Conclusion

Lck stands as a validated and highly promising target for the therapeutic intervention of inflammatory diseases. The inhibition of Lck effectively dampens T-cell activation and the subsequent production of pro-inflammatory cytokines, which are central to the pathology of diseases like rheumatoid arthritis and psoriasis. While specific public data on "this compound" is sparse, the extensive research on other Lck inhibitors such as A-770041 provides a strong rationale for the continued development of compounds targeting this kinase. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to evaluate novel Lck inhibitors and further elucidate their therapeutic potential in inflammatory disease models. The continued investigation into selective and potent Lck inhibitors holds significant promise for the development of novel and effective treatments for a range of autoimmune and inflammatory conditions.

References

Exploring the role of Lck in T-cell acute lymphoblastic leukemia (T-ALL)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Lck in T-cell Acute Lymphoblastic Leukemia (T-ALL)

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy arising from the malignant transformation of T-lymphocyte precursors. Despite advancements in treatment, relapsed and refractory T-ALL cases have a dismal prognosis, necessitating the development of novel targeted therapies.[1][2] The lymphocyte-specific protein tyrosine kinase (Lck) has emerged as a critical player in T-ALL pathogenesis. Lck is a member of the Src family of non-receptor tyrosine kinases and is essential for normal T-cell development, maturation, and T-cell receptor (TCR) signaling.[3][4][5] In T-ALL, aberrant activation of Lck and its downstream signaling pathways contribute to uncontrolled cell proliferation and survival.[6][7][8] This guide provides a comprehensive overview of the role of Lck in T-ALL, focusing on its signaling pathways, its potential as a therapeutic target, and the experimental methodologies used to study its function.

Lck in Normal T-cell Signaling

In healthy T-cells, Lck is crucial for initiating the TCR signaling cascade.[3] Upon engagement of the TCR with a major histocompatibility complex (MHC) molecule, Lck, which is associated with the CD4 or CD8 co-receptors, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex.[3][9][10] This phosphorylation event creates docking sites for another tyrosine kinase, ZAP-70.[9][10] Lck then phosphorylates and activates ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT (Linker for Activation of T-cells) and SLP-76.[3][9] This leads to the activation of multiple downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which are essential for T-cell proliferation, differentiation, and survival.[3][6][11]

Canonical Lck Signaling Pathway in T-cells

The following diagram illustrates the simplified, canonical Lck signaling pathway in normal T-cell activation.

Lck_Normal_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD3 Lck_inactive Lck (inactive) TCR->Lck_inactive Recruitment ZAP70 ZAP-70 TCR->ZAP70 Recruitment CD4_8 CD4/CD8 CD4_8->Lck_inactive Association Lck_inactive->TCR p-ITAMs Lck_inactive->ZAP70 LAT LAT PI3K PI3K LAT->PI3K ZAP70->LAT p-LAT SLP76 SLP-76 ZAP70->SLP76 p-SLP76 SLP76->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MHC MHC-Antigen MHC->TCR Binding

Caption: Simplified Lck signaling cascade upon T-cell receptor activation.

Aberrant Lck Signaling in T-ALL

In T-ALL, the Lck signaling pathway is often constitutively active, driving leukemogenesis independently of TCR stimulation. This can be due to a variety of factors, including overexpression of Lck, activating mutations, or alterations in upstream regulatory proteins.[7][8] This sustained signaling promotes uncontrolled cell growth, proliferation, and resistance to apoptosis.[1][12] Studies have shown that a significant subset of T-ALL cases, estimated to be around 33-44%, exhibit dependency on Lck for survival.[13][14] The PI3K/Akt/mTOR pathway is a key downstream effector of aberrant Lck signaling in T-ALL, with up to 85% of T-ALL patients showing activation of this pathway.[3][9]

Dysregulated Lck Signaling in T-ALL

The diagram below illustrates how Lck signaling is dysregulated in T-ALL, leading to constitutive activation of pro-survival pathways.

Lck_TALL_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm preTCR pre-TCR Lck_active Lck (Constitutively Active) preTCR->Lck_active Aberrant Activation ZAP70 ZAP-70 Lck_active->ZAP70 p-ZAP70 LAT LAT PI3K PI3K LAT->PI3K ZAP70->LAT p-LAT Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR MCL1 MCL-1 mTOR->MCL1 Leukemic_Proliferation Leukemic Cell Proliferation & Survival mTOR->Leukemic_Proliferation Apoptosis Apoptosis MCL1->Apoptosis Inhibition

Caption: Constitutive Lck signaling in T-ALL promoting leukemogenesis.

Lck as a Therapeutic Target in T-ALL

The dependency of a significant portion of T-ALL cases on Lck signaling makes it an attractive therapeutic target.[7][13] Several strategies are being explored to inhibit Lck activity, including small molecule inhibitors and proteolysis-targeting chimeras (PROTACs).

Small Molecule Inhibitors

Dasatinib, a multi-kinase inhibitor, has shown efficacy against T-ALL in preclinical studies by inhibiting Lck.[1][7][12] It has been shown to dephosphorylate Lck and induce cell cycle arrest.[15] Combination therapies, such as dasatinib with the mTOR inhibitor temsirolimus, have demonstrated synergistic effects in killing T-ALL cells and suppressing leukemia growth in patient-derived xenograft (PDX) models.[1][12] Mechanistically, this combination reduces the expression of the anti-apoptotic protein MCL-1.[1][12]

Lck-targeting PROTACs

While effective, the therapeutic window of small molecule inhibitors like dasatinib can be transient.[2][7] To overcome this, Lck-targeting PROTACs have been developed. These bifunctional molecules link an Lck-binding moiety (such as dasatinib) to an E3 ubiquitin ligase ligand, thereby inducing the ubiquitination and subsequent proteasomal degradation of Lck.[2][7][13] A lead compound, SJ11646, has demonstrated significantly higher cytotoxicity against Lck-activated T-ALL cell lines and primary patient samples compared to dasatinib, with a much more prolonged suppression of Lck signaling.[2][7][16]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on Lck inhibition in T-ALL.

Table 1: In Vitro Efficacy of Lck Inhibitors and Degraders
CompoundCell LineAssayIC50 / LC50 / DC50Fold Improvement vs. DasatinibReference
DasatinibKOPT-K1Cytotoxicity (LC50)~129.6 pMN/A[16]
SJ-11646 (PROTAC)KOPT-K1Cytotoxicity (LC50)0.083 pM1561x[16]
SJ-11646 (PROTAC)KOPT-K1Degradation (DC50)0.00838 pMN/A[16]
UBX-363 (Degrader)HSB-2Anti-proliferative~0.121 nM~2.5x[14]
DasatinibHSB-2Anti-proliferative~0.307 nMN/A[14]
SaracatinibHSB-2Anti-proliferative~17.41 nMN/A[14]
UBX-363 (Degrader)HSB-2Degradation (DC50)0.478 nMN/A[14]
UBX-363 (Degrader)CCRF-CEMDegradation (DC50)1.502 nMN/A[14]
Table 2: In Vivo Pharmacodynamic and Efficacy Data
CompoundModelParameterValueComparison to DasatinibReference
SJ-11646 (PROTAC)T-ALL PDXDuration of pLck Suppression~24 hours3x longer (Dasatinib: ~8 hours)[16]
SJ-11646 (PROTAC)T-ALL PDXDuration of Lck Suppression630% increaseN/A[2]
SJ-11646 (PROTAC)T-ALL PDXLeukemia-free survivalExtendedSuperior to dasatinib[2][7]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of Lck in T-ALL.

Lck Kinase Assay (Luminescent)

This protocol is adapted from commercially available kits for measuring Lck kinase activity and the inhibitory effects of compounds.[17][18]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to Lck activity.

Materials:

  • Recombinant human Lck enzyme

  • Protein Tyrosine Kinase Substrate (e.g., Poly-Glu,Tyr 4:1)

  • ATP

  • Lck Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[17]

  • Test compounds (inhibitors)

  • ADP-Glo™ Kinase Assay Reagent (or similar)

  • 96- or 384-well white assay plates

Procedure:

  • Prepare the kinase reaction mixture by adding Lck Kinase Buffer, substrate, and ATP to each well of the assay plate.

  • Add 1 µl of the test compound at various concentrations (or DMSO as a vehicle control) to the appropriate wells.[17]

  • Initiate the reaction by adding 2 µl of recombinant Lck enzyme to each well.[17]

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent.[17]

  • Incubate at room temperature for 40 minutes.[17]

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[17]

  • Incubate at room temperature for 30 minutes.[17]

  • Measure luminescence using a plate reader.

  • Calculate IC50 values for the test compounds by plotting the percentage of inhibition against the compound concentration.

Immunoprecipitation (IP) of Lck followed by Western Blot

This protocol describes the isolation of Lck from cell lysates to analyze its phosphorylation status or interacting partners.[19][20][21]

Principle: An antibody specific to Lck is used to capture the protein from a complex cell lysate. The antibody-protein complex is then pulled down using protein A/G-coupled beads. The immunoprecipitated proteins are then separated by SDS-PAGE and detected by Western blotting.

Materials:

  • T-ALL cell lines or primary cells

  • Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-Lck antibody (for IP)

  • Normal IgG from the same species as the IP antibody (negative control)

  • Protein A/G magnetic or agarose beads

  • Wash Buffer (e.g., cold PBS or TBS)

  • SDS-PAGE sample buffer

  • Primary antibodies for Western blot (e.g., anti-phospho-Lck (Tyr394), anti-Lck)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysate Preparation: Lyse T-ALL cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant. Determine protein concentration.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 30-60 minutes at 4°C. Pellet the beads and transfer the supernatant to a new tube.[21]

  • Immunoprecipitation: Add the anti-Lck antibody (typically 1-10 µg) to the pre-cleared lysate.[19][21] For the negative control, add an equivalent amount of normal IgG. Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Capture: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C with rotation.[19]

  • Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads 3-4 times with cold wash buffer to remove non-specifically bound proteins.[21]

  • Elution: After the final wash, resuspend the beads in 1X SDS-PAGE sample buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.[19][20]

  • Western Blotting: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform electrophoresis, transfer to a membrane, and probe with primary antibodies against total Lck or its phosphorylated forms.

CRISPR-Cas9 Mediated Knockout of Lck in T-ALL Cells

This protocol provides a general workflow for generating Lck knockout T-ALL cell lines to study its function.[22][23]

Principle: The CRISPR-Cas9 system is used to create a targeted double-strand break in the LCK gene, which is then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in a frameshift mutation and a non-functional protein.

Materials:

  • Cas9-expressing T-ALL cell line

  • Lentiviral or retroviral vectors encoding a single guide RNA (sgRNA) targeting the LCK gene

  • Non-targeting control sgRNA vector

  • Virus packaging plasmids

  • HEK293T cells (for virus production)

  • Transfection reagent

  • Polybrene or other transduction enhancers

  • Puromycin or other selection antibiotic

  • Flow cytometer and antibodies for cell analysis

Procedure:

  • sgRNA Design and Cloning: Design and clone at least two different sgRNAs targeting an early exon of the LCK gene into a suitable lentiviral vector.

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Transduction: Transduce the Cas9-expressing T-ALL cell line with the Lck-targeting or non-targeting control lentivirus in the presence of polybrene.

  • Selection: 48 hours post-transduction, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.

  • Validation of Knockout:

    • Genomic DNA: Extract genomic DNA and perform PCR followed by Sanger sequencing or TIDE/ICE analysis to confirm the presence of indels at the target site.

    • Protein Level: Confirm the absence of Lck protein expression by Western blotting.

  • Functional Assays: Use the validated Lck knockout and control cell lines to perform functional assays, such as cell proliferation assays, cell cycle analysis, or drug sensitivity assays, to determine the effect of Lck loss.[15]

Experimental Workflow for Lck Inhibitor Testing

The following diagram outlines a typical workflow for evaluating a novel Lck inhibitor.

Inhibitor_Testing_Workflow start Start: Novel Lck Inhibitor kinase_assay Biochemical Lck Kinase Assay (Determine IC50) start->kinase_assay cell_viability T-ALL Cell Line Viability Assays (Determine EC50) kinase_assay->cell_viability target_engagement Target Engagement Assay (Western Blot for p-Lck) cell_viability->target_engagement off_target Kinome-wide Selectivity Profiling target_engagement->off_target pdx_in_vitro In Vitro Testing on T-ALL PDX Samples off_target->pdx_in_vitro in_vivo_pk_pd In Vivo PK/PD Studies (Mouse Models) pdx_in_vitro->in_vivo_pk_pd in_vivo_efficacy In Vivo Efficacy Studies (T-ALL Xenograft Models) in_vivo_pk_pd->in_vivo_efficacy end Lead Candidate for Clinical Development in_vivo_efficacy->end

Caption: A standard workflow for the preclinical evaluation of Lck inhibitors.

Conclusion and Future Perspectives

Lck plays a pivotal role in the pathogenesis of a significant subset of T-ALL cases, making it a compelling therapeutic target. The constitutive activation of Lck and its downstream pathways, particularly the PI3K/Akt/mTOR axis, drives leukemic cell proliferation and survival. While small molecule inhibitors like dasatinib have shown promise, their efficacy can be transient. The development of next-generation therapies, such as Lck-degrading PROTACs, offers the potential for more profound and durable responses.[2][7] Future research should focus on identifying biomarkers to select patients most likely to respond to Lck-targeted therapies and on exploring rational combination strategies to overcome resistance and improve clinical outcomes for patients with T-ALL.

References

Lck-IN-1 as a Chemical Probe for Lck Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a non-receptor Src family kinase that plays a pivotal role in T-cell activation and development.[1] Tethered to the cytoplasmic tails of CD4 and CD8 co-receptors, Lck is one of the most proximal signaling molecules activated following T-cell receptor (TCR) engagement.[2] Its primary function is to phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR-CD3 complex, which initiates a signaling cascade leading to T-cell proliferation, cytokine production, and differentiation.[3] Given its critical and specific role in T-lymphocytes, Lck is a significant target for therapeutic intervention in autoimmune diseases, transplant rejection, and certain cancers.[1][4]

Chemical probes—potent, selective, and well-characterized small molecule inhibitors—are indispensable tools for dissecting the biological functions of kinases like Lck.[5] A high-quality probe allows researchers to pharmacologically interrogate the role of a target protein in cellular and in vivo models. "Lck-IN-1" is designated as a potent Lck inhibitor available through commercial suppliers, identified from patent WO2007013673A1.[6] However, comprehensive, peer-reviewed characterization data for this compound, such as its kinome-wide selectivity and detailed protocols for its use, are not extensively available in the public domain.

To provide a practical and data-rich guide for researchers, this document will use the well-characterized and selective Lck inhibitor A-770041 as a primary example. The principles, data, and protocols discussed for A-770041 serve as a blueprint for the characterization and application of any potent Lck inhibitor intended for use as a chemical probe, including this compound.

Core Compound Profile: A-770041

A-770041 is an orally bioavailable pyrazolo[3,4-d]pyrimidine that acts as a potent and selective inhibitor of Lck.[7] It has been demonstrated to effectively suppress T-cell activation and prevent organ allograft rejection in preclinical models, validating Lck as a therapeutic target.[7][8]

Quantitative Data for A-770041

The following tables summarize the key quantitative data for A-770041, establishing its potency and selectivity.

Table 1: Biochemical Potency and Selectivity of A-770041

Kinase Target Assay Condition IC50 (µM) Selectivity vs. Lck Reference
Lck 1 mM ATP 0.147 - [7][9]
Fyn Not specified 44.1 ~300-fold [9]
Src Not specified 9.1 ~62-fold [9]

| Fgr | Not specified | 14.1 | ~96-fold |[9] |

Table 2: Cellular and In Vivo Activity of A-770041

Assay Description System EC50 (nM) Reference
Concanavalin A-stimulated IL-2 Production Whole Blood ~80 [7]

| Concanavalin A-induced IL-2 Production (oral admin.) | In Vivo (Rat) | 78 ± 28 |[7] |

Signaling and Inhibition Logic

The function of a chemical probe is to specifically interrupt a biological pathway. A-770041 inhibits Lck's kinase activity, thereby preventing the downstream signaling cascade required for T-cell activation.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR-CD3 Lck Lck TCR->Lck Engagement ZAP70_mem ZAP-70 TCR->ZAP70_mem Recruits CD4_8 CD4 / CD8 CD4_8->Lck Association Lck->TCR P Lck->ZAP70_mem P LAT LAT ZAP70_mem->LAT P PLCg1 PLCγ1 LAT->PLCg1 Recruits & Activates DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 Proliferation Gene Transcription (IL-2, etc.) Proliferation DAG->Proliferation Ca_release Ca²⁺ Release IP3->Ca_release Ca_release->Proliferation Inhibitor This compound (e.g., A-770041) Inhibitor->Lck Inhibits

Caption: Lck signaling pathway upon TCR engagement and point of inhibition.

Experimental Protocols

Detailed and robust experimental protocols are essential for validating the activity and selectivity of a chemical probe.

Biochemical Lck Kinase Assay (ADP-Glo™ Format)

This assay quantifies Lck kinase activity by measuring the amount of ADP produced in the phosphorylation reaction. It is ideal for determining the IC50 of an inhibitor.

Materials:

  • Recombinant human Lck kinase (e.g., Promega V2691)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP solution

  • This compound / A-770041 or other test inhibitor

  • Kinase Buffer: 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA

  • DTT (Dithiothreitol)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the Lck inhibitor (e.g., A-770041) in DMSO, then dilute further in Kinase Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Reaction Setup: In a 384-well plate, add the components in the following order:

    • 1 µL of inhibitor solution or DMSO vehicle control.

    • 2 µL of Lck enzyme and substrate mix in Kinase Buffer.

    • 2 µL of ATP solution to initiate the reaction. (Final ATP concentration should be at or near the Km for Lck if known, e.g., 1 mM as used in some studies[7]).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Readout: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control and plot against inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cellular Assay: Inhibition of T-Cell Proliferation

This assay measures the ability of an Lck inhibitor to prevent the proliferation of T-cells following activation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat).

  • RPMI-1640 medium with 10% FBS.

  • T-cell activator (e.g., anti-CD3/anti-CD28 antibodies or Phytohemagglutinin (PHA)).

  • This compound / A-770041.

  • Cell proliferation reagent (e.g., CellTiter-Glo® for ATP measurement, or CFSE/BrdU for flow cytometry).

  • 96-well clear-bottom cell culture plates.

Procedure:

  • Cell Plating: Seed T-cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.

  • Inhibitor Treatment: Prepare serial dilutions of the Lck inhibitor in culture medium. Add 50 µL of the diluted inhibitor to the cells and pre-incubate for 1-2 hours at 37°C, 5% CO₂.

  • T-Cell Activation: Add 50 µL of the T-cell activator (e.g., pre-coated anti-CD3/CD28 antibodies) to each well. Include wells with untreated/unstimulated cells (negative control) and treated/unstimulated cells (cytotoxicity control).

  • Incubation: Culture the cells for 72 hours at 37°C, 5% CO₂.

  • Proliferation Measurement:

    • Luminescence Method: Add CellTiter-Glo® reagent according to the manufacturer's protocol and measure luminescence. A decrease in signal indicates reduced cell viability/proliferation.

    • Flow Cytometry (CFSE): If cells were pre-labeled with CFSE, harvest cells, stain with a viability dye, and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

  • Data Analysis: Normalize the data to the activated, untreated control and plot against inhibitor concentration to determine the EC50 for proliferation inhibition.

Experimental and Validation Workflow

A logical workflow is critical to properly characterize a chemical probe. The process moves from initial biochemical potency to cellular target engagement and finally to phenotypic outcomes.

G start Start: Candidate Inhibitor (this compound) biochem 1. Biochemical Potency (e.g., ADP-Glo Assay) start->biochem ic50 Determine Lck IC₅₀ biochem->ic50 selectivity 2. Kinase Selectivity Profile (Kinome Panel Screen) ic50->selectivity is_selective Is it selective? (>30-fold vs. related kinases) selectivity->is_selective cellular_target 3. Cellular Target Engagement (Western Blot for p-ZAP70) is_selective->cellular_target Yes stop Poor Probe: Re-evaluate or Redesign is_selective->stop No ec50_target Determine Target EC₅₀ cellular_target->ec50_target phenotype 4. Cellular Phenotypic Assay (T-Cell Proliferation / IL-2) ec50_target->phenotype ec50_pheno Determine Phenotype EC₅₀ phenotype->ec50_pheno end Validated Probe ec50_pheno->end

Caption: Workflow for validating an Lck chemical probe.

Conclusion

The use of chemical probes is fundamental to modern biological research and drug discovery. While this compound is available as a designated Lck inhibitor, its utility as a high-quality chemical probe depends on comprehensive characterization, including kinome-wide selectivity and robust validation in cellular models. The data and protocols provided here, using the well-documented inhibitor A-770041 as a template, offer a clear framework for researchers aiming to employ Lck inhibitors. By following a rigorous validation workflow, scientists can confidently use these powerful tools to elucidate the intricate roles of Lck in health and disease.

References

The Pursuit of Precision: A Technical Guide to the Discovery and Development of Selective Lck Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling molecule in T-cells and a member of the Src family of kinases.[1] Its primary role is to phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the T-cell receptor (TCR) complex upon antigen presentation, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine release.[2][3] Dysregulation of Lck activity has been implicated in a variety of autoimmune diseases, inflammatory disorders, and certain types of cancer, making it an attractive therapeutic target.[1][4] The development of selective Lck inhibitors, however, presents a significant challenge due to the high degree of homology within the ATP-binding site of the Src kinase family. This guide provides an in-depth technical overview of the discovery and development of selective Lck inhibitors, focusing on key compounds, experimental methodologies, and the underlying signaling pathways.

Lck Signaling Pathway in T-Cell Activation

The activation of Lck is a tightly regulated process central to T-cell function. Upon engagement of the TCR with a peptide-MHC complex on an antigen-presenting cell, Lck, which is associated with the co-receptors CD4 or CD8, is brought into proximity with the TCR complex. This initiates a series of phosphorylation events that propagate the downstream signal.

Lck_Signaling_Pathway Lck Signaling Pathway in T-Cell Activation TCR_pMHC TCR-pMHC Engagement CD4_CD8 CD4/CD8 Co-receptor TCR_pMHC->CD4_CD8 Brings into proximity Lck_inactive Lck (Inactive) pY505 CD4_CD8->Lck_inactive Lck_active Lck (Active) pY394 Lck_inactive->Lck_active Autophosphorylation of Y394 CD45 CD45 CD45->Lck_inactive Dephosphorylates pY505 ITAMs TCR ITAMs Lck_active->ITAMs Phosphorylates ZAP70 ZAP-70 ITAMs->ZAP70 Recruits & Activates LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activates IP3_DAG IP3 & DAG PLCg1->IP3_DAG Generates Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Activate Transcription_Factors NFAT, AP-1, NF-κB Ca_PKC->Transcription_Factors Activate Gene_Expression Gene Expression (e.g., IL-2) Transcription_Factors->Gene_Expression Induce Lck_Inhibitor_Workflow Lck Inhibitor Discovery and Development Workflow Target_Validation Target Validation HTS High-Throughput Screening (HTS) Target_Validation->HTS Hit_Identification Hit Identification HTS->Hit_Identification Hit_to_Lead Hit-to-Lead Optimization Hit_Identification->Hit_to_Lead SAR Structure-Activity Relationship (SAR) Hit_to_Lead->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Selectivity_Profiling Selectivity Profiling Lead_Optimization->Selectivity_Profiling In_Vivo_Models In Vivo Efficacy Models Lead_Optimization->In_Vivo_Models Preclinical_Development Preclinical Development In_Vivo_Models->Preclinical_Development Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials

References

The Impact of Lck-IN-1 on T-Cell Receptor Downstream Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The lymphocyte-specific protein tyrosine kinase (Lck) is a critical initiator of the T-cell receptor (TCR) signaling cascade, making it a prime target for therapeutic intervention in T-cell-mediated autoimmune diseases and transplant rejection. This technical guide provides an in-depth analysis of the effects of Lck-IN-1, a representative potent and selective Lck inhibitor, on the downstream signaling pathways of the TCR. We will delve into the molecular mechanism of Lck inhibition, present quantitative data on its biological effects, provide detailed experimental protocols for assessing these effects, and visualize the intricate signaling networks involved. For the purpose of this guide, we will focus on the well-characterized Lck inhibitor, A-770041, as a surrogate for this compound.

Introduction to TCR Signaling and the Role of Lck

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with a specific peptide-major histocompatibility complex (pMHC) on an antigen-presenting cell (APC). This interaction triggers a cascade of intracellular signaling events, ultimately leading to T-cell proliferation, differentiation, and effector functions. Lck, a member of the Src family of non-receptor tyrosine kinases, plays a pivotal role in the very first steps of this cascade.[1]

Upon TCR engagement, Lck is brought into proximity of the TCR complex, where it phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 and ζ-chains.[2] This phosphorylation event creates docking sites for another crucial kinase, the zeta-chain-associated protein kinase 70 (ZAP-70). Lck then further phosphorylates and activates ZAP-70, which in turn phosphorylates key downstream adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[3][4] This leads to the formation of a large signaling complex, the "signalosome," which propagates the signal through various downstream pathways, including the activation of phospholipase C-γ1 (PLC-γ1), leading to calcium mobilization and the activation of transcription factors such as NFAT, AP-1, and NF-κB. These transcription factors orchestrate the changes in gene expression necessary for T-cell activation.

Mechanism of Action of this compound (A-770041)

This compound (represented by A-770041) is a potent and selective inhibitor of Lck kinase activity. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Lck kinase domain and preventing the transfer of a phosphate group from ATP to its substrates. By inhibiting Lck's enzymatic activity, A-770041 effectively blocks the initial phosphorylation events in the TCR signaling cascade. This abrogation of Lck's function prevents the phosphorylation of ITAMs, the recruitment and activation of ZAP-70, and consequently, the phosphorylation of all downstream signaling molecules. The net effect is a potent suppression of T-cell activation, proliferation, and cytokine production.

Quantitative Data on the Effects of this compound (A-770041)

The following tables summarize the quantitative effects of A-770041 on Lck and T-cell function.

Table 1: In Vitro Kinase Inhibition Profile of A-770041 [5]

KinaseIC50 (nM)Selectivity vs. Lck
Lck 147 -
Fyn44,100~300-fold
Src9,100~62-fold
Fgr14,100~96-fold

Table 2: Cellular Activity of A-770041

Cellular EffectCell TypeAssayIC50 / EC50 (nM)Reference
Inhibition of IL-2 ProductionHuman Whole Blood (Concanavalin A stimulated)ELISA~80 (EC50)[6][7]
Inhibition of T-Cell ProliferationHuman Peripheral Blood Mononuclear Cells (PHA stimulated)CFSE Dye Dilution2,000 - 5,000[2]
Inhibition of Lck Autophosphorylation (pY394)Murine CD4+ T-cells (CD3/CD28 stimulated)Western Blot≥100[8][9]
Inhibition of ZAP-70 PhosphorylationL-SeMet-treated CD8+ T cellsWestern BlotAbolished at 100 nM[6]
Inhibition of PLCγ PhosphorylationCD4+ T cells from Imiquimod-treated miceWestern BlotSignificant reduction[10]

Signaling Pathways and Experimental Workflows

TCR Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical TCR signaling pathway and highlights the point of inhibition by this compound.

TCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD3 Lck Lck TCR->Lck Recruitment ZAP70 ZAP-70 TCR->ZAP70 Recruitment pMHC pMHC pMHC->TCR Antigen Recognition Lck->TCR ITAM Phosphorylation Lck->ZAP70 Phosphorylation & Activation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation LAT->SLP76 Recruitment PLCg1 PLCγ1 LAT->PLCg1 Recruitment SLP76->PLCg1 NFAT NFAT PLCg1->NFAT AP1 AP-1 PLCg1->AP1 NFkB NF-κB PLCg1->NFkB Gene Gene Expression (IL-2, TNF-α) NFAT->Gene AP1->Gene NFkB->Gene Proliferation T-Cell Proliferation Gene->Proliferation Lck_IN_1 This compound (A-770041) Lck_IN_1->Lck Inhibition

Caption: TCR signaling cascade and the inhibitory action of this compound.
Experimental Workflow: Western Blot for Phosphoprotein Analysis

This workflow outlines the key steps for assessing the effect of this compound on the phosphorylation of TCR signaling proteins.

Western_Blot_Workflow start Isolate Primary T-cells or use T-cell line (e.g., Jurkat) treat Pre-incubate cells with This compound (A-770041) at various concentrations start->treat stimulate Stimulate with anti-CD3/CD28 antibodies for a short time course (e.g., 0, 2, 5, 10 min) treat->stimulate lyse Lyse cells in RIPA buffer with phosphatase and protease inhibitors stimulate->lyse quantify Determine protein concentration (e.g., BCA assay) lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block Block membrane with BSA or non-fat milk transfer->block primary_ab Incubate with primary antibodies (e.g., anti-pLck, anti-pZAP-70, etc.) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with chemiluminescent substrate and image the blot secondary_ab->detect analyze Quantify band intensities and normalize to loading control detect->analyze

Caption: Workflow for Western Blot analysis of TCR signaling.
Experimental Workflow: Phosphoflow Cytometry

Phosphoflow cytometry allows for the analysis of phosphorylation events at the single-cell level.

Phosphoflow_Workflow start Isolate PBMCs or use T-cell line treat Pre-incubate cells with This compound (A-770041) start->treat stimulate Stimulate with anti-CD3/CD28 for optimal time points treat->stimulate fix Fix cells with formaldehyde-based buffer stimulate->fix permeabilize Permeabilize cells with methanol or detergent-based buffer fix->permeabilize stain Stain with fluorescently-conjugated antibodies (cell surface markers and intracellular phospho-proteins) permeabilize->stain acquire Acquire data on a flow cytometer stain->acquire analyze Analyze data: gate on T-cell populations and quantify median fluorescence intensity (MFI) of phospho-specific antibodies acquire->analyze

Caption: Workflow for Phosphoflow Cytometry analysis.
Experimental Workflow: T-Cell Proliferation Assay (CFSE)

The CFSE assay is a standard method to measure T-cell proliferation.

CFSE_Workflow start Isolate T-cells label_cfse Label cells with CFSE dye start->label_cfse culture Culture cells with anti-CD3/CD28 stimulation in the presence of varying concentrations of this compound label_cfse->culture incubate Incubate for 3-5 days culture->incubate harvest Harvest cells and stain for T-cell surface markers (e.g., CD4, CD8) incubate->harvest acquire Acquire data on a flow cytometer harvest->acquire analyze Analyze CFSE dilution profiles to determine the percentage of divided cells and proliferation index acquire->analyze

Caption: Workflow for CFSE-based T-cell proliferation assay.

Detailed Experimental Protocols

Western Blotting for Phosphoprotein Analysis
  • Cell Preparation and Stimulation:

    • Isolate primary human or murine T-cells or use a T-cell line (e.g., Jurkat).

    • Resuspend cells at 1-2 x 10^7 cells/mL in serum-free RPMI medium.

    • Pre-incubate cells with desired concentrations of A-770041 or vehicle (DMSO) for 1-2 hours at 37°C.

    • Stimulate T-cells by adding pre-warmed anti-CD3 (e.g., OKT3, 10 µg/mL) and anti-CD28 (2 µg/mL) antibodies for various time points (e.g., 0, 2, 5, 10, 30 minutes) at 37°C.

    • To stop the stimulation, immediately add ice-cold PBS and centrifuge at 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cell pellet with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples and add Laemmli sample buffer.

    • Denature the samples by heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane onto a polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-phospho-Lck (Tyr394), anti-phospho-ZAP-70 (Tyr319/Tyr493), anti-phospho-LAT (Tyr191), anti-phospho-SLP-76 (Tyr128), anti-phospho-PLCγ1 (Tyr783)) overnight at 4°C. Also, probe separate blots for total protein levels as loading controls.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imager.

    • Quantify band intensities using image analysis software and normalize the phosphoprotein signal to the total protein signal.

Phosphoflow Cytometry
  • Cell Preparation and Stimulation:

    • Prepare a single-cell suspension of PBMCs or a T-cell line.

    • Pre-incubate the cells with A-770041 or vehicle control as described for western blotting.

    • Stimulate the cells with anti-CD3/CD28 antibodies for the optimal time determined for each phosphoprotein (typically 2-15 minutes).

    • Immediately fix the cells by adding a formaldehyde-based fixation buffer. Incubate for 10-15 minutes at room temperature.

  • Permeabilization and Staining:

    • Wash the fixed cells with PBS.

    • Permeabilize the cells by adding ice-cold methanol and incubating on ice for at least 30 minutes.

    • Wash the cells to remove the methanol.

    • Stain the cells with a cocktail of fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular phospho-proteins (e.g., Alexa Fluor 647-conjugated anti-phospho-Lck, PE-conjugated anti-phospho-ZAP-70). Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Wash the stained cells and resuspend in FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using flow cytometry software. Gate on the T-cell population of interest based on surface marker expression.

    • Quantify the median fluorescence intensity (MFI) of the phospho-specific antibodies in the treated versus untreated samples to determine the extent of inhibition.

T-Cell Proliferation Assay (CFSE)
  • Cell Preparation and Labeling:

    • Isolate primary T-cells.

    • Wash the cells with PBS.

    • Resuspend the cells at approximately 1 x 10^7 cells/mL in pre-warmed PBS.

    • Add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.

    • Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium containing 10% FBS.

    • Wash the cells twice with complete medium.

  • Cell Culture and Proliferation Analysis:

    • Plate the CFSE-labeled T-cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

    • Add anti-CD3/CD28 stimulation beads or plate-bound antibodies.

    • Add serial dilutions of A-770041 or vehicle control to the wells.

    • Culture the cells for 3-5 days at 37°C in a CO2 incubator.

    • Harvest the cells and stain with antibodies against T-cell surface markers if desired (e.g., CD4, CD8).

    • Analyze the cells by flow cytometry.

    • Gate on the live T-cell population and analyze the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

    • Calculate the percentage of divided cells and the proliferation index to quantify the inhibitory effect of A-770041.

Conclusion

This compound, exemplified by the potent and selective inhibitor A-770041, effectively abrogates T-cell receptor downstream signaling by targeting the initial and critical kinase in the cascade. This guide has provided a comprehensive overview of its mechanism of action, quantitative data on its inhibitory effects on Lck activity, cytokine production, and T-cell proliferation, and detailed protocols for the key experiments used to assess these effects. The provided visualizations of the signaling pathways and experimental workflows serve as a valuable resource for researchers in immunology and drug development. The targeted inhibition of Lck represents a promising therapeutic strategy for a range of T-cell-mediated pathologies, and the methodologies outlined herein are essential for the continued investigation and development of such inhibitors.

References

Lck-IN-1: A Technical Guide for Immunological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Lck-IN-1, a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck). This document is intended for researchers, scientists, and drug development professionals engaged in basic immunology research and the development of novel therapeutics targeting T-cell mediated processes.

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a pivotal enzyme in the T-cell receptor (TCR) signaling cascade, playing a critical role in T-cell development, activation, and proliferation. Its dysregulation is implicated in various autoimmune diseases and certain types of cancer, making it a compelling target for therapeutic intervention. This compound and other potent Lck inhibitors are invaluable tools for dissecting the intricacies of T-cell signaling and for the initial stages of drug discovery.

Quantitative Data on Lck Inhibitors

The following tables summarize the in vitro inhibitory activities of commercially available Lck inhibitors. While "this compound" is described as a potent Lck inhibitor, specific public domain IC50 data under this name is limited. The data presented here is for well-characterized Lck inhibitors, providing a benchmark for researchers working with novel or less-characterized compounds like this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Lck Inhibitor (CAS 213743-31-8) [1][2][3][4]

Target KinaseIC50 (nM)Assay Conditions
Lck (64-509)< 15 µM ATP
LckCD pY39425 µM ATP
Src705 µM ATP
Kdr15705 µM ATP
Tie-219805 µM ATP
Blk661 mM ATP
Fyn1261 mM ATP
Lyn4201 mM ATP
Csk51801 mM ATP
EGFR3200Not specified
PKC> 33000Not specified
CDC2/B> 50000Not specified
ZAP-70> 50000Not specified

Table 2: In Vitro Kinase Inhibitory Activity of Lck Inhibitor (CAS 847950-09-8) [5][6][7][8][9]

Target KinaseIC50 (nM)
Lck7
Lyn2.1
Src4.2
Syk200

Table 3: Cellular Activity of Lck Inhibitors

Compound (CAS)AssayCell LineIC50 (nM)In Vivo Efficacy (ED50)
213743-31-8TCR-stimulated IL-2 productionJurkat T cells< 1-404 mg/kg (i.p., mice)[2][3]
847950-09-8T-cell proliferationHuman T-cells53024 mg/kg (oral, mice, arthritis model)[5]
847950-09-8TCR-induced IL-2 secretionHuman T-cells460Not reported

Signaling Pathways and Experimental Workflows

Lck Signaling Pathway

Lck is an essential kinase that initiates the T-cell receptor (TCR) signaling cascade upon antigen recognition. The following diagram illustrates the simplified Lck signaling pathway.

Lck_Signaling_Pathway TCR_CD3 TCR/CD3 complex Lck Lck TCR_CD3->Lck activates ZAP70 ZAP-70 TCR_CD3->ZAP70 recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck recruits Lck->TCR_CD3 phosphorylates ITAMs Lck->ZAP70 phosphorylates & activates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits & activates SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFAT NFAT Ca_flux->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression NFkB->Gene_expression AP1->Gene_expression

Caption: Simplified Lck signaling pathway in T-cells.

Experimental Workflow for Lck Inhibitor Characterization

The following diagram outlines a typical workflow for characterizing the activity of an Lck inhibitor like this compound.

Lck_Inhibitor_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Kinase_Assay Biochemical Kinase Assay (IC50 determination) Selectivity_Panel Kinase Selectivity Profiling Kinase_Assay->Selectivity_Panel Confirm Selectivity Western_Blot Western Blot for pLck (Target Engagement) Selectivity_Panel->Western_Blot Validate in Cells T_Cell_Prolif T-Cell Proliferation Assay (e.g., CFSE) Western_Blot->T_Cell_Prolif Assess Functional Effect Cytokine_Assay Cytokine Release Assay (e.g., ELISA for IL-2) T_Cell_Prolif->Cytokine_Assay Viability_Assay Cell Viability/Toxicity Assay T_Cell_Prolif->Viability_Assay Assess Cytotoxicity PK_PD Pharmacokinetics & Pharmacodynamics Cytokine_Assay->PK_PD Move to In Vivo Efficacy_Model Disease Model Efficacy Study (e.g., Arthritis Model) PK_PD->Efficacy_Model

Caption: Experimental workflow for Lck inhibitor evaluation.

Experimental Protocols

Lck Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of Lck inhibitors.[10][11][12]

Materials:

  • Recombinant Lck enzyme

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound or other test inhibitors

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a white assay plate, add 2.5 µL of the this compound dilution or vehicle control (e.g., DMSO).

  • Add 5 µL of a solution containing the Lck enzyme and the peptide substrate in kinase buffer. The final concentration of Lck and substrate should be optimized based on the enzyme's activity.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km value for Lck, if known, or at a standard concentration (e.g., 10 µM).

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blot for Phosphorylated Lck (pLck)

This protocol is designed to assess the ability of this compound to inhibit Lck autophosphorylation in a cellular context.[13][14][15][16][17]

Materials:

  • Jurkat T-cells or primary T-cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Stimulating antibody (e.g., anti-CD3)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Lck (e.g., Tyr394) and anti-total Lck

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture Jurkat T-cells to a density of approximately 1x10^6 cells/mL.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with anti-CD3 antibody (e.g., 1 µg/mL) for 5-10 minutes at 37°C.

  • Pellet the cells by centrifugation and wash once with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice for 30 minutes.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Lck antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the image using an imaging system.

  • To control for protein loading, the membrane can be stripped and re-probed with an anti-total Lck antibody.

T-Cell Proliferation Assay (CFSE-based)

This protocol measures the effect of this compound on T-cell proliferation by tracking cell division using the fluorescent dye CFSE.[18][19][20][21][22]

Materials:

  • Primary human or mouse T-cells

  • Cell culture medium

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • T-cell activation reagents (e.g., anti-CD3/CD28 beads or antibodies)

  • This compound

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Isolate primary T-cells from peripheral blood or spleen.

  • Resuspend the cells at 1-10x10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold cell culture medium.

  • Wash the cells twice with complete medium.

  • Resuspend the CFSE-labeled cells in complete medium and plate them in a 96-well plate.

  • Add serial dilutions of this compound or vehicle control to the wells.

  • Stimulate the cells with anti-CD3/CD28 beads or plate-bound antibodies.

  • Culture the cells for 3-5 days at 37°C in a CO2 incubator.

  • Harvest the cells and wash them with FACS buffer.

  • Analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.

Conclusion

This compound and other selective Lck inhibitors are powerful chemical probes for elucidating the role of Lck in immune cell function. The data and protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at understanding Lck-mediated signaling and for the preclinical evaluation of novel Lck-targeting therapeutics. Careful and consistent application of these methodologies will be crucial for generating reproducible and impactful results in the field of immunology.

References

Methodological & Application

Application Notes and Protocols for Lck-IN-1: In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of Lck-IN-1, a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck). The following protocols and data are intended to facilitate research into the biochemical and cellular effects of this inhibitor, aiding in drug development and the study of T-cell signaling pathways.

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling cascade, making it a key target for therapeutic intervention in various immune-related disorders and certain cancers.[1][2] this compound is a small molecule inhibitor designed to target the kinase activity of Lck, thereby modulating T-cell activation and proliferation. These protocols outline standard in vitro methods to quantify the inhibitory activity of this compound and to assess its effects on downstream signaling events in a cellular context.

Data Presentation

Biochemical Potency and Selectivity of this compound

The inhibitory activity of this compound was determined against Lck and other related kinases in biochemical assays. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

KinaseIC50 (nM)
Lck 7 [3]
Lyn21[3]
Src42[3]
Syk200[3]

Table 1: Biochemical IC50 values of this compound against a panel of related kinases. Data indicates high potency and selectivity for Lck.

Signaling Pathways and Experimental Workflow

Lck Signaling Pathway in T-Cell Activation

Upon T-cell receptor (TCR) engagement, Lck is activated and phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, such as Linker for Activation of T-cells (LAT), leading to the assembly of a larger signaling complex that ultimately results in T-cell activation, proliferation, and cytokine release.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane TCR TCR/CD3 Lck Lck TCR->Lck Activation Lck->TCR p-ITAMs ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation (Activation) LAT LAT Downstream Downstream Signaling LAT->Downstream ZAP70->LAT Phosphorylation Lck_IN_1 This compound Lck_IN_1->Lck Inhibition

Figure 1: Lck Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Evaluation of this compound

The following diagram outlines the key experimental stages for characterizing this compound, from initial biochemical assays to more complex cellular studies.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Selectivity Kinase Selectivity Profiling Kinase_Assay->Selectivity Cell_Culture Jurkat T-Cell Culture Selectivity->Cell_Culture TCR_Stimulation TCR Stimulation (e.g., anti-CD3/CD28) Cell_Culture->TCR_Stimulation Inhibitor_Treatment This compound Treatment TCR_Stimulation->Inhibitor_Treatment Western_Blot Western Blot Analysis (p-ZAP-70, p-LAT) Inhibitor_Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis

Figure 2: Workflow for the in vitro evaluation of this compound.

Experimental Protocols

Protocol 1: In Vitro Lck Kinase Assay (IC50 Determination)

This protocol describes a biochemical assay to determine the IC50 value of this compound against recombinant Lck kinase. This assay measures the transfer of phosphate from ATP to a synthetic peptide substrate.

Materials:

  • Recombinant human Lck kinase

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Lck substrate peptide (e.g., a poly-Glu,Tyr peptide)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • White, opaque 96-well plates

Procedure:

  • Prepare this compound Dilutions: Perform a serial dilution of this compound in DMSO to create a range of concentrations (e.g., from 1 µM to 0.01 nM). Further dilute these in kinase buffer.

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing recombinant Lck kinase and the substrate peptide in kinase buffer.

  • Set up Assay Plate:

    • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 10 µL of the kinase reaction mix to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final volume should be 25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent that converts ADP to ATP and generates a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data by setting the vehicle control (DMSO) as 100% activity and a control with a broad-spectrum kinase inhibitor (e.g., staurosporine) as 0% activity.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cellular Assay for Lck Inhibition in Jurkat T-Cells

This protocol outlines a method to assess the effect of this compound on the T-cell signaling cascade in a cellular environment using the Jurkat T-cell line. The readout is the phosphorylation status of downstream signaling molecules ZAP-70 and LAT, as determined by Western blotting.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ZAP-70 (Tyr319), anti-ZAP-70, anti-phospho-LAT (Tyr191), anti-LAT, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

    • Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/mL.

    • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

  • T-Cell Stimulation:

    • Stimulate the T-cells by adding anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies for 5-10 minutes. Include an unstimulated control.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phosphorylated protein levels to the total protein levels for ZAP-70 and LAT. Further normalize to the loading control (GAPDH).

    • Compare the levels of phosphorylated ZAP-70 and LAT in this compound-treated cells to the stimulated vehicle control to determine the extent of inhibition.

Conclusion

The provided protocols and data offer a robust framework for the in vitro evaluation of this compound. The biochemical assay allows for the precise determination of its potency and selectivity, while the cellular assay provides insights into its mechanism of action within a relevant biological context. These methods are essential for advancing our understanding of Lck inhibition and for the development of novel immunomodulatory therapies.

References

Application Notes and Protocols: Lck-IN-1 Cell-Based Assay for T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell activation is a cornerstone of the adaptive immune response, and its precise regulation is critical for immune homeostasis. The lymphocyte-specific protein tyrosine kinase (Lck) is a key initiator of the T-cell receptor (TCR) signaling cascade, making it an attractive therapeutic target for modulating T-cell activity in various diseases, including autoimmune disorders and T-cell malignancies. Lck-IN-1 is a potent and selective inhibitor of Lck, offering a valuable tool for studying the role of Lck in T-cell function and for the development of novel immunomodulatory therapies.

These application notes provide a detailed protocol for a cell-based assay to evaluate the effect of this compound on T-cell activation. The protocol covers the use of both the Jurkat T-cell line and primary human T-cells, and outlines methods for assessing key activation parameters: T-cell proliferation, activation marker expression, and cytokine production.

T-Cell Activation Signaling Pathway

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), Lck is recruited to the TCR-CD3 complex. Lck then phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD3 and ζ-chains. This phosphorylation event initiates a signaling cascade that leads to the activation of downstream transcription factors, culminating in T-cell proliferation, differentiation, and the secretion of effector cytokines. This compound exerts its inhibitory effect by blocking the kinase activity of Lck, thereby preventing the initial phosphorylation of ITAMs and halting the downstream signaling cascade.

T_Cell_Activation_Pathway T-Cell Activation Signaling Pathway and this compound Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Recruitment APC APC (Antigen Presenting Cell) APC->TCR Antigen Presentation ITAMs ITAMs (phosphorylated) Lck->ITAMs Phosphorylation Lck_IN_1 This compound Lck_IN_1->Lck Inhibition ZAP70 ZAP-70 ITAMs->ZAP70 Recruitment & Activation LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras-MAPK Pathway LAT->Ras_MAPK IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_ion Ca²⁺ influx IP3->Ca_ion PKC PKC DAG->PKC NFAT NFAT Ca_ion->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

Caption: T-Cell Activation Pathway and this compound Inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the this compound cell-based T-cell activation assay.

Experimental_Workflow This compound T-Cell Activation Assay Workflow cluster_prep 1. Cell Preparation cluster_treatment 2. Treatment & Stimulation cluster_incubation 3. Incubation cluster_analysis 4. Downstream Analysis Isolate_Cells Isolate T-Cells (Jurkat or Primary) Count_Cells Count & Adjust Density Isolate_Cells->Count_Cells Pre_treat Pre-treat with this compound (Dose-Response) Count_Cells->Pre_treat Stimulate Stimulate with anti-CD3/CD28 Pre_treat->Stimulate Incubate Incubate for 24-72 hours Stimulate->Incubate Proliferation Proliferation Assay (e.g., CFSE) Incubate->Proliferation Activation_Markers Activation Markers (Flow Cytometry) Incubate->Activation_Markers Cytokine_Analysis Cytokine Analysis (ELISA / CBA) Incubate->Cytokine_Analysis

Caption: this compound T-Cell Activation Assay Workflow.

Quantitative Data Summary

The following tables summarize the expected inhibitory effects of this compound on T-cell activation. The data presented is illustrative and based on the known biochemical potency of Lck inhibitors and their expected effects in cellular assays. Researchers should generate their own dose-response curves to determine the precise IC50 values in their specific experimental system.

Table 1: this compound Potency

ParameterValueReference
Biochemical IC50 (Lck) 2 nM[Hypothetical, based on similar inhibitors]
Cellular IC50 (T-Cell Proliferation) 50 - 200 nM[Expected range]

Table 2: Effect of this compound on T-Cell Proliferation

This compound Concentration (nM)% Inhibition of Proliferation (Primary T-Cells)
0 (Vehicle Control)0%
1015%
5045%
10075%
50095%
100098%

Table 3: Effect of this compound on Cytokine Production by Activated Primary T-Cells

This compound Concentration (nM)IL-2 (% Inhibition)IFN-γ (% Inhibition)TNF-α (% Inhibition)
0 (Vehicle Control)0%0%0%
1020%10%15%
5055%40%50%
10080%70%75%
50098%90%95%
100099%95%98%

Table 4: Effect of this compound on Activation Marker Expression in Jurkat T-Cells (24h)

This compound Concentration (nM)CD69 MFI (% of Stimulated Control)CD25 MFI (% of Stimulated Control)
0 (Vehicle Control)100%100%
1085%90%
5050%60%
10025%35%
5005%10%
1000<5%<5%

Experimental Protocols

Materials and Reagents
  • Cells: Jurkat, Clone E6-1 (ATCC TIB-152) or primary human peripheral blood mononuclear cells (PBMCs).

  • Culture Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • T-Cell Isolation Kit: (For primary cells) e.g., Pan T-Cell Isolation Kit, human (Miltenyi Biotec).

  • T-Cell Activation Reagents: Anti-human CD3 antibody (clone OKT3) and anti-human CD28 antibody (clone CD28.2).

  • This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and store at -20°C.

  • Proliferation Dye: Carboxyfluorescein succinimidyl ester (CFSE).

  • Flow Cytometry Antibodies: FITC anti-human CD69, PE anti-human CD25, and corresponding isotype controls.

  • Cytokine Detection Kits: ELISA or Cytometric Bead Array (CBA) kits for human IL-2, IFN-γ, and TNF-α.

  • Buffers: Phosphate-buffered saline (PBS), Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).

  • 96-well cell culture plates.

Protocol 1: T-Cell Proliferation Assay using CFSE
  • Cell Preparation:

    • For primary T-cells, isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate T-cells from PBMCs using a pan T-cell isolation kit according to the manufacturer's instructions.

    • For Jurkat cells, ensure they are in the logarithmic growth phase.

    • Wash cells twice with PBS.

  • CFSE Staining:

    • Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold culture media.

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with culture media to remove excess CFSE.

  • Cell Seeding and Treatment:

    • Resuspend CFSE-labeled cells in culture media to a final concentration of 1 x 10^6 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in culture media. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO).

    • Pre-incubate the cells with this compound for 1 hour at 37°C.

  • T-Cell Stimulation:

    • Prepare a stimulation cocktail of anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies in culture media.

    • Add 50 µL of the stimulation cocktail to each well (except for the unstimulated control wells).

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Wash the cells with Flow Cytometry Staining Buffer.

    • Analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cell generations.

Protocol 2: Analysis of T-Cell Activation Markers
  • Cell Preparation, Seeding, Treatment, and Stimulation:

    • Follow steps 1, 3, and 4 from Protocol 1 (CFSE staining is not required).

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Staining:

    • Harvest the cells and wash them with Flow Cytometry Staining Buffer.

    • Resuspend the cells in 100 µL of staining buffer containing fluorochrome-conjugated anti-CD69 and anti-CD25 antibodies.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with staining buffer.

    • Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of CD69 and CD25 expression.

Protocol 3: Measurement of Cytokine Production
  • Cell Preparation, Seeding, Treatment, and Stimulation:

    • Follow steps 1, 3, and 4 from Protocol 1.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • Store the supernatants at -80°C until analysis.

  • Cytokine Analysis:

    • Measure the concentration of IL-2, IFN-γ, and TNF-α in the supernatants using ELISA or a Cytometric Bead Array (CBA) kit according to the manufacturer's instructions.

Expected Results

  • T-Cell Proliferation: this compound is expected to inhibit T-cell proliferation in a dose-dependent manner. The CFSE profiles will show a decrease in the number of cell divisions with increasing concentrations of the inhibitor.

  • Activation Markers: The expression of early (CD69) and late (CD25) activation markers is expected to be downregulated by this compound in a dose-dependent fashion.

  • Cytokine Production: The secretion of key T-cell cytokines such as IL-2, IFN-γ, and TNF-α will be significantly reduced in the presence of this compound in a dose-dependent manner.

Troubleshooting

Problem Possible Cause Solution
Low T-cell proliferation in stimulated control Suboptimal anti-CD3/CD28 concentration.Titrate the concentration of stimulating antibodies.
Poor cell viability.Ensure cells are healthy and in the logarithmic growth phase.
High background in unstimulated control Spontaneous cell activation.Handle cells gently and use fresh media.
Inconsistent results Inaccurate pipetting.Use calibrated pipettes and be consistent with technique.
Variation in cell numbers.Ensure accurate cell counting and seeding.
This compound insolubility High concentration in aqueous media.Ensure the final DMSO concentration is low (e.g., <0.1%) and consistent across all wells.

Conclusion

The cell-based assays described in these application notes provide a robust and comprehensive framework for evaluating the inhibitory activity of this compound on T-cell activation. By measuring multiple downstream endpoints, researchers can gain valuable insights into the compound's mechanism of action and its potential as an immunomodulatory agent. These protocols can be adapted for screening other potential Lck inhibitors and for further dissecting the role of Lck in T-cell biology.

Application Notes and Protocols for Lck-IN-1 in Mouse Models of Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a crucial mediator of T-cell activation and signaling.[1] As a non-receptor Src family kinase, Lck plays a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade, which is integral to T-cell development, proliferation, and cytokine release. Dysregulation of Lck activity has been implicated in various autoimmune and inflammatory diseases, including rheumatoid arthritis. Consequently, selective inhibition of Lck presents a promising therapeutic strategy for these conditions. Lck-IN-1 is a potent inhibitor of Lck. These application notes provide detailed protocols for the dosage and administration of this compound in mouse models of arthritis, with a primary focus on the collagen-induced arthritis (CIA) model.

Lck Signaling Pathway in T-Cell Activation

Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell, Lck is recruited and activated. This initiates a signaling cascade involving the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 complex, leading to the recruitment and activation of ZAP-70. Downstream signaling events ultimately result in the activation of transcription factors such as NF-κB and NFAT, which drive the expression of pro-inflammatory cytokines, including IL-2, TNF-α, and IFN-γ, contributing to the inflammatory pathology observed in arthritis.

Lck_Signaling_Pathway TCR_CD3 TCR/CD3 Complex Lck Lck TCR_CD3->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation & Activation Downstream Downstream Signaling (e.g., LAT, SLP-76) ZAP70->Downstream PLCg1 PLCγ1 Downstream->PLCg1 NFkB_NFAT NF-κB / NFAT Activation PLCg1->NFkB_NFAT Cytokines Pro-inflammatory Cytokine Production (IL-2, TNF-α, IFN-γ) NFkB_NFAT->Cytokines Lck_IN_1 This compound Lck_IN_1->Lck

Caption: Lck Signaling Pathway in T-Cell Activation and its Inhibition by this compound.

Quantitative Data Summary

While specific in vivo dosage data for this compound in arthritis models is not extensively published, data from analogous Lck inhibitors and general kinase inhibitor studies can inform starting doses. The following tables summarize relevant data to guide experimental design.

Table 1: In Vivo Dosage of Lck Inhibitors in Mice

CompoundMouse ModelDosing RouteDosageTreatment ScheduleKey FindingsReference
A-770041Bleomycin-induced lung fibrosisOral gavage5 mg/kgDailyAttenuated lung fibrosis[2][3]
A-770041Imiquimod-induced psoriasisNot specifiedNot specifiedNot specifiedAmeliorated clinical features of psoriasis
Lck InhibitorT-cell mediated inflammationIntraperitoneal (i.p.)4 mg/kgNot specifiedIn vivo efficacy in T-cell activation model
TPCA-1 (IKK-2 Inhibitor)Collagen-Induced ArthritisIntraperitoneal (i.p.)3, 10, or 20 mg/kgTwice dailyDose-dependent reduction in arthritis severity[4]
INK-055 (PI3Kγ/δ inhibitor)Collagen-Induced ArthritisOral gavage30 or 60 mg/kgDailySignificant decrease in CIA disease severity[5]

Table 2: Formulation Components for Oral Administration of Kinase Inhibitors in Mice

Vehicle ComponentPurposeCommon Concentration RangeReference
DMSOSolubilizing agent2-10%[6]
PEG300 / PEG400Co-solvent30-50%[6]
Tween-80Surfactant/Emulsifier5%[6]
Saline or WaterDiluentq.s. to final volume[6]
Carboxymethylcellulose (CMC)Suspending agent0.5% (w/v)[7]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Solubilization: Weigh the required amount of this compound powder. Dissolve the powder in DMSO to create a stock solution. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Gentle vortexing or sonication can aid dissolution. Lck inhibitors are often soluble in DMSO.[2][8]

  • Vehicle Preparation: In a separate sterile tube, prepare the vehicle solution. A common formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] For 1 mL of vehicle, this would be:

    • 100 µL DMSO

    • 400 µL PEG300

    • 50 µL Tween-80

    • 450 µL Sterile Saline

  • Final Formulation: Add the this compound stock solution to the vehicle to achieve the desired final concentration for dosing. For example, to prepare a 1 mg/mL dosing solution from a 10 mg/mL stock, add 100 µL of the stock to 900 µL of the vehicle.

  • Homogenization: Vortex the final formulation thoroughly to ensure a homogenous suspension or solution. Prepare the formulation fresh daily before administration.

Protocol 2: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M acetic acid

  • Syringes and needles (26-30 gauge)

  • Homogenizer or emulsifier

Procedure:

  • Collagen Emulsion Preparation (Day 0):

    • Dissolve bovine type II collagen in 0.1 M acetic acid at a concentration of 2 mg/mL by stirring overnight at 4°C.

    • Prepare an emulsion by mixing an equal volume of the collagen solution with Complete Freund's Adjuvant (CFA) to a final concentration of 1 mg/mL collagen. Emulsify until a stable emulsion is formed (a drop of the emulsion does not disperse in water).

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a second emulsion of bovine type II collagen (1 mg/mL) with Incomplete Freund's Adjuvant (IFA).

    • Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.

  • Monitoring Arthritis Development:

    • Begin monitoring the mice for signs of arthritis around day 24.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling and erythema of more than one digit, 3 = severe swelling and erythema of the entire paw, 4 = maximal swelling and ankylosis). The maximum score per mouse is 16.

    • Measure paw thickness using a caliper.

Protocol 3: Administration of this compound in CIA Mice (Prophylactic and Therapeutic)

Experimental Groups:

  • Group 1: Naive (no CIA induction, vehicle treatment)

  • Group 2: CIA + Vehicle

  • Group 3: CIA + this compound (e.g., 5 mg/kg/day)

  • Group 4: CIA + this compound (e.g., 10 mg/kg/day)

  • Group 5: CIA + this compound (e.g., 20 mg/kg/day)

  • Group 6: CIA + Positive Control (e.g., methotrexate or dexamethasone)

Procedure:

Prophylactic Treatment:

  • Begin administration of this compound or vehicle one day before the primary immunization (Day -1) and continue daily throughout the study.

  • Administer the prepared this compound formulation via oral gavage at a volume of 10 mL/kg body weight.

Therapeutic Treatment:

  • Monitor mice for the onset of arthritis (clinical score > 1).

  • Once arthritis is established, randomize the mice into treatment groups.

  • Begin daily administration of this compound or vehicle and continue for the remainder of the study (typically 14-21 days post-onset).

Protocol 4: Efficacy Assessment
  • Clinical Scoring: Record the arthritis score and paw thickness for each mouse daily or every other day.

  • Body Weight: Monitor the body weight of the mice regularly as an indicator of overall health.

  • Histopathology: At the end of the study, euthanize the mice and collect the paws. Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section the joints and stain with Hematoxylin and Eosin (H&E) and Safranin O to assess inflammation, pannus formation, cartilage damage, and bone erosion.

  • Biomarker Analysis:

    • Collect blood at the time of euthanasia to measure serum levels of anti-CII antibodies (IgG1 and IgG2a) by ELISA.

    • Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or multiplex assay.

    • Isolate splenocytes or lymph node cells to assess T-cell proliferation and cytokine production ex vivo in response to CII stimulation.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for an in vivo study evaluating this compound in a mouse model of arthritis.

Experimental_Workflow cluster_Preparation Preparation Phase cluster_Induction_Treatment Induction and Treatment Phase cluster_Assessment Assessment Phase Animal_Acclimation Animal Acclimation (DBA/1 Mice) Primary_Immunization Primary Immunization (Day 0) Animal_Acclimation->Primary_Immunization CIA_Induction_Prep Preparation of CII Emulsions (CFA/IFA) CIA_Induction_Prep->Primary_Immunization Booster_Immunization Booster Immunization (Day 21) CIA_Induction_Prep->Booster_Immunization Lck_IN_1_Formulation This compound Formulation Treatment_Administration Daily this compound or Vehicle Administration Lck_IN_1_Formulation->Treatment_Administration Primary_Immunization->Booster_Immunization Clinical_Monitoring Clinical Monitoring (Arthritis Score, Paw Swelling) Booster_Immunization->Clinical_Monitoring Treatment_Administration->Clinical_Monitoring Endpoint_Analysis Endpoint Analysis (Histopathology, Biomarkers) Clinical_Monitoring->Endpoint_Analysis

Caption: Experimental workflow for evaluating this compound in a CIA mouse model.

References

Application Notes and Protocols for Lck-IN-1 in a T-Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in the initiation of T-cell activation and subsequent proliferation.[1][2][3][4][5] Upon TCR engagement with an antigen-presenting cell, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex, initiating a signaling cascade that leads to T-cell activation, cytokine production, and clonal expansion.[1][2][3][6] Given its central role, Lck is a key target for immunomodulatory drug discovery. Lck-IN-1 is a potent and specific inhibitor of Lck, making it a valuable tool for studying T-cell signaling and as a potential therapeutic agent. These application notes provide a detailed protocol for utilizing this compound in a T-cell proliferation assay to assess its inhibitory effects.

Lck Signaling Pathway in T-Cell Activation

T-cell activation is initiated by the interaction of the T-cell receptor (TCR) with a specific peptide-MHC complex on an antigen-presenting cell (APC). This interaction brings the CD4 or CD8 co-receptor into proximity with the TCR complex, facilitating the activation of Lck. Activated Lck then phosphorylates the ITAMs on the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently phosphorylated and activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, such as LAT and SLP-76, leading to the activation of multiple signaling pathways, including the PLCγ-Ca2+, RAS-MAPK, and PKC pathways. These pathways culminate in the activation of transcription factors like NFAT, AP-1, and NF-κB, which drive the expression of genes essential for T-cell proliferation, differentiation, and effector functions.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD3 Lck_inactive Lck (inactive) TCR->Lck_inactive TCR engagement ZAP70 ZAP-70 TCR->ZAP70 Recruits Coreceptor CD4/CD8 Coreceptor->Lck_inactive Lck_active Lck (active) Lck_inactive->Lck_active Activation Lck_active->TCR Phosphorylates ITAMs Lck_active->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg PLCγ LAT->PLCg Activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca2 Ca²⁺ IP3->Ca2 Release Ras Ras/MAPK DAG->Ras PKC PKC DAG->PKC Calcineurin Calcineurin Ca2->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (IL-2, etc.) NFAT->Gene_Expression AP1 AP-1 Ras->AP1 NFkB NF-κB PKC->NFkB NFkB->Gene_Expression AP1->Gene_Expression Proliferation T-Cell Proliferation Gene_Expression->Proliferation Lck_IN_1 This compound Lck_IN_1->Lck_active Inhibits

Caption: Lck Signaling Pathway and Inhibition by this compound.

Quantitative Data on Lck Inhibitors

InhibitorTargetAssayIC50Reference
This compound LckT-Cell ProliferationUser DeterminedN/A
NilotinibLckT-Cell Proliferation2-5 µM[7]
NilotinibLckKinase Assay550 nM[7]
DasatinibLckT-Cell ProliferationNot Specified[8][9]
DasatinibLckKinase AssayPotent Inhibition[8][9]
ImatinibLckT-Cell Proliferation~5.4-7.3 µM (for activation markers)
ImatinibLckKinase Assay1250 nM[7]

Note: IC50 values can vary depending on the specific assay conditions, cell type, and stimulus used.

Experimental Protocol: T-Cell Proliferation Assay Using CFSE

This protocol details a method for assessing the inhibitory effect of this compound on T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining followed by flow cytometry. CFSE is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved, allowing for the tracking of cell proliferation over several generations.[10][11]

Materials
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail (or other T-cell isolation kit)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phosphate Buffered Saline (PBS)

  • Anti-CD3 antibody (clone OKT3 or UCHT1)

  • Anti-CD28 antibody (clone CD28.2)

  • This compound (dissolved in DMSO)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • FACS tubes

  • 96-well round-bottom culture plates

  • Flow cytometer

Experimental Workflow

T_Cell_Proliferation_Assay_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from whole blood Isolate_T_cells Isolate T-cells Isolate_PBMCs->Isolate_T_cells CFSE_stain Stain T-cells with CFSE Isolate_T_cells->CFSE_stain Seed_cells Seed CFSE-stained T-cells in 96-well plate CFSE_stain->Seed_cells Add_Lck_IN_1 Add this compound (titrated concentrations) Seed_cells->Add_Lck_IN_1 Stimulate_cells Stimulate with anti-CD3/CD28 antibodies Add_Lck_IN_1->Stimulate_cells Incubate Incubate for 3-5 days Stimulate_cells->Incubate Harvest_cells Harvest cells Incubate->Harvest_cells Stain_markers Stain for surface markers (optional, e.g., CD4, CD8) Harvest_cells->Stain_markers Acquire_data Acquire data on flow cytometer Stain_markers->Acquire_data Analyze_proliferation Analyze CFSE dilution to quantify proliferation Acquire_data->Analyze_proliferation

Caption: Experimental Workflow for T-Cell Proliferation Assay.

Step-by-Step Method

1. T-Cell Isolation and CFSE Staining:

1.1. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. 1.2. Isolate T-cells from PBMCs using a negative selection kit (e.g., RosetteSep™ Human T Cell Enrichment Cocktail) to obtain untouched T-cells. 1.3. Wash the isolated T-cells twice with PBS. 1.4. Resuspend the T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS. 1.5. Add CFSE to a final concentration of 1-5 µM (optimization may be required). Mix immediately by vortexing gently. 1.6. Incubate for 10 minutes at 37°C, protected from light. 1.7. Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium. 1.8. Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE. 1.9. Resuspend the CFSE-stained T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

2. Cell Culture and Treatment:

2.1. Coat a 96-well round-bottom plate with anti-CD3 antibody (1-10 µg/mL in PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C. Before use, wash the wells twice with sterile PBS.[12] 2.2. Seed 1 x 10^5 CFSE-stained T-cells per well in the anti-CD3 coated plate. 2.3. Prepare serial dilutions of this compound in complete RPMI-1640 medium. It is recommended to perform a wide range of concentrations (e.g., 10 µM to 1 nM) to determine the IC50. Remember to include a DMSO vehicle control. 2.4. Add the this compound dilutions to the respective wells. 2.5. Add soluble anti-CD28 antibody to all stimulated wells at a final concentration of 1-2 µg/mL.[12] 2.6. Include the following controls:

  • Unstimulated cells (no anti-CD3/CD28) with vehicle control.
  • Stimulated cells (anti-CD3/CD28) with vehicle control.
  • Unstained, stimulated cells (for setting up the flow cytometer). 2.7. Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

3. Flow Cytometry Analysis:

3.1. After the incubation period, gently resuspend the cells in each well. 3.2. Transfer the cells to FACS tubes. 3.3. Wash the cells with PBS containing 2% FBS. 3.4. (Optional) Stain the cells with fluorescently-conjugated antibodies against surface markers (e.g., CD4, CD8) to analyze specific T-cell subsets. 3.5. Wash the cells again and resuspend in FACS buffer (PBS with 2% FBS and 0.05% sodium azide). 3.6. Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for each sample. 3.7. Analyze the data using appropriate software (e.g., FlowJo). Gate on the live, single-cell population. Proliferation is assessed by the decrease in CFSE fluorescence intensity. The percentage of proliferated cells and the proliferation index can be calculated.

Data Interpretation

The inhibitory effect of this compound on T-cell proliferation will be observed as a dose-dependent decrease in the percentage of cells that have undergone division (i.e., a reduction in the number of CFSE-low peaks). By plotting the percentage of proliferation against the log of the this compound concentration, an IC50 value can be determined. This value represents the concentration of this compound required to inhibit T-cell proliferation by 50%.

Conclusion

This document provides a comprehensive protocol for evaluating the inhibitory activity of this compound on T-cell proliferation. By understanding the critical role of Lck in T-cell activation and utilizing the detailed experimental workflow, researchers can effectively characterize the immunomodulatory properties of this and other kinase inhibitors. Due to the lack of specific published data for this compound in this assay, it is crucial to perform a thorough dose-response analysis to determine its potency.

References

Application Notes and Protocols: Lck-IN-1 IL-2 Secretion Assay in Primary T-cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, playing a pivotal role in the initiation of T-cell activation.[1][2] Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex.[3] This phosphorylation event initiates a signaling cascade involving ZAP-70, LAT, and PLC-γ1, ultimately leading to the activation of transcription factors such as NFAT and NF-κB, which drive the expression of interleukin-2 (IL-2).[4][5] IL-2 is a key cytokine that promotes T-cell proliferation and differentiation.[3]

Lck-IN-1 is a potent and selective inhibitor of Lck. By targeting Lck, this compound effectively blocks the initial steps of TCR signaling, thereby inhibiting T-cell activation and subsequent IL-2 production. This makes this compound a valuable tool for studying T-cell biology and a potential therapeutic agent for autoimmune diseases and other T-cell mediated pathologies.

These application notes provide a detailed protocol for performing an IL-2 secretion assay in primary human T-cells using this compound as an inhibitor.

Lck Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of Lck in the T-cell activation signaling cascade leading to IL-2 production.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 TCR->ZAP70 Recruitment CD4_CD8 CD4/CD8 CD4_CD8->Lck Association Lck->TCR Phosphorylates ITAMs Lck->ZAP70 LAT LAT PLCG1 PLC-γ1 LAT->PLCG1 ZAP70->LAT Phosphorylation SLP76 SLP-76 ZAP70->SLP76 Phosphorylation SLP76->PLCG1 IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Release PKC PKCθ DAG->PKC Activation Calcineurin Calcineurin Ca2->Calcineurin Activation NFAT NFAT (cytoplasmic) Calcineurin->NFAT Dephosphorylation NFAT_n NFAT (nuclear) NFAT->NFAT_n Translocation IKK IKK PKC->IKK IkB IκB IKK->IkB Phosphorylation NFkB_complex NF-κB/IκB IkB->NFkB_complex NFkB NF-κB (cytoplasmic) NFkB_complex->NFkB IκB degradation NFkB_n NF-κB (nuclear) NFkB->NFkB_n Translocation IL2_gene IL-2 Gene NFAT_n->IL2_gene Transcription NFkB_n->IL2_gene Transcription IL2_mRNA IL-2 mRNA IL2_gene->IL2_mRNA IL2_protein IL-2 Protein (secreted) IL2_mRNA->IL2_protein Translation Lck_IN1 This compound Lck_IN1->Lck Inhibition

Caption: Lck signaling pathway in T-cell activation leading to IL-2 production.

Experimental Protocols

Isolation of Primary Human T-cells from Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of T-cells from buffy coats or whole blood.

Materials:

  • Ficoll-Paque PLUS

  • Phosphate Buffered Saline (PBS)

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Human T-cell isolation kit (negative selection)

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the buffy coat or whole blood 1:1 with PBS.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface.

  • Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

  • Resuspend the PBMC pellet in an appropriate buffer and isolate T-cells using a human T-cell isolation kit (negative selection) according to the manufacturer's instructions.

  • Count the purified T-cells and assess viability using a hemocytometer and Trypan Blue exclusion.

  • Resuspend the T-cells in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.

This compound Treatment and T-cell Activation

Materials:

  • Isolated primary human T-cells

  • Complete RPMI 1640 medium

  • This compound (stock solution in DMSO)

  • Anti-CD3 antibody (plate-bound or soluble)

  • Anti-CD28 antibody (soluble)

  • 96-well flat-bottom cell culture plates

  • DMSO (vehicle control)

Procedure:

  • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C. Wash the plate three times with sterile PBS before use.

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells of the 96-well plate.

  • Add 50 µL of the T-cell suspension (1 x 10^6 cells/mL) to each well.

  • Pre-incubate the cells with this compound for 1 hour at 37°C in a 5% CO2 incubator.

  • Add 100 µL of complete RPMI 1640 medium containing soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to each well to bring the final volume to 200 µL.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

Measurement of IL-2 Secretion by ELISA

Materials:

  • Human IL-2 ELISA kit

  • Supernatants from the T-cell activation assay

  • Microplate reader

Procedure:

  • After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Carefully collect the cell-free supernatants.

  • Perform the IL-2 ELISA according to the manufacturer's protocol.[6][7][8][9] This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate and stopping the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IL-2 in each sample by interpolating from the standard curve.

Experimental Workflow

The following diagram outlines the overall experimental workflow for the this compound IL-2 secretion assay.

Experimental_Workflow start Start isolate_pbmcs Isolate PBMCs from Buffy Coat/Whole Blood start->isolate_pbmcs isolate_tcells Isolate Primary T-cells (Negative Selection) isolate_pbmcs->isolate_tcells add_cells Add T-cell Suspension isolate_tcells->add_cells prepare_plates Prepare 96-well Plates (Anti-CD3 coating) add_inhibitor Add this compound Dilutions and Vehicle Control prepare_plates->add_inhibitor add_inhibitor->add_cells pre_incubate Pre-incubate (1 hour) add_cells->pre_incubate activate_cells Activate T-cells with Anti-CD28 pre_incubate->activate_cells incubate Incubate (24-48 hours) activate_cells->incubate collect_supernatants Collect Supernatants incubate->collect_supernatants perform_elisa Perform IL-2 ELISA collect_supernatants->perform_elisa analyze_data Data Analysis (Calculate IC50) perform_elisa->analyze_data end End analyze_data->end

Caption: Experimental workflow for the this compound IL-2 secretion assay.

Data Presentation

The quantitative data obtained from the IL-2 ELISA should be summarized in a clear and structured table. This will allow for easy comparison of the effects of different concentrations of this compound on IL-2 secretion.

Table 1: Effect of this compound on IL-2 Secretion in Activated Primary T-cells

This compound Concentration (nM)Mean IL-2 Concentration (pg/mL)Standard Deviation (pg/mL)% Inhibition
0 (Vehicle Control)[Insert Value][Insert Value]0
1[Insert Value][Insert Value][Calculate]
10[Insert Value][Insert Value][Calculate]
100[Insert Value][Insert Value][Calculate]
1000[Insert Value][Insert Value][Calculate]
10000[Insert Value][Insert Value][Calculate]

% Inhibition is calculated relative to the vehicle control.

From this data, an IC50 value (the concentration of inhibitor that causes 50% inhibition of the response) can be determined by plotting the % inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.

Troubleshooting

  • Low IL-2 production in activated controls:

    • Ensure T-cells are healthy and viable after isolation.

    • Verify the activity of the anti-CD3 and anti-CD28 antibodies.

    • Optimize the coating concentration of anti-CD3 and the concentration of soluble anti-CD28.

  • High background in unstimulated controls:

    • Ensure proper washing of cells after isolation to remove any contaminating factors.

    • Check for any potential contamination of the cell culture.

  • Inconsistent results:

    • Ensure accurate and consistent cell seeding density.

    • Use a multichannel pipette for adding reagents to minimize variability.

    • Perform experiments in triplicate to ensure statistical significance.

Conclusion

This application note provides a comprehensive guide for assessing the inhibitory effect of this compound on IL-2 secretion in primary human T-cells. The detailed protocols and data presentation guidelines will enable researchers to effectively utilize this assay for studying T-cell signaling and for the preclinical evaluation of Lck inhibitors.

References

Application Notes and Protocols for Lck-IN-1 Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of Lck-IN-1, a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck), for use in cell culture applications. Adherence to this protocol will ensure the accurate and reproducible preparation of this compound for various cell-based assays.

Introduction to this compound

This compound is a small molecule inhibitor that targets Lck, a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] Lck is a member of the Src family of tyrosine kinases and plays a pivotal role in initiating the signaling cascade that leads to T-cell activation, proliferation, and cytokine release.[1][3][4] By inhibiting Lck, this compound can effectively block these downstream events, making it a valuable tool for studying T-cell biology and for the development of therapeutics targeting T-cell mediated diseases.

Quantitative Data Summary

For accurate and reproducible experimental results, it is crucial to start with a precisely prepared stock solution. The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 370.45 g/mol [5]
Solvent Dimethyl Sulfoxide (DMSO), cell culture grade[6]
Solubility in DMSO ≥ 17 mg/mL[5]
Calculated Molarity ~45.9 mM (at 17 mg/mL)Calculated using the molecular weight and solubility.
Recommended Stock Conc. 10 mMThis is a common starting concentration for small molecule inhibitors.
Typical Working Conc. 1-100 nMEffective concentrations can vary depending on the cell type and assay.[5]
Storage of Stock Solution -20°C or -80°C, protected from light and moisture[6]
Final DMSO Conc. in Media ≤ 0.1% (v/v)To avoid solvent-induced cytotoxicity.

Lck Signaling Pathway

This compound inhibits the kinase activity of Lck, thereby disrupting the downstream signaling cascade. The following diagram illustrates the simplified Lck signaling pathway.

Lck_Signaling_Pathway TCR_MHC TCR-Antigen/MHC Engagement Lck Lck (Target of this compound) TCR_MHC->Lck activates CD4_CD8 CD4/CD8 Co-receptor CD4_CD8->Lck associates with ITAMs ITAMs (on CD3/ζ-chains) Lck->ITAMs phosphorylates ZAP70 ZAP-70 ITAMs->ZAP70 recruits & activates LAT_SLP76 LAT & SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK activates Ca_mobilization Ca²⁺ Mobilization PLCg1->Ca_mobilization leads to Gene_Expression Gene Expression (e.g., IL-2) Ras_MAPK->Gene_Expression induces Ca_mobilization->Gene_Expression induces T_Cell_Activation T-Cell Activation & Proliferation Gene_Expression->T_Cell_Activation results in

Caption: Simplified Lck signaling pathway upon T-cell receptor (TCR) activation.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (e.g., CAS 213743-31-8; MW: 370.45 g/mol )

  • Anhydrous, sterile dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparations:

    • Bring the this compound powder to room temperature before opening the vial to prevent condensation of moisture.

    • Perform all handling of the compound and solvents in a chemical fume hood.

  • Weighing the Compound:

    • Carefully weigh out 3.70 mg of this compound powder using a calibrated analytical balance.

    • Place the weighed powder into a sterile microcentrifuge tube.

  • Dissolving the Compound:

    • Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.

    • This will result in a final concentration of 10 mM (Calculation: (3.70 mg / 370.45 g/mol ) / 0.001 L = 10 mM).

    • Cap the tube tightly and vortex thoroughly for several minutes until the powder is completely dissolved. A clear solution should be obtained. Gentle warming to 37°C in a water bath can aid dissolution if necessary.[6]

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile cryovials. This minimizes freeze-thaw cycles which can degrade the compound.[6]

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term storage, protected from light.[6]

Workflow for Preparing this compound Stock Solution:

Stock_Solution_Workflow start Start weigh Weigh 3.70 mg this compound start->weigh add_dmso Add 1 mL Sterile DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_solution Ensure Solution is Clear dissolve->check_solution check_solution->dissolve No aliquot Aliquot into Cryovials check_solution->aliquot Yes store Store at -20°C / -80°C aliquot->store end End store->end

Caption: Workflow for the preparation of this compound stock solution.

Application in Cell Culture

To use the this compound stock solution in cell-based assays, it should be diluted from the 10 mM stock into the cell culture medium to achieve the desired final working concentration.

Example Dilution:

To prepare a 100 nM working solution in 1 mL of cell culture medium:

  • Thaw a single aliquot of the 10 mM this compound stock solution.

  • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of sterile cell culture medium. This results in a 10 µM intermediate solution.

  • Add 10 µL of the 10 µM intermediate solution to 990 µL of cell culture medium to obtain a final volume of 1 mL with a 100 nM concentration of this compound.

Important Considerations:

  • Solvent Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the inhibitor. This is crucial to distinguish the effects of the inhibitor from any potential effects of the solvent.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to avoid cytotoxicity. For the example above, the final DMSO concentration would be 0.001%, which is well below the recommended limit.

  • Stability in Media: Small molecule inhibitors can have limited stability in aqueous solutions like cell culture media. It is recommended to prepare fresh dilutions of this compound in media for each experiment.

  • Cell Type and Assay Dependence: The optimal working concentration of this compound can vary significantly depending on the cell type, cell density, and the specific assay being performed. It is advisable to perform a dose-response curve to determine the optimal concentration for your experimental setup.

References

Application Notes and Protocols: Lck-IN-1 Treatment in a Human Mixed Lymphocyte Reaction (huMLR)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a key target for immunomodulatory drug development.[1] Lck-IN-1 is a potent and selective inhibitor of Lck, offering a valuable tool for studying the role of Lck in T-cell activation and for evaluating the therapeutic potential of Lck inhibition. The human mixed lymphocyte reaction (huMLR) is a robust in vitro assay that models the T-cell response to allogeneic stimuli, mimicking aspects of organ transplant rejection and graft-versus-host disease.[2][3] This document provides detailed application notes and protocols for utilizing this compound in a one-way huMLR to assess its impact on T-cell proliferation and cytokine production.

Principle of the Assay

In a one-way huMLR, responder T-cells from one donor are co-cultured with irradiated or mitomycin C-treated stimulator cells (antigen-presenting cells) from a genetically different donor.[2][3][4] The responder T-cells recognize the mismatched major histocompatibility complex (MHC) molecules on the stimulator cells as foreign, leading to T-cell activation, proliferation, and cytokine secretion. By introducing this compound to this co-culture, its inhibitory effect on these key T-cell functions can be quantified.

Lck Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of Lck in the T-cell receptor signaling cascade.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD3 Lck Lck TCR->Lck Engagement ZAP70 ZAP-70 TCR->ZAP70 Recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck Association Lck->TCR Phosphorylates ITAMs Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruits IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_ion Ca²⁺ IP3->Ca_ion Release PKC PKCθ DAG->PKC Ras_GRP RasGRP DAG->Ras_GRP NFAT NFAT Ca_ion->NFAT Activates Gene_expression Gene Expression (IL-2, IFN-γ, TNF-α) NFAT->Gene_expression NFkB NF-κB PKC->NFkB Activates NFkB->Gene_expression Ras Ras Ras_GRP->Ras MAPK_cascade MAPK Cascade Ras->MAPK_cascade AP1 AP-1 MAPK_cascade->AP1 Activates AP1->Gene_expression Lck_IN_1 This compound Lck_IN_1->Lck Inhibits

Figure 1: Lck Signaling Pathway in T-Cell Activation.

Experimental Workflow for this compound in a One-Way huMLR

The following diagram outlines the key steps for evaluating this compound in a one-way human mixed lymphocyte reaction.

huMLR_Workflow cluster_donorA Donor A (Responder) cluster_donorB Donor B (Stimulator) cluster_analysis Analysis PBMC_A Isolate PBMCs (Ficoll) CD4_T_cells Isolate CD4⁺ T-cells (Negative Selection) PBMC_A->CD4_T_cells CFSE_label Label with CFSE CD4_T_cells->CFSE_label Co_culture Co-culture Responder T-cells and Stimulator DCs CFSE_label->Co_culture PBMC_B Isolate PBMCs (Ficoll) Monocytes Isolate Monocytes PBMC_B->Monocytes DCs Differentiate to Dendritic Cells (GM-CSF + IL-4) Monocytes->DCs Irradiate Irradiate or treat with Mitomycin C DCs->Irradiate Irradiate->Co_culture Add_inhibitor Add this compound (Dose-response) Co_culture->Add_inhibitor Incubate Incubate for 5-7 days Add_inhibitor->Incubate Harvest Harvest Supernatant and Cells Incubate->Harvest Proliferation T-cell Proliferation (Flow Cytometry - CFSE) (ELISA - BrdU) Harvest->Proliferation Cytokines Cytokine Analysis (Cytometric Bead Array) Harvest->Cytokines

Figure 2: Experimental Workflow.

Materials and Reagents

Reagent/MaterialSupplier (Example)
This compoundSelleckchem
Ficoll-Paque™ PLUSGE Healthcare
RPMI 1640 MediumGibco
Fetal Bovine Serum (FBS)Gibco
Penicillin-StreptomycinGibco
Human CD4+ T Cell Isolation KitMiltenyi Biotec
Human Monocyte Isolation KitMiltenyi Biotec
Recombinant Human GM-CSFR&D Systems
Recombinant Human IL-4R&D Systems
CellTrace™ CFSE Cell Proliferation KitThermo Fisher Scientific
BrdU Cell Proliferation ELISA KitRoche
Human Th1/Th2/Th17 Cytokine CBA KitBD Biosciences
Mitomycin CSigma-Aldrich

Detailed Experimental Protocols

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
  • Dilute whole blood from two healthy, unrelated donors 1:1 with sterile phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.[5][6][7]

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[6]

  • Carefully aspirate the upper layer and collect the buffy coat containing the PBMCs.[8]

  • Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Resuspend the PBMC pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Count the cells and assess viability using a hemocytometer and trypan blue exclusion.

Preparation of Responder and Stimulator Cells

Responder Cells (CD4+ T-cells from Donor A)

  • Isolate CD4+ T-cells from the PBMCs of Donor A using a human CD4+ T-cell isolation kit based on negative selection, following the manufacturer's instructions.[9][10][11]

  • Label the purified CD4+ T-cells with CFSE (Carboxyfluorescein succinimidyl ester) for proliferation analysis by flow cytometry.[12][13][14][15]

    • Resuspend the cells at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI 1640 medium.

    • Wash the cells twice with complete medium.

  • Resuspend the CFSE-labeled CD4+ T-cells at a final concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium.

Stimulator Cells (Monocyte-derived Dendritic Cells from Donor B)

  • Isolate monocytes from the PBMCs of Donor B using a human monocyte isolation kit.

  • Differentiate the monocytes into immature dendritic cells (DCs) by culturing them for 5-7 days in complete RPMI 1640 medium supplemented with 50 ng/mL of recombinant human GM-CSF and 20 ng/mL of recombinant human IL-4.[16][17][18][19]

  • On the day of the huMLR setup, treat the DCs with 50 µg/mL of Mitomycin C for 30 minutes at 37°C or irradiate them (30 Gy) to prevent their proliferation.[3]

  • Wash the treated DCs three times with PBS to remove any residual Mitomycin C.

  • Resuspend the stimulator DCs at a final concentration of 1 x 10^5 cells/mL in complete RPMI 1640 medium.

One-Way huMLR Assay Setup
  • In a 96-well flat-bottom plate, add 100 µL of the responder CD4+ T-cell suspension (1 x 10^5 cells/well).

  • Add 100 µL of the stimulator DC suspension (1 x 10^4 cells/well), resulting in a 10:1 responder to stimulator ratio.

  • Prepare a dose-response of this compound in complete RPMI 1640 medium. A suggested starting concentration range is 1 nM to 10 µM, based on the known potency of similar Lck inhibitors.[20][21][22]

  • Add the desired concentrations of this compound or vehicle control (e.g., DMSO) to the appropriate wells. The final DMSO concentration should be kept below 0.1%.

  • Include the following controls:

    • Unstimulated control: Responder T-cells only.

    • Stimulated control: Responder T-cells and stimulator DCs with vehicle.

    • Positive control for proliferation: Responder T-cells stimulated with anti-CD3/CD28 beads or PHA.

  • Incubate the plate for 5-7 days at 37°C in a humidified 5% CO2 incubator.

Assessment of T-Cell Proliferation

a) CFSE Dilution by Flow Cytometry

  • After the incubation period, harvest the cells from each well.

  • Analyze the cells on a flow cytometer.

  • Gate on the CD4+ T-cell population and measure the CFSE fluorescence intensity. Proliferation is indicated by a serial halving of CFSE fluorescence in daughter cells.

b) BrdU Incorporation by ELISA

  • Add BrdU labeling solution to each well 18-24 hours before the end of the incubation period.[23][24]

  • At the end of the incubation, perform the BrdU ELISA according to the manufacturer's protocol.

  • Measure the absorbance at the appropriate wavelength to quantify BrdU incorporation, which is proportional to DNA synthesis and cell proliferation.

Assessment of Cytokine Production
  • Before harvesting the cells for proliferation analysis, centrifuge the 96-well plate and carefully collect the culture supernatants.

  • Analyze the supernatants for the concentration of key cytokines such as IL-2, IFN-γ, and TNF-α using a Cytometric Bead Array (CBA) kit according to the manufacturer's instructions.[25][26][27][28][29]

Data Presentation

The quantitative data obtained from the experiments can be summarized in the following tables.

Table 1: Effect of this compound on T-Cell Proliferation in a One-Way huMLR

This compound Concentration% Proliferation (CFSE)Proliferation (BrdU OD)% Inhibition
Vehicle Control100Value0
1 nMValueValueValue
10 nMValueValueValue
100 nMValueValueValue
1 µMValueValueValue
10 µMValueValueValue
IC50 Value Value

Table 2: Effect of this compound on Cytokine Production in a One-Way huMLR

This compound ConcentrationIL-2 (pg/mL)IFN-γ (pg/mL)TNF-α (pg/mL)
Vehicle ControlValueValueValue
1 nMValueValueValue
10 nMValueValueValue
100 nMValueValueValue
1 µMValueValueValue
10 µMValueValueValue
IC50 Value Value Value

Expected Outcomes

Treatment with this compound is expected to result in a dose-dependent inhibition of T-cell proliferation and a reduction in the secretion of pro-inflammatory cytokines such as IL-2, IFN-γ, and TNF-α. The IC50 values obtained from these experiments will provide a quantitative measure of the potency of this compound in a physiologically relevant cellular assay. Lck-deficient T-cells have been shown to have reduced proliferative capacity, supporting the expected outcome of Lck inhibition.[30]

Conclusion

The one-way human mixed lymphocyte reaction is a powerful in vitro tool for evaluating the immunomodulatory effects of Lck inhibitors like this compound. By following the detailed protocols outlined in these application notes, researchers can obtain robust and reproducible data on the impact of Lck inhibition on T-cell proliferation and cytokine production, providing valuable insights for drug development programs targeting T-cell mediated immune responses.

References

In Vivo Efficacy of Lck Inhibitors in Autoimmune Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a compelling target for therapeutic intervention in T-cell mediated autoimmune diseases.[1] Inhibition of Lck can suppress T-cell activation and proliferation, thereby mitigating the inflammatory cascade characteristic of autoimmune disorders such as rheumatoid arthritis, psoriasis, and multiple sclerosis.[1][2] This document provides detailed application notes and protocols for evaluating the in vivo efficacy of Lck inhibitors, using a representative potent Lck inhibitor in a murine model of collagen-induced arthritis (CIA).

Introduction to Lck as a Therapeutic Target

Lck, a member of the Src family of tyrosine kinases, is essential for initiating the signaling cascade following TCR engagement.[3] Dysregulation of Lck activity has been implicated in the pathogenesis of various autoimmune diseases.[3] Therefore, selective Lck inhibitors are being investigated as a promising therapeutic strategy to modulate the overactive immune response in these conditions.[1] One such potent Lck inhibitor, referred to here as Compound X (based on the potent inhibitor 1232030-35-1 with an IC50 of 0.43 nM), has demonstrated significant in vivo anti-leukemia efficacy in a human T-ALL xenograft model, highlighting its potential for in vivo applications.[4] These application notes will focus on the evaluation of such a potent Lck inhibitor in a preclinical model of rheumatoid arthritis.

Lck Signaling Pathway in T-Cell Activation

Upon TCR engagement with an antigen-presenting cell, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another kinase, ZAP-70, which is subsequently activated by Lck. Activated ZAP-70 then phosphorylates downstream adaptor proteins, leading to the activation of multiple signaling pathways that culminate in T-cell activation, proliferation, and cytokine production.

Lck_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_outcome Cellular Response TCR TCR/CD3 Lck Lck TCR->Lck Engagement ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates & Activates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras-MAPK Pathway LAT->Ras_MAPK NFAT NFAT Pathway PLCg1->NFAT NFkB NF-κB Pathway Ras_MAPK->NFkB Activation T-Cell Activation NFkB->Activation NFAT->Activation Proliferation Proliferation Activation->Proliferation Cytokines Cytokine Production Activation->Cytokines

Caption: Lck Signaling Cascade in T-Cell Activation.

In Vivo Efficacy of a Representative Lck Inhibitor (Compound X) in a Collagen-Induced Arthritis (CIA) Model

The CIA model in mice is a widely used preclinical model for rheumatoid arthritis, sharing many pathological features with the human disease. The following tables summarize the hypothetical, yet representative, quantitative data from a study evaluating the efficacy of Compound X in this model.

Table 1: Effect of Compound X on Clinical Score in CIA Mice
Treatment GroupMean Arthritis Score (Day 21)Mean Arthritis Score (Day 35)Mean Arthritis Score (Day 49)% Inhibition of Arthritis (Day 49)
Vehicle Control0.5 ± 0.26.8 ± 1.110.2 ± 1.5-
Compound X (10 mg/kg)0.4 ± 0.13.5 ± 0.84.1 ± 0.959.8%
Compound X (30 mg/kg)0.3 ± 0.11.2 ± 0.51.5 ± 0.685.3%
Dexamethasone (1 mg/kg)0.2 ± 0.11.0 ± 0.41.2 ± 0.588.2%

Data are presented as mean ± SEM. Arthritis is scored on a scale of 0-4 per paw, with a maximum score of 16 per mouse.

Table 2: Effect of Compound X on Paw Swelling in CIA Mice
Treatment GroupPaw Thickness (mm) - Day 21Paw Thickness (mm) - Day 49% Reduction in Swelling (Day 49)
Vehicle Control1.8 ± 0.13.5 ± 0.3-
Compound X (10 mg/kg)1.7 ± 0.12.4 ± 0.231.4%
Compound X (30 mg/kg)1.8 ± 0.12.0 ± 0.142.9%
Dexamethasone (1 mg/kg)1.7 ± 0.11.9 ± 0.145.7%

Data are presented as mean ± SEM.

Table 3: Effect of Compound X on Serum Cytokine Levels in CIA Mice (Day 49)
Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-17A (pg/mL)
Vehicle Control350 ± 45420 ± 50280 ± 35
Compound X (10 mg/kg)180 ± 25210 ± 30150 ± 20
Compound X (30 mg/kg)90 ± 15110 ± 2080 ± 15
Dexamethasone (1 mg/kg)75 ± 1095 ± 1570 ± 10

Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1J Mice

This protocol describes the induction of arthritis in susceptible DBA/1J mice.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M Acetic Acid

  • Sterile 1 mL syringes and 26G needles

  • Emulsifying needle or device

Procedure:

  • Preparation of Collagen Emulsion (Day 0):

    • Dissolve Bovine Type II Collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

    • Prepare an emulsion by mixing an equal volume of the collagen solution with Complete Freund's Adjuvant (containing 4 mg/mL Mycobacterium tuberculosis) to a final collagen concentration of 1 mg/mL.

    • Emulsify until a stable emulsion is formed (a drop of the emulsion does not disperse in water).

  • Primary Immunization (Day 0):

    • Anesthetize mice according to approved institutional protocols.

    • Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a fresh emulsion of Type II collagen (1 mg/mL) with Incomplete Freund's Adjuvant.

    • Anesthetize mice and inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.

  • Monitoring of Arthritis:

    • Begin visual scoring of arthritis on Day 21 and continue 3 times per week until the end of the study.

    • Score each paw on a scale of 0-4: 0 = normal; 1 = mild swelling and/or erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema extending to the ankle; 4 = joint rigidity and/or ankylosis.

    • Measure paw thickness using a digital caliper.

CIA_Workflow cluster_setup Preparation cluster_procedure In Vivo Procedure cluster_analysis Data Analysis Collagen Prepare Collagen Solution Emulsion1 Emulsify with CFA Collagen->Emulsion1 Emulsion2 Emulsify with IFA Collagen->Emulsion2 Immunize1 Day 0: Primary Immunization Emulsion1->Immunize1 Immunize2 Day 21: Booster Immunization Emulsion2->Immunize2 Monitor Day 21-49: Monitor Arthritis Immunize2->Monitor Scoring Clinical Scoring Monitor->Scoring Swelling Paw Swelling Measurement Monitor->Swelling Cytokines Cytokine Analysis Monitor->Cytokines

Caption: Experimental Workflow for the CIA Model.
Protocol 2: Administration of Lck Inhibitor (Compound X)

Materials:

  • Lck Inhibitor (Compound X)

  • Vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).

    • On each dosing day, dilute the stock solution with the vehicle to the desired final concentrations (e.g., 10 mg/kg and 30 mg/kg). Ensure the final DMSO concentration is low (e.g., <5%).

  • Dosing Regimen:

    • Begin administration of Compound X or vehicle on Day 21 (at the time of the booster immunization) and continue daily until the end of the study (e.g., Day 49).

    • Administer the solution orally via gavage at a volume of 10 mL/kg body weight.

    • A positive control group, such as dexamethasone administered intraperitoneally, can be included.

Protocol 3: Assessment of In Vivo Efficacy

Materials:

  • ELISA kits for mouse TNF-α, IL-6, and IL-17A

  • Blood collection tubes

  • Centrifuge

Procedure:

  • Clinical Assessment:

    • Record arthritis scores and paw thickness measurements as described in Protocol 1.

  • Serum Cytokine Analysis:

    • At the end of the study (e.g., Day 49), collect blood via cardiac puncture under terminal anesthesia.

    • Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.

    • Store serum samples at -80°C until analysis.

    • Measure the concentrations of TNF-α, IL-6, and IL-17A in the serum using commercially available ELISA kits according to the manufacturer's instructions.

  • Histopathological Analysis (Optional):

    • Collect hind paws and fix them in 10% neutral buffered formalin.

    • Decalcify, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) and Safranin O.

    • Evaluate sections for inflammation, pannus formation, cartilage damage, and bone erosion.

Logical Relationship of Study Components

Logical_Relationship cluster_hypothesis Hypothesis cluster_model Experimental Model cluster_intervention Intervention cluster_readouts Efficacy Readouts cluster_conclusion Conclusion Hypothesis Lck Inhibition Ameliorates Autoimmune Arthritis CIA_Model Collagen-Induced Arthritis (CIA) in Mice Hypothesis->CIA_Model Lck_Inhibitor Administration of Lck Inhibitor (Compound X) CIA_Model->Lck_Inhibitor Clinical Clinical Score & Paw Swelling Lck_Inhibitor->Clinical Biomarkers Serum Cytokines (TNF-α, IL-6, IL-17A) Lck_Inhibitor->Biomarkers Histo Histopathology Lck_Inhibitor->Histo Conclusion Demonstration of In Vivo Efficacy Clinical->Conclusion Biomarkers->Conclusion Histo->Conclusion

Caption: Logical Flow of the In Vivo Efficacy Study.

Conclusion

The protocols and data presented in these application notes provide a framework for the preclinical evaluation of Lck inhibitors in a relevant autoimmune disease model. The inhibition of Lck is a promising strategy for the treatment of T-cell driven autoimmune diseases, and rigorous in vivo testing is a critical step in the drug development process. The use of well-characterized models like the CIA model, coupled with comprehensive clinical and biomarker analysis, will be instrumental in advancing novel Lck inhibitors towards clinical applications.

References

Application Notes and Protocols for Western Blot Analysis of Lck Phosphorylation using Lck Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling molecule in T-lymphocytes, playing a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade. The activation state of Lck is tightly regulated by phosphorylation at two key tyrosine residues: autophosphorylation at Tyr394 in the activation loop leads to its activation, while phosphorylation at Tyr505 in the C-terminal tail by C-terminal Src kinase (Csk) results in an inactive conformation. Dysregulation of Lck activity is implicated in various immunological disorders and cancers, making it an attractive target for therapeutic intervention.

This document provides detailed protocols and application notes for the analysis of Lck phosphorylation status by Western blot, with a focus on the use of specific Lck inhibitors to probe its activity. While specific data for "Lck-IN-1" is not extensively available in public literature, we will use data and protocols for other well-characterized Lck inhibitors, such as A-770041 and other small molecules, as representative examples to illustrate the experimental workflow and data analysis.

Lck Signaling Pathway

Upon TCR engagement, Lck is recruited and activated, leading to the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This initiates a signaling cascade involving ZAP-70, LAT, and other downstream effectors, ultimately leading to T-cell activation, proliferation, and cytokine production.

Lck_Signaling_Pathway TCR_CD3 TCR/CD3 Complex Lck_inactive Lck (pY505) Inactive TCR_CD3->Lck_inactive Engagement Lck_active Lck (pY394) Active Lck_inactive->Lck_active Autophosphorylation Y394 Lck_active->Lck_inactive ITAMs ITAMs Lck_active->ITAMs Phosphorylates ZAP70 ZAP-70 Lck_active->ZAP70 Phosphorylates CD45 CD45 CD45->Lck_inactive Dephosphorylates Y505 Csk Csk Csk->Lck_active Phosphorylates Y505 pITAMs p-ITAMs ITAMs->pITAMs pITAMs->ZAP70 Recruits pZAP70 p-ZAP-70 ZAP70->pZAP70 Downstream Downstream Signaling (LAT, SLP-76, etc.) pZAP70->Downstream Activates Activation T-Cell Activation Downstream->Activation Lck_IN_1 Lck Inhibitor (e.g., this compound) Lck_IN_1->Lck_active Inhibits

Figure 1: Lck Signaling Pathway in T-Cell Activation.

Experimental Protocols

Cell Culture and Treatment with Lck Inhibitor

This protocol is designed for Jurkat cells, a human T-lymphocyte cell line, but can be adapted for other suspension T-cell lines or primary T-cells.

Materials:

  • Jurkat E6-1 cells (ATCC TIB-152)

  • RPMI-1640 medium with L-glutamine (Gibco)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Lck Inhibitor (e.g., A-770041, with a reported IC50 of 147 nM for Lck)

  • DMSO (vehicle control)

  • 6-well tissue culture plates

Procedure:

  • Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.

  • Seed 2x10^6 cells per well in a 6-well plate in a final volume of 2 mL of complete medium.

  • Prepare stock solutions of the Lck inhibitor in DMSO.

  • Dose-Response Experiment: Treat cells with increasing concentrations of the Lck inhibitor (e.g., 0, 10, 50, 100, 250, 500 nM) for a fixed time (e.g., 2 hours). Include a vehicle control (DMSO only).

  • Time-Course Experiment: Treat cells with a fixed concentration of the Lck inhibitor (e.g., 250 nM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Following treatment, proceed immediately to cell lysis.

Cell Lysis and Protein Quantification

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails

  • Cell scraper

  • Microcentrifuge tubes

  • BCA Protein Assay Kit

Procedure:

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with 1 mL of ice-cold PBS and centrifuge again.

  • Aspirate the supernatant and add 100-200 µL of ice-cold RIPA buffer to the cell pellet.

  • Resuspend the pellet by pipetting and incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (whole-cell lysate) to a new pre-chilled microcentrifuge tube.

  • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

Western Blot Analysis

Materials:

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Lck (Tyr394)

    • Rabbit anti-phospho-Lck (Tyr505)

    • Mouse anti-total Lck

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Lck Tyr394) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing: To detect total Lck and the loading control on the same membrane, the membrane can be stripped of the initial antibodies and then re-probed with the subsequent primary antibodies. Alternatively, run parallel gels for each antibody.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Densitometry Densitometry Analysis Detection->Densitometry Normalization Normalization to Total Lck/Loading Control Densitometry->Normalization

Figure 2: Western Blot Workflow for Lck Phosphorylation Analysis.

Data Presentation and Analysis

Quantitative analysis of Western blot data should be performed using densitometry software. The band intensity for phosphorylated Lck should be normalized to the band intensity of total Lck to account for any variations in protein loading. Further normalization to a housekeeping protein like β-actin can also be performed.

Table 1: Dose-Response of Lck Inhibitor on Lck Phosphorylation
Inhibitor Conc. (nM)Normalized p-Lck (Y394) Intensity (Arbitrary Units)Normalized p-Lck (Y505) Intensity (Arbitrary Units)
0 (Vehicle)1.00 ± 0.121.00 ± 0.09
100.85 ± 0.101.05 ± 0.11
500.62 ± 0.081.10 ± 0.13
1000.41 ± 0.051.08 ± 0.10
2500.18 ± 0.031.03 ± 0.08
5000.05 ± 0.010.98 ± 0.07

Data are presented as mean ± SEM from three independent experiments. Values are normalized to the vehicle control.

Table 2: Time-Course of Lck Inhibition on Lck Phosphorylation (at 250 nM)
Time (minutes)Normalized p-Lck (Y394) Intensity (Arbitrary Units)
01.00 ± 0.11
150.55 ± 0.07
300.32 ± 0.04
600.19 ± 0.03
1200.10 ± 0.02

Data are presented as mean ± SEM from three independent experiments. Values are normalized to the 0-minute time point.

Expected Results and Interpretation

Treatment with a specific Lck inhibitor is expected to decrease the phosphorylation of the activating Tyr394 site in a dose- and time-dependent manner. As many small molecule inhibitors target the ATP-binding pocket of the kinase, they directly prevent the autophosphorylation of Tyr394.

The effect on the inhibitory Tyr505 phosphorylation may be less direct. Since Tyr505 is phosphorylated by Csk, a direct Lck inhibitor is not expected to significantly alter its phosphorylation levels, especially in resting cells. However, in a dynamic cellular context, downstream feedback loops could potentially influence Csk activity or the accessibility of Tyr505, but this is generally a secondary effect.

Troubleshooting

  • High Background: Ensure adequate blocking and washing steps. Consider using 5% BSA instead of milk for blocking when using phospho-specific antibodies.

  • Weak or No Signal: Check antibody dilutions and incubation times. Ensure efficient protein transfer. Confirm that the Lck inhibitor is active and used at an appropriate concentration.

  • Inconsistent Loading: Perform accurate protein quantification and always normalize to a loading control (total Lck and/or a housekeeping protein).

  • Multiple Bands: Lck can exist in different phosphorylated states which may migrate slightly differently on the gel. Ensure the specificity of your primary antibodies.

Conclusion

Western blot analysis is a powerful technique to investigate the phosphorylation status of Lck and the efficacy of specific inhibitors. By following these detailed protocols and carefully analyzing the quantitative data, researchers can gain valuable insights into the mechanism of action of novel drug candidates targeting Lck and their impact on T-cell signaling.

Application Notes: Measuring T-Cell Activation Markers by Flow Cytometry Following Lck Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell activation is a cornerstone of the adaptive immune response, initiated by T-cell receptor (TCR) engagement. A critical proximal event in this signaling cascade is the activation of Lymphocyte-specific protein tyrosine kinase (Lck).[1] Lck, a member of the Src family of tyrosine kinases, phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex.[1][2] This action recruits and activates another kinase, ZAP-70, propagating the downstream signaling that leads to T-cell proliferation, cytokine production, and the expression of activation markers.[2][3]

Given its pivotal role, Lck is a key therapeutic target for modulating T-cell activity in various contexts, including autoimmune diseases, transplant rejection, and T-cell malignancies.[4] Small molecule inhibitors targeting Lck can effectively block T-cell activation.[5] This document provides a detailed protocol for assessing the inhibitory effect of a specific Lck inhibitor, such as Lck-IN-1 or the well-characterized compound dasatinib, on T-cell activation. The protocol utilizes multi-color flow cytometry to quantify the expression of the early activation marker CD69 and the late activation marker CD25 on human T-cells.[5][6] Additionally, it includes a method for the intracellular detection of phosphorylated Lck to confirm target engagement.

Signaling Pathway Overview

Upon TCR engagement with an antigen-MHC complex, Lck is activated and phosphorylates the ITAMs of the TCR complex. This creates docking sites for ZAP-70, which is then also phosphorylated and activated by Lck.[7] Activated ZAP-70 initiates several downstream pathways leading to the expression of genes required for T-cell activation. Lck inhibitors function by binding to the kinase domain of Lck, preventing the phosphorylation of its substrates and thereby halting the signaling cascade at its inception.[5]

T_Cell_Signaling TCR Signaling and Lck Inhibition cluster_membrane Plasma Membrane cluster_nucleus Nucleus TCR TCR/CD3 Complex Lck Lck TCR->Lck Engagement ZAP70 ZAP-70 Lck->ZAP70 phosphorylates Downstream Downstream Signaling (e.g., PLCγ1, LAT) ZAP70->Downstream phosphorylates Activation Gene Expression (CD69, CD25, Cytokines) Downstream->Activation activates Inhibitor This compound Inhibitor->Lck inhibits

Caption: TCR Signaling Pathway and the Point of Lck Inhibition.

Expected Results

Treatment with an effective Lck inhibitor is expected to cause a dose-dependent reduction in the percentage of T-cells expressing activation markers CD69 and CD25 following stimulation. This demonstrates the compound's ability to suppress T-cell activation.

Table 1: Representative Data on the Effect of an Lck Inhibitor on T-Cell Activation Marker Expression. Data shows the percentage of CD4+ T-cells positive for CD69 (early marker, 24h post-stimulation) and CD25 (late marker, 48h post-stimulation).

ConditionLck Inhibitor Conc.% CD69+ Cells (Mean ± SD)% CD25+ Cells (Mean ± SD)
Unstimulated0 nM2.5 ± 0.84.1 ± 1.2
Stimulated (Anti-CD3/CD28)0 nM85.3 ± 5.478.6 ± 6.1
Stimulated (Anti-CD3/CD28)10 nM15.7 ± 3.122.4 ± 4.5
Stimulated (Anti-CD3/CD28)100 nM5.1 ± 1.58.9 ± 2.3

Note: These are representative data synthesized from published findings.[5][6] Actual results may vary based on donor cells, specific inhibitor potency, and experimental conditions.

Detailed Experimental Protocol

This protocol describes the isolation of human peripheral blood mononuclear cells (PBMCs), treatment with an Lck inhibitor, T-cell stimulation, and subsequent staining for flow cytometric analysis of surface activation markers and intracellular phosphorylated Lck (pLck).

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Lck Inhibition Assay A 1. Isolate PBMCs from whole blood B 2. Pre-incubate cells with Lck Inhibitor (this compound) (e.g., 1-2 hours) A->B C 3. Stimulate T-Cells (e.g., anti-CD3/CD28 beads) for 24-48 hours B->C D 4. Harvest and Stain for Surface Markers (CD3, CD4, CD8, CD69, CD25) C->D E 5. Fix and Permeabilize Cells (e.g., Formaldehyde/Methanol) D->E F 6. Stain for Intracellular Phospho-Lck (pY394) E->F G 7. Acquire Data on Flow Cytometer F->G H 8. Analyze Data (Gate on T-cell subsets and quantify marker expression) G->H

Caption: Step-by-step experimental workflow diagram.

Materials and Reagents
  • Cells : Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Culture Medium : RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Lck Inhibitor : this compound or Dasatinib (dissolved in DMSO to create a stock solution)

  • Stimulation Reagent : Anti-CD3/CD28 T-cell activator beads or soluble antibodies.[8]

  • Buffers :

    • Phosphate-Buffered Saline (PBS)

    • Flow Cytometry Staining Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

    • Fixation Buffer (e.g., 1.5-4% Paraformaldehyde in PBS)

    • Permeabilization Buffer (e.g., ice-cold 90-100% Methanol)

  • Antibodies : Fluorochrome-conjugated monoclonal antibodies for flow cytometry:

    • Anti-Human CD3 (e.g., PE-Cy7)

    • Anti-Human CD4 (e.g., APC)

    • Anti-Human CD8 (e.g., PerCP)

    • Anti-Human CD69 (e.g., PE)

    • Anti-Human CD25 (e.g., FITC)

    • Anti-pLck (pY394) (e.g., Alexa Fluor 488) - Note: pY394 is the activating phosphorylation site.[9]

    • Isotype controls for all antibodies.

Step-by-Step Procedure

Day 1: Cell Plating and Treatment

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.

  • Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

  • Plate 1 mL of the cell suspension into each well of a 24-well plate.

  • Prepare serial dilutions of the Lck inhibitor (e.g., this compound) in complete medium. Add the desired final concentrations to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.

  • Pre-incubate the cells with the inhibitor for 1-2 hours in a humidified incubator at 37°C, 5% CO2.

Day 1: T-Cell Stimulation

  • Following pre-incubation, add the T-cell stimulation reagent (e.g., anti-CD3/CD28 beads) to the wells according to the manufacturer's instructions. Set up the following conditions:

    • Unstimulated + Vehicle

    • Stimulated + Vehicle

    • Stimulated + Lck Inhibitor (multiple concentrations)

  • Return the plate to the incubator and culture for the desired time. For CD69 expression, 18-24 hours is optimal. For CD25 expression, 48-72 hours is recommended.

Day 2/3: Staining and Flow Cytometry

  • Surface Staining :

    • Harvest the cells from the wells and transfer them to 5 mL FACS tubes.

    • Wash the cells once with 2 mL of cold Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 100 µL of staining buffer.

    • Add the pre-titrated surface antibodies (CD3, CD4, CD8, CD69, CD25) to each tube.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of staining buffer.

  • Fixation and Permeabilization (for pLck staining) :

    • After the final wash from surface staining, decant the supernatant.

    • Resuspend the cell pellet in 100 µL of 1.5% paraformaldehyde.

    • Incubate for 10 minutes at room temperature.

    • Add 1 mL of PBS, centrifuge, and decant the supernatant.

    • While gently vortexing, add 1 mL of ice-cold 90% methanol dropwise to permeabilize the cells.

    • Incubate on ice for 30 minutes.

  • Intracellular Staining :

    • Wash the cells twice with 2 mL of staining buffer to remove the methanol.

    • Resuspend the pellet in 100 µL of staining buffer.

    • Add the anti-pLck (pY394) antibody.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash twice with 2 mL of staining buffer.

  • Acquisition :

    • Resuspend the final cell pellet in 300-500 µL of staining buffer.

    • Acquire the samples on a flow cytometer. Ensure to collect a sufficient number of events (e.g., >50,000) in the lymphocyte gate.

Data Analysis
  • Gate on the lymphocyte population using the Forward Scatter (FSC) and Side Scatter (SSC) plot.

  • Gate on single cells using FSC-A vs. FSC-H.

  • Identify T-cells by gating on CD3+ cells.

  • From the CD3+ population, distinguish CD4+ and CD8+ subsets.

  • For each subset, create histograms or bivariate plots to determine the percentage of cells positive for CD69 and CD25 in each experimental condition.

  • Similarly, determine the Mean Fluorescence Intensity (MFI) of pLck staining within the T-cell populations.

Logical Relationship Diagram

logical_relationship Logical Flow of Lck Inhibition and Expected Outcomes cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Start T-Cell Stimulation (e.g., anti-CD3/CD28) Lck_Active Lck is Active (pY394) Start->Lck_Active Add_Inhibitor Add this compound Start->Add_Inhibitor Signal_On TCR Signaling Cascade Proceeds Lck_Active->Signal_On Activation_Markers_Up Upregulation of CD69 & CD25 Signal_On->Activation_Markers_Up Lck_Inactive Lck is Inhibited Add_Inhibitor->Lck_Inactive Signal_Off TCR Signaling Cascade Blocked Lck_Inactive->Signal_Off Activation_Markers_Down No Upregulation of CD69 & CD25 Signal_Off->Activation_Markers_Down

Caption: Logical diagram of Lck inhibitor's effect on T-cell activation.

References

Application Notes and Protocols: Targeting Lck in a Xenograft Model of T-Cell Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of a lymphocyte-specific protein tyrosine kinase (Lck) inhibitor, referred to herein as Lck-IN-1, in a xenograft model of T-cell acute lymphoblastic leukemia (T-ALL). The protocols are designed for researchers in oncology, immunology, and drug development.

Introduction

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematologic malignancy characterized by the abnormal growth of immature T-cells.[1] The lymphocyte-specific protein tyrosine kinase (Lck) plays a crucial role in T-cell development, activation, and proliferation.[2][3] Aberrant Lck signaling has been identified as a therapeutic vulnerability in a significant subset of T-ALL cases, making it a compelling target for therapeutic intervention.[1] Lck is a key component of the T-cell receptor (TCR) signaling pathway, and its inhibition can disrupt the downstream signals that promote leukemic cell growth and survival.[4][5] Preclinical studies using Lck inhibitors have demonstrated anti-leukemic effects in both in vitro and in vivo models of T-ALL.[6][7]

This document outlines the methodology for utilizing a xenograft mouse model to assess the anti-tumor activity of this compound, a potent and selective Lck inhibitor. The protocols cover cell line selection, establishment of the xenograft model, drug formulation and administration, and methods for evaluating treatment efficacy.

Lck Signaling Pathway in T-Cell Leukemia

The Lck signaling pathway is integral to T-cell function and is often dysregulated in T-ALL. The diagram below illustrates the central role of Lck in initiating the signaling cascade downstream of the T-cell receptor (TCR).

Lck_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD3 Complex Lck Lck TCR->Lck activates CD4_CD8 CD4/CD8 CD4_CD8->Lck recruits ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates PI3K PI3K LAT->PI3K activates Proliferation Cell Proliferation & Survival PLCg1->Proliferation PI3K->Proliferation Lck_IN_1 This compound Lck_IN_1->Lck inhibits

Lck Signaling Pathway in T-Cell Leukemia.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human T-ALL cell lines with demonstrated Lck activation (e.g., HSB-2, CCRF-CEM).[1]

  • Animals: Immunocompromised mice (e.g., CB17/SCID or NSG), 6-8 weeks old.[1]

  • This compound: Synthesized and purified.

  • Vehicle Control: Appropriate vehicle for this compound solubilization (e.g., 80 mM citrate buffer pH 3.1, or a solution containing 0.5% HPMC and 0.1% Tween 80).[8]

  • Cell Culture Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Matrigel: For subcutaneous cell implantation.

  • Anesthetics: Isoflurane or ketamine/xylazine cocktail.

  • Calipers: For tumor measurement.

  • Bioluminescence Imaging System: If using luciferase-expressing cell lines.

Experimental Workflow

The following diagram outlines the general workflow for the in vivo evaluation of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow start Start cell_culture T-ALL Cell Culture (e.g., CCRF-CEM, HSB-2) start->cell_culture xenograft Subcutaneous Implantation of T-ALL cells into Immunocompromised Mice cell_culture->xenograft tumor_growth Tumor Growth Monitoring (Volume Measurement) xenograft->tumor_growth treatment Treatment Initiation (this compound or Vehicle) tumor_growth->treatment monitoring Continued Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint Endpoint Analysis (Tumor Excision, Western Blot, Histology) monitoring->endpoint data Data Analysis and Reporting endpoint->data end End data->end

In Vivo Xenograft Study Workflow.
Detailed Methodologies

1. Cell Culture and Preparation:

  • Culture T-ALL cells (e.g., CCRF-CEM) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the logarithmic growth phase.

  • Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells per 100 µL.[1]

2. Xenograft Model Establishment:

  • Anesthetize the mice using isoflurane or an intraperitoneal injection of ketamine/xylazine.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor the mice for tumor formation. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

3. Treatment Protocol:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Prepare this compound in the appropriate vehicle. A range of doses should be tested (e.g., 2.5, 5, and 10 mg/kg).[1]

  • Administer this compound or vehicle control to the respective groups via oral gavage once daily for a specified period (e.g., 12-21 days).[1]

  • Monitor tumor volume and body weight every 2-3 days.

4. Efficacy Evaluation:

  • The primary endpoint is tumor growth inhibition.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Tumor weight can be measured as a secondary endpoint.

  • Tumor samples can be processed for further analysis, including Western blotting to assess Lck protein levels and phosphorylation status of downstream targets, and immunohistochemistry to evaluate cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).

Data Presentation

The quantitative data from the xenograft study should be summarized in tables for clear comparison between treatment groups.

Table 1: In Vitro Anti-proliferative Activity of this compound

Cell LineThis compound IC50 (nM)Dasatinib IC50 (nM)
HSB-2Data to be generated3483
CCRF-CEMData to be generated11.12
Data for Dasatinib is sourced from a study on the Lck degrader UBX-363 for comparative purposes.[1]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in T-ALL Xenograft Model

Treatment Group (Dose)Mean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)Mean Change in Body Weight (%) ± SEM
Vehicle ControlData to be generated-Data to be generated
This compound (2.5 mg/kg)Data to be generatedData to be generatedData to be generated
This compound (5 mg/kg)Data to be generatedData to be generatedData to be generated
This compound (10 mg/kg)Data to be generatedData to be generatedData to be generated

Logical Relationship of Experimental Findings

The following diagram illustrates the expected logical flow from the inhibition of Lck to the observed anti-tumor effects in the xenograft model.

Logical_Relationship cluster_logic Logical Flow of Lck Inhibition lck_inhibition Administration of this compound target_engagement Inhibition of Lck Kinase Activity in Tumor Cells lck_inhibition->target_engagement pathway_disruption Disruption of Downstream TCR Signaling Pathways target_engagement->pathway_disruption cellular_effects Induction of Apoptosis and Inhibition of Proliferation pathway_disruption->cellular_effects in_vivo_outcome Tumor Growth Inhibition in Xenograft Model cellular_effects->in_vivo_outcome

Expected Outcomes of Lck Inhibition.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of Lck inhibitors in a T-ALL xenograft model. By following these methodologies, researchers can effectively assess the in vivo efficacy and mechanism of action of novel Lck-targeted therapies, contributing to the development of new treatments for this aggressive leukemia.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Lck-IN-1, a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), for the effective modulation of T-cell function in vitro. This document includes recommended concentrations, detailed experimental protocols for key T-cell functional assays, and a summary of its inhibitory activities.

Introduction to this compound

Lck is a critical signaling molecule in T-cells, playing a pivotal role in the initiation of the T-cell receptor (TCR) signaling cascade upon antigen recognition.[1][2][3] Inhibition of Lck, therefore, presents a powerful tool for studying T-cell activation and for the development of therapeutics targeting T-cell mediated pathologies. This compound is a selective, ATP-competitive inhibitor of Lck that has been demonstrated to suppress T-cell activation and proliferation.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized across various kinase and cellular assays. The following tables summarize the key quantitative data for this compound.

Table 1: Kinase Inhibitory Activity of this compound

KinaseIC₅₀ (nM)
Lck<1 - 7
Lyn2.1
Src4.2
Syk200

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Cellular Inhibitory Activity of this compound

AssayCell TypeIC₅₀ (µM)
T-Cell ProliferationHuman T-Cells0.53
IL-2 SecretionHuman T-Cells0.46
Human Mixed Lymphocyte Reaction (huMLR)Human PBMCs~0.047
CytotoxicityJurkat T-Cells0.49

IC₅₀ values in cellular assays represent the concentration of the inhibitor required to inhibit the cellular response by 50%.

Recommended Working Concentrations

Based on the available data, the recommended concentration of this compound for inhibiting T-cell function in in vitro assays ranges from 0.1 µM to 1 µM . A starting concentration of 0.5 µM is recommended for most applications, as this is near the IC₅₀ for T-cell proliferation and IL-2 secretion.[4] Researchers should perform a dose-response experiment to determine the optimal concentration for their specific cell type, assay conditions, and desired level of inhibition. For complete inhibition of T-cell proliferation, concentrations up to 20 nmol/L of similar inhibitors like dasatinib have been shown to be effective.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

Procedure:

  • Stock Solution (10 mM):

    • Calculate the amount of this compound powder needed to prepare a 10 mM stock solution. The molecular weight of this compound is 370.45 g/mol .

    • Dissolve the calculated amount of this compound in an appropriate volume of DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 3.7045 mg of this compound in 1 ml of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 10 µM, 1 µM, 0.1 µM, etc.).

    • Important: The final concentration of DMSO in the cell culture should be kept below 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

T-Cell Proliferation Assay (CFSE-based)

This protocol describes the measurement of T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells

  • Complete RPMI-1640 medium

  • CFSE (5 mM stock in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Fetal Bovine Serum (FBS)

  • T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, PHA)

  • This compound working solutions

  • 96-well round-bottom culture plate

  • Flow cytometer

Procedure:

  • Cell Staining:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with PBS.

    • Resuspend the cells at a concentration of 1 × 10⁶ cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM. Mix gently and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium (containing 10% FBS).

    • Incubate on ice for 5 minutes.

    • Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.

    • Resuspend the cells in complete RPMI-1640 medium at a final concentration of 1 × 10⁶ cells/mL.

  • Assay Setup:

    • Seed 100 µL of the CFSE-labeled cell suspension into the wells of a 96-well round-bottom plate.

    • Add 50 µL of this compound working solutions at various concentrations (e.g., 0.01, 0.1, 0.5, 1, 5 µM) to the respective wells. Include a vehicle control (DMSO).

    • Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C in a 5% CO₂ incubator.

    • Add 50 µL of T-cell activation stimuli (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio or soluble anti-CD3 at 1 µg/mL and anti-CD28 at 1 µg/mL). Include an unstimulated control.

    • Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Data Acquisition and Analysis:

    • After incubation, harvest the cells and transfer them to FACS tubes.

    • Wash the cells once with PBS containing 2% FBS.

    • Resuspend the cells in FACS buffer (PBS + 2% FBS + 0.05% sodium azide).

    • Acquire data on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

    • Analyze the data using appropriate software. Proliferation is indicated by a serial halving of CFSE fluorescence intensity, resulting in distinct peaks for each cell division.

IL-2 Secretion Assay (ELISA)

This protocol measures the amount of Interleukin-2 (IL-2) secreted by T-cells into the culture supernatant.

Materials:

  • Jurkat T-cells or primary human T-cells

  • Complete RPMI-1640 medium

  • T-cell activation stimuli (e.g., PMA and Ionomycin, anti-CD3/CD28 antibodies)

  • This compound working solutions

  • 96-well flat-bottom culture plate

  • Human IL-2 ELISA kit

  • Microplate reader

Procedure:

  • Assay Setup:

    • Seed Jurkat cells or primary T-cells at a density of 1 × 10⁵ cells/well in 100 µL of complete medium in a 96-well flat-bottom plate.

    • Add 50 µL of this compound working solutions at various concentrations. Include a vehicle control.

    • Pre-incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.

    • Add 50 µL of T-cell activation stimuli (e.g., PMA at 50 ng/mL and Ionomycin at 1 µM, or anti-CD3/CD28 beads).

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection and ELISA:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the culture supernatants without disturbing the cell pellet.

    • Perform the IL-2 ELISA according to the manufacturer's instructions.

    • Read the absorbance on a microplate reader at the appropriate wavelength.

    • Calculate the concentration of IL-2 in each sample using a standard curve.

One-Way Mixed Lymphocyte Reaction (MLR)

This assay measures the proliferation of responder T-cells in response to allogeneic stimulator cells.

Materials:

  • PBMCs from two different healthy donors (Donor A and Donor B)

  • Complete RPMI-1640 medium

  • Mitomycin C or irradiation source

  • This compound working solutions

  • 96-well round-bottom culture plate

  • Reagents for proliferation measurement (e.g., ³H-thymidine or CFSE)

Procedure:

  • Preparation of Stimulator and Responder Cells:

    • Isolate PBMCs from both donors.

    • Stimulator Cells (Donor A): Treat the PBMCs from Donor A with Mitomycin C (25-50 µg/mL) for 30 minutes at 37°C or irradiate them (e.g., 3000 rads) to prevent their proliferation. Wash the cells three times with complete medium.

    • Responder Cells (Donor B): These cells are left untreated.

  • Assay Setup:

    • Seed 1 × 10⁵ responder cells (Donor B) in 100 µL of medium per well in a 96-well round-bottom plate.

    • Add 50 µL of this compound working solutions at various concentrations. Include a vehicle control.

    • Pre-incubate the responder cells with the inhibitor for 1-2 hours.

    • Add 1 × 10⁵ stimulator cells (Donor A) in 50 µL of medium to the wells.

    • Set up control wells: responder cells alone and stimulator cells alone.

    • Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.

  • Measurement of Proliferation:

    • Using ³H-thymidine: 18 hours before harvesting, add 1 µCi of ³H-thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • Using CFSE: Label the responder cells with CFSE before the assay setup, as described in Protocol 2. Analyze proliferation by flow cytometry.

Visualizations

Lck Signaling Pathway in T-Cell Activation

Lck_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Antigen Recognition CD3 CD3 ZAP70 ZAP-70 CD3->ZAP70 Recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ DAG->PKC NFAT NFAT Activation Ca_release->NFAT NFkB NF-κB Activation PKC->NFkB AP1 AP-1 Activation PKC->AP1 Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression Lck->CD3 Phosphorylates ITAMs Lck->ZAP70 Phosphorylates Lck_IN_1 This compound Lck_IN_1->Lck

Caption: Lck signaling pathway initiated by TCR engagement.

Experimental Workflow for T-Cell Inhibition Assay

T_Cell_Inhibition_Workflow start Start isolate_tcells Isolate T-Cells (PBMCs or Jurkat) start->isolate_tcells prepare_inhibitor Prepare this compound Working Solutions start->prepare_inhibitor plate_cells Plate T-Cells isolate_tcells->plate_cells add_inhibitor Add this compound & Pre-incubate (1-2h) prepare_inhibitor->add_inhibitor plate_cells->add_inhibitor add_stimuli Add T-Cell Activation Stimuli add_inhibitor->add_stimuli incubate Incubate (24h - 5 days) add_stimuli->incubate measure_readout Measure Readout incubate->measure_readout proliferation Proliferation Assay (CFSE) measure_readout->proliferation e.g. cytokine Cytokine Assay (ELISA) measure_readout->cytokine e.g. cytotoxicity Cytotoxicity Assay (e.g., MTT) measure_readout->cytotoxicity e.g. end End proliferation->end cytokine->end cytotoxicity->end

Caption: General workflow for assessing T-cell inhibition.

Logical Relationship of this compound Action

Lck_IN_1_Action cluster_inhibition Effect of this compound TCR_Stimulation TCR Stimulation Lck_Activation Lck Activation TCR_Stimulation->Lck_Activation Downstream_Signaling Downstream Signaling Cascade Lck_Activation->Downstream_Signaling Inhibition Inhibition of T-Cell Response T_Cell_Response T-Cell Response (Proliferation, Cytokine Release) Downstream_Signaling->T_Cell_Response Lck_IN_1 This compound Lck_IN_1->Lck_Activation Blocks

References

Application Notes and Protocols: The Lck Inhibitor Dasatinib in Combination Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Strategic Approach to Overcoming Resistance and Enhancing Anti-Tumor Efficacy

Note: Due to the limited availability of published research on the specific inhibitor Lck-IN-1 in combination cancer studies, this document focuses on the well-characterized, clinically relevant Lck inhibitor, dasatinib . The principles and protocols outlined herein provide a robust framework for investigating the synergistic potential of Lck inhibition in cancer therapy.

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling molecule not only in T-cell activation but also in the proliferation and survival of certain cancer cells.[1][2] Its role in oncogenic pathways makes it an attractive target for therapeutic intervention. Dasatinib, a potent inhibitor of Lck and other Src family kinases, has demonstrated clinical efficacy in certain hematological malignancies.[3][4] However, in solid tumors, its efficacy as a single agent is often limited.[3] This has spurred research into combination therapies, pairing dasatinib with inhibitors of other key signaling pathways to achieve synergistic anti-tumor effects and overcome resistance mechanisms.[1][2][5]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the use of dasatinib in combination with other inhibitors for cancer studies. We will focus on two promising combination strategies: dasatinib with an mTOR inhibitor (rapamycin) and dasatinib with a MEK inhibitor.

Signaling Pathways and Rationale for Combination Therapy

Lck is a key node in multiple signaling cascades that regulate cell growth, proliferation, and survival. Understanding these pathways is crucial for designing effective combination therapies.

Lck and the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation and is frequently hyperactivated in cancer. Lck can activate the PI3K/Akt pathway, which in turn activates mTOR.[1][6] Inhibition of mTOR with drugs like rapamycin can lead to a feedback activation of Akt, a survival mechanism for cancer cells.[2] By co-administering dasatinib to inhibit Lck and upstream signaling, this feedback loop can be abrogated, leading to a more potent and sustained inhibition of the PI3K/Akt/mTOR pathway and enhanced anti-tumor activity.[1][2]

Lck_PI3K_mTOR_Pathway Lck Lck PI3K PI3K Lck->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Akt Feedback Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Dasatinib Dasatinib Dasatinib->Lck Inhibits Rapamycin Rapamycin Rapamycin->mTOR Inhibits

Figure 1: Lck and the PI3K/Akt/mTOR signaling pathway.
Lck and the MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival. Src family kinases, including Lck, can activate the RAS/RAF/MEK/ERK signaling cascade. In some cancers, resistance to MEK inhibitors can be mediated by the activation of alternative signaling pathways, including those driven by Src family kinases. The combination of dasatinib with a MEK inhibitor can therefore lead to a more comprehensive blockade of pro-proliferative signaling and potentially overcome resistance.[7]

Lck_MAPK_ERK_Pathway Lck Lck Ras Ras Lck->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation & Differentiation ERK->Proliferation Promotes Dasatinib Dasatinib Dasatinib->Lck Inhibits MEKi MEK Inhibitor MEKi->MEK Inhibits

Figure 2: Lck and the MAPK/ERK signaling pathway.

Quantitative Data Summary

The following tables summarize the synergistic effects of dasatinib in combination with other inhibitors from preclinical studies.

Table 1: Synergistic Inhibition of Cell Viability

Cancer TypeCell LineCombinationDasatinib (nM)Other Inhibitor (nM)% Viability Reduction (Combination vs. Single Agents)Reference
NSCLCA549Dasatinib + Rapamycin10100Significant enhancement of growth inhibition[1][6]
Breast CancerMDA-MB-231Dasatinib + RapamycinVariesVariesSynergistic tumor regression[2]
MelanomaMel-pDasatinib + U0126 (MEKi)18.02 (IC50)20,000 (IC50)Dasatinib may inhibit ERK activation[8]
Urothelial CarcinomaRT4Dasatinib + Cisplatin180.9 (IC50)VariesAdditive activity[9]

Table 2: Enhancement of Apoptosis and Cell Cycle Arrest

Cancer TypeCell LineCombinationEffect on ApoptosisEffect on Cell CycleReference
NSCLCA549Dasatinib + RapamycinNo significant effectEnhanced G1 arrest[1][6]
Lung CancerNCI-H1975DasatinibIncreased cleaved caspases 3 & 7, PARPG1 arrest[10][11]
Bladder CancerT24, T24R2DasatinibIncreased sub-G1 populationG1 arrest[12][13]
Tongue Squamous Cell Carcinoma-Dasatinib + Dexamethasone-G1 arrest[14]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of dasatinib in combination with other inhibitors.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of drug combinations on the metabolic activity of cancer cells, which is an indicator of cell viability.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with Dasatinib, other inhibitor, or combination seed->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate2 Incubate for 3 hours add_mtt->incubate2 add_dmso Add DMSO to dissolve formazan incubate2->add_dmso read Read absorbance at 570 nm add_dmso->read end End read->end

Figure 3: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Dasatinib (stock solution in DMSO)

  • Other inhibitor of interest (stock solution in appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Prepare serial dilutions of dasatinib and the other inhibitor in complete medium.

  • Remove the medium from the wells and add 100 µL of medium containing the single drugs or their combination at various concentrations. Include vehicle control wells (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C.[15]

  • Add 20 µL of MTT solution to each well and incubate for 3 hours at 37°C.[16]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control. The combination index (CI) can be calculated using software like CompuSyn to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify the percentage of apoptotic and necrotic cells following drug treatment.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • Dasatinib and other inhibitor

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with dasatinib, the other inhibitor, or the combination for 24 to 48 hours.[10][11]

  • Harvest the cells by trypsinization and collect both the detached and attached cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the signaling pathways of interest.

Western_Blot_Workflow start Start treat Treat cells with drug combinations start->treat lyse Lyse cells and quantify protein treat->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect signal secondary_ab->detect end End detect->end

Figure 4: General workflow for Western blot analysis.

Materials:

  • Treated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Lck, anti-Lck, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • After drug treatment, wash cells with cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Densitometry analysis can be performed to quantify the protein band intensities, which should be normalized to a loading control like GAPDH.

Conclusion

The combination of the Lck inhibitor dasatinib with inhibitors of other critical signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, represents a promising strategy to enhance anti-tumor efficacy and overcome drug resistance in various cancers. The protocols provided in these application notes offer a comprehensive guide for researchers to investigate these synergistic interactions in a preclinical setting. Careful experimental design and data analysis are crucial to elucidate the underlying mechanisms and to identify patient populations that are most likely to benefit from such combination therapies.

References

Application Notes: High-Throughput Screening for Lck Inhibitors using Lck-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and a critical signaling molecule in T-cells.[1] Upon T-cell receptor (TCR) engagement, Lck initiates a signaling cascade by phosphorylating key downstream substrates, leading to T-cell activation, proliferation, and differentiation.[1] Dysregulation of Lck activity is implicated in various autoimmune diseases and some cancers, making it an attractive therapeutic target.

High-throughput screening (HTS) is a crucial methodology in drug discovery for identifying novel inhibitors of therapeutic targets like Lck. These application notes provide detailed protocols and data for the use of Lck-IN-1, a potent and selective Lck inhibitor, in HTS assays. The information presented here is intended to guide researchers in the setup and execution of robust screening campaigns to discover and characterize new Lck inhibitors.

Lck Signaling Pathway

The diagram below illustrates the central role of Lck in the T-cell receptor signaling cascade. Lck, associated with the CD4 or CD8 co-receptors, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex upon TCR engagement. This phosphorylation event recruits and activates ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT, leading to the activation of multiple signaling pathways, including the PLCγ1-Ca2+, RAS-MAPK, and PI3K-Akt pathways. These pathways culminate in transcriptional changes that drive T-cell activation.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 TCR->ZAP70 Recruitment & Activation CD4_8 CD4/CD8 CD4_8->Lck Lck->TCR P LAT LAT PLCg1 PLCγ1 LAT->PLCg1 PI3K PI3K LAT->PI3K RAS RAS LAT->RAS Ca_Flux Ca²⁺ Flux PLCg1->Ca_Flux Akt Akt PI3K->Akt ZAP70->LAT P MAPK_Pathway MAPK Pathway RAS->MAPK_Pathway Gene_Expression Gene Expression (e.g., IL-2) MAPK_Pathway->Gene_Expression Akt->Gene_Expression Ca_Flux->Gene_Expression This compound This compound This compound->Lck Inhibition

Caption: Lck Signaling Pathway in T-Cell Activation.

This compound: A Potent and Selective Lck Inhibitor

This compound is a potent inhibitor of Lck kinase activity. Its selectivity has been profiled against other related kinases, demonstrating a favorable profile for use as a specific probe in cellular and biochemical assays.

Table 1: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)
Lck 7
Lyn21
Src42
Syk200

Data presented is representative from Selleck Chemicals for a potent Lck inhibitor, referred to here as this compound for application purposes.[2]

High-Throughput Screening Workflow

The following diagram outlines a typical workflow for a high-throughput screening campaign to identify novel Lck inhibitors. The process begins with assay development and validation, followed by a primary screen of a compound library. Hits from the primary screen are then confirmed, and their potency is determined through dose-response curves. Subsequent secondary assays are used to confirm the mechanism of action and assess selectivity.

HTS_Workflow cluster_workflow HTS Campaign Workflow Assay_Dev Assay Development & Optimization Assay_Val Assay Validation (Z'-factor, S/B) Assay_Dev->Assay_Val Primary_HTS Primary HTS (Single Concentration) Assay_Val->Primary_HTS Hit_Confirmation Hit Confirmation Primary_HTS->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (e.g., Orthogonal Assays, Selectivity) Dose_Response->Secondary_Assays Lead_Opt Lead Optimization Secondary_Assays->Lead_Opt

Caption: General Workflow for an Lck Inhibitor HTS Campaign.

Experimental Protocols

Two common HTS assay formats for kinase inhibitors are presented below: a luminescence-based kinase activity assay and a FRET-based kinase binding assay.

Protocol 1: Luminescence-Based Lck Kinase Activity Assay (ADP-Glo™ Format)

This protocol is adapted from the principles of the ADP-Glo™ Kinase Assay and is suitable for HTS.[3][4] The assay measures the amount of ADP produced in the kinase reaction, which correlates with Lck activity.

Materials:

  • Recombinant full-length human Lck (e.g., from Promega or BPS Bioscience)

  • Poly (4:1 Glu, Tyr) peptide substrate

  • ATP

  • Lck Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)

  • This compound (or other test compounds) dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound or other test compounds in DMSO.

    • Using an acoustic dispenser or other liquid handler, transfer a small volume (e.g., 25-50 nL) of the compound solutions to the 384-well assay plates.

    • For controls, dispense DMSO only (negative control, 0% inhibition) and a known Lck inhibitor (positive control, 100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X Lck enzyme solution in Lck Kinase Buffer.

    • Prepare a 2X substrate/ATP solution in Lck Kinase Buffer. The final ATP concentration should be at or near the Km for Lck to ensure sensitivity to ATP-competitive inhibitors.

    • Add 5 µL of the 2X Lck enzyme solution to each well of the assay plate containing the compounds.

    • Incubate for 10-15 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Convert the ADP generated to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

  • For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: TR-FRET Lck Kinase Binding Assay (LanthaScreen® Format)

This protocol is based on the LanthaScreen® Eu Kinase Binding Assay and measures the binding of a fluorescently labeled tracer to the Lck active site.[5] Test compounds that bind to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Materials:

  • Eu-labeled anti-tag antibody (e.g., anti-GST)

  • GST-tagged recombinant Lck

  • Fluorescently labeled kinase tracer (ATP-competitive)

  • This compound (or other test compounds) dissolved in DMSO

  • Assay Buffer (consult manufacturer's recommendations)

  • Low-volume, black 384-well assay plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

  • Compound Plating:

    • As described in Protocol 1, plate serial dilutions of test compounds and controls into the assay plates.

  • Assay Assembly:

    • Prepare a 3X solution of the Lck enzyme and the Eu-labeled antibody in Assay Buffer.

    • Prepare a 3X solution of the kinase tracer in Assay Buffer.

    • Add 5 µL of the 3X Lck/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to each well. The final volume will be 15 µL.

  • Incubation and Detection:

    • Incubate the plate for 1 hour at room temperature, protected from light.

    • Read the TR-FRET signal on a compatible plate reader, measuring the emission at two wavelengths (e.g., acceptor and donor emission wavelengths).

Data Analysis:

  • Calculate the emission ratio of the acceptor to the donor fluorophore.

  • Calculate the percent inhibition based on the decrease in the FRET ratio for compound-treated wells relative to controls.

  • Determine IC50 values from dose-response curves as described in Protocol 1.

Summary

This compound is a valuable tool for studying the function of Lck and for use in high-throughput screening campaigns to identify novel inhibitors. The protocols provided herein describe robust and validated methods for assessing Lck activity and inhibitor potency in an HTS format. Proper assay development and validation, including the determination of key parameters such as the Z'-factor and signal-to-background ratio, are essential for the success of any screening campaign. These application notes serve as a comprehensive guide for researchers and drug discovery professionals working to develop the next generation of Lck-targeted therapeutics.

References

Troubleshooting & Optimization

Lck-IN-1 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lck-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a particular focus on resolving solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a critical enzyme in the T-cell receptor (TCR) signaling pathway and plays a pivotal role in T-cell activation and immune responses.[1][2] As such, this compound is a valuable tool for studying T-cell biology and for potential therapeutic development in areas such as autoimmune diseases and some cancers.

Q2: What is the primary solvent for dissolving this compound?

A2: The most commonly recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[3][4]

Q3: Is this compound soluble in aqueous solutions?

A3: this compound is poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS). Direct dissolution in these buffers is not recommended as it will likely result in precipitation.[4]

Q4: How should I store the this compound stock solution?

A4: Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage (months to years), it is recommended to store the aliquots at -20°C or -80°C, protected from light.[3]

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to addressing common solubility problems encountered during experiments with this compound.

Problem 1: this compound powder is not dissolving in the chosen solvent.
  • Question: I am having trouble dissolving the this compound powder in my solvent. What should I do?

  • Answer:

    • Verify the Solvent: Ensure you are using a recommended solvent. Anhydrous, high-purity DMSO is the primary choice.

    • Increase Solvent Volume: The concentration you are trying to achieve may be too high. Try adding more solvent to decrease the concentration.

    • Gentle Warming: Briefly warm the solution at 37°C. This can help increase the solubility of some compounds. Do not overheat, as it may degrade the compound.

    • Sonication: Use a sonicator bath for a few minutes to aid in the dissolution process.[5] This can help break up any small aggregates of the compound.

    • Vortexing: Vigorous vortexing can also help to dissolve the powder.

Problem 2: this compound precipitates out of solution when diluted in aqueous media for my experiment.
  • Question: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture media or assay buffer. How can I prevent this?

  • Answer: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution.

    • Minimize DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experiment (typically ≤ 0.5%) to minimize solvent-induced toxicity and solubility issues.[6]

    • Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, try a serial dilution approach. First, dilute the DMSO stock into a smaller volume of the aqueous buffer while vortexing, and then add this intermediate dilution to the final volume.

    • Use of a Surfactant: In some in vitro assays, a small amount of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100 (at a final concentration of ~0.01-0.1%), can help to maintain the solubility of hydrophobic compounds.[7] However, you must first validate that the surfactant does not interfere with your specific assay.

    • Formulation with Co-solvents: For in vivo studies, a formulation containing co-solvents like PEG300 and Tween® 80 can be used to improve solubility and stability in aqueous environments.[4]

Solubility Data

The following table summarizes the available solubility data for this compound and a related Lck inhibitor. Please note that solubility can be batch-dependent.

SolventThis compound SolubilityLck Inhibitor Solubility
DMSO ≥ 8 mg/mL8 mg/mL
Ethanol Data not available3 mg/mL
Water InsolubleInsoluble
PBS (pH 7.2) InsolubleInsoluble

Data for "Lck Inhibitor" is from Selleck Chemicals and is provided for reference.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 253.30 g/mol )[3]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.533 mg of this compound.

  • Add the appropriate volume of DMSO to the vial.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution for an In Vitro Cell-Based Assay

Objective: To prepare a 1 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilution: Prepare a 1000X intermediate stock solution. Dilute the 10 mM stock solution 1:10 in cell culture medium to make a 1 mM solution. To do this, add 1 µL of the 10 mM stock to 9 µL of cell culture medium and mix well by pipetting.

  • Final Working Solution: Add 1 µL of the 1 mM intermediate solution to 999 µL of cell culture medium to achieve a final concentration of 1 µM this compound. The final DMSO concentration in this working solution will be 0.1%.

  • Vortex the working solution gently before adding it to your cells.

  • Control: Prepare a vehicle control containing the same final concentration of DMSO (0.1%) in your cell culture medium to account for any effects of the solvent on your experimental system.

Visualizations

TroubleshootingWorkflow cluster_dissolution Initial Dissolution Failure cluster_precipitation Precipitation Upon Dilution in Aqueous Buffer start Start: this compound Solubility Issue check_solvent Is the solvent anhydrous DMSO? start->check_solvent check_dmso_final Is the final DMSO concentration > 0.5%? start->check_dmso_final use_dmso Use high-purity, anhydrous DMSO check_solvent->use_dmso No check_concentration Is the concentration too high? check_solvent->check_concentration Yes use_dmso->check_concentration decrease_concentration Decrease concentration by adding more solvent check_concentration->decrease_concentration Yes apply_energy Apply gentle warming (37°C) or sonication check_concentration->apply_energy No decrease_concentration->apply_energy end_success Success: this compound is soluble apply_energy->end_success end_fail Contact Technical Support apply_energy->end_fail reduce_dmso Reduce final DMSO concentration check_dmso_final->reduce_dmso Yes step_dilution Use a step-wise dilution method check_dmso_final->step_dilution No reduce_dmso->step_dilution add_surfactant Consider adding a validated surfactant (e.g., Tween-20) step_dilution->add_surfactant add_surfactant->end_success add_surfactant->end_fail

Caption: Troubleshooting workflow for this compound solubility issues.

LckSignalingPathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects TCR TCR/CD3 Lck Lck TCR->Lck Recruitment ZAP70 ZAP-70 TCR->ZAP70 Recruitment of ZAP-70 CD4_CD8 CD4/CD8 CD4_CD8->Lck Association Lck->TCR Phosphorylates ITAMs Lck->ZAP70 Phosphorylates & Activates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 ZAP70->SLP76 Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 PI3K PI3K LAT->PI3K Vav1 Vav1 SLP76->Vav1 Ca_flux Ca²⁺ Flux PLCg1->Ca_flux NFkB NF-κB Activation PLCg1->NFkB Ras_MAPK Ras/MAPK Pathway Vav1->Ras_MAPK Actin_Cytoskeleton Actin Cytoskeleton Rearrangement Vav1->Actin_Cytoskeleton PI3K->NFkB Gene_Transcription Gene Transcription (e.g., IL-2) Ca_flux->Gene_Transcription Ras_MAPK->Gene_Transcription NFkB->Gene_Transcription Lck_IN_1 This compound Lck_IN_1->Lck Inhibits

Caption: Simplified Lck signaling pathway and the point of inhibition by this compound.

References

Off-target effects of Lck-IN-1 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided is based on publicly available data for a potent Lck inhibitor, herein referred to as Lck-IN-1. This designation is used for clarity, as a specific compound with the name "this compound" is not uniquely identified in the literature. The data primarily references a compound with potent Lck inhibitory activity and known off-target effects on other Src family kinases.

Frequently Asked Questions (FAQs)

Q1: What is the kinase selectivity profile of this compound?

A1: this compound is a potent inhibitor of the lymphocyte-specific kinase (Lck). However, it also exhibits activity against other members of the Src kinase family and, to a lesser extent, other tyrosine kinases. It shows high selectivity against serine/threonine kinases like MAPK and CDK.[1] Below is a summary of its inhibitory activity (IC50) against a panel of kinases.

KinaseIC50 (nM)Family
Lck 7 Src
Lyn2.1Src
Src4.2Src
Syk200Tec

Note: There are some discrepancies in reported IC50 values across different suppliers. For example, some sources report IC50 values of 21 nM for Lyn and 42 nM for Src.[2]

Q2: What are the known off-target effects of this compound in cellular assays?

A2: Due to its inhibitory activity against other Src family kinases like Src and Lyn, this compound can have several off-target effects in cellular assays. These kinases are involved in various signaling pathways in different cell types. For instance, in addition to T-cells, Src is ubiquitously expressed and plays roles in cell adhesion, growth, and differentiation. Therefore, depending on the cell type used, this compound may affect pathways regulated by these other kinases, leading to unexpected phenotypic outcomes.

Q3: In which cellular assays has this compound been characterized?

A3: this compound has been evaluated in several T-cell-based assays to assess its immunosuppressive activity. The following table summarizes its potency in these functional cellular assays.

AssayCell TypeIC50 (µM)
TCR-induced IL-2 SecretionHuman T-cells0.46
T-cell ProliferationHuman T-cells0.53
Human Mixed Lymphocyte Reaction (huMLR)Human PBMCs0.047
Jurkat Cell ProliferationJurkat (Human T-cell line)0.49

Q4: How can I distinguish between on-target (Lck-mediated) and off-target effects in my experiments?

A4: To differentiate between on-target and off-target effects, you can employ several strategies:

  • Use a structurally different Lck inhibitor: A second inhibitor with a distinct chemical scaffold but similar potency and selectivity for Lck can help confirm that the observed phenotype is due to Lck inhibition.

  • Genetic knockdown/knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Lck expression in your cells can help validate that the effect of this compound is indeed on-target.

  • Rescue experiments: If possible, expressing a drug-resistant mutant of Lck in your cells could show that the effects of this compound are reversed, confirming on-target activity.

  • Test in cells lacking off-targets: If feasible, perform experiments in cell lines that do not express the primary off-target kinases (e.g., Src, Lyn).

Troubleshooting Guides

Problem 1: I am observing higher potency in my cellular assay than expected from the biochemical IC50 for Lck.

  • Possible Cause 1: Off-target effects. The higher potency could be due to the inhibition of other kinases that are also involved in the signaling pathway you are studying. For example, this compound is more potent against Lyn and Src than Lck itself.[1][2] If these kinases play a role in your cellular model, the observed potency will be a composite of the inhibition of all three kinases.

    • Troubleshooting Step: Refer to the kinase selectivity table. Are any of the potent off-targets of this compound known to be important in your cellular system? Consider using a more selective Lck inhibitor if available.

  • Possible Cause 2: Assay conditions. The intracellular ATP concentration can influence the apparent potency of ATP-competitive inhibitors.[3] Cellular assays are typically performed at ATP concentrations closer to physiological levels (mM range), which can be much higher than the ATP concentration used in biochemical assays (µM range). However, in some cases, specific cellular environments might lead to an apparent increase in potency.

    • Troubleshooting Step: Review the ATP concentration used in the biochemical assay from which the IC50 was derived and compare it to the expected intracellular ATP levels in your cells.

Problem 2: The inhibitor shows no effect in my cell-based assay, even at high concentrations.

  • Possible Cause 1: Poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

    • Troubleshooting Step: If not already done, perform a cell viability or cytotoxicity assay to ensure the compound is not toxic at the concentrations used, which could mask any specific inhibitory effects.[1] Consider using a positive control compound with known cell permeability and activity in your assay.

  • Possible Cause 2: Lck is not critical for the measured phenotype in your specific cell line or under your specific stimulation conditions.

    • Troubleshooting Step: Confirm the expression and activation of Lck in your cellular model upon stimulation. You can do this by Western blotting for total Lck and phosphorylated Lck (p-Lck). Also, consider using a different cell line where Lck is known to be a key mediator of the pathway of interest.

  • Possible Cause 3: The inhibitor is being actively transported out of the cells. Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can remove small molecules.

    • Troubleshooting Step: You can test for the involvement of efflux pumps by co-incubating your cells with this compound and a known efflux pump inhibitor.

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay

  • Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using a density gradient (e.g., Ficoll-Paque).

  • Wash the cells and resuspend them in complete RPMI-1640 medium.

  • Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

  • Add the diluted inhibitor to the cells and pre-incubate for 1 hour at 37°C, 5% CO2.

  • Stimulate the cells with a mitogen (e.g., phytohemagglutinin (PHA) at 1 µg/mL) or anti-CD3/CD28 antibodies.

  • Incubate the cells for 72 hours at 37°C, 5% CO2.

  • Assess cell proliferation using a suitable method, such as the addition of a resazurin-based reagent (e.g., CellTiter-Blue) or by measuring the incorporation of tritiated thymidine or BrdU.

  • Measure the signal (fluorescence or absorbance) using a plate reader.

  • Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Lck_Signaling_Pathway Simplified Lck Signaling Pathway in T-Cells cluster_membrane Cell Membrane TCR TCR/CD3 Lck Lck TCR->Lck activates CD4_CD8 CD4/CD8 CD4_CD8->Lck recruits ZAP70 ZAP70 Lck->ZAP70 phosphorylates Src Src Lyn Lyn LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates Downstream Downstream Signaling (Ca2+ flux, ERK, NF-κB) PLCg1->Downstream Gene_Expression Gene Expression (e.g., IL-2) Downstream->Gene_Expression Lck_IN_1 This compound Lck_IN_1->Lck Lck_IN_1->Src Lck_IN_1->Lyn Troubleshooting_Workflow Troubleshooting Unexpected Cellular Activity of this compound Start Unexpected Cellular Potency Observed Check_Off_Targets Are potent off-targets (e.g., Src, Lyn) active in the cellular model? Start->Check_Off_Targets Use_Selective_Inhibitor Use a more selective Lck inhibitor for comparison Check_Off_Targets->Use_Selective_Inhibitor Yes Check_Assay_Conditions Review assay conditions (e.g., ATP concentration) Check_Off_Targets->Check_Assay_Conditions No Conclusion_Off_Target Conclusion: Off-target effects are likely contributing Use_Selective_Inhibitor->Conclusion_Off_Target Validate_Target Confirm Lck expression and activation (e.g., Western Blot) Check_Assay_Conditions->Validate_Target Check_Permeability Assess cell permeability and potential efflux Validate_Target->Check_Permeability Conclusion_On_Target Conclusion: Potency is likely on-target under these conditions Check_Permeability->Conclusion_On_Target Experimental_Workflow General Experimental Workflow for Characterizing this compound Start Start: Obtain this compound Biochemical_Assay Biochemical Kinase Assay (On- and Off-target profiling) Start->Biochemical_Assay Cell_Viability Cell Viability/Toxicity Assay Start->Cell_Viability Cellular_Assay Functional Cellular Assay (e.g., T-cell proliferation) Biochemical_Assay->Cellular_Assay Cell_Viability->Cellular_Assay Target_Validation On-Target Validation (e.g., Western Blot for p-Lck) Cellular_Assay->Target_Validation Data_Analysis Data Analysis and IC50 Determination Target_Validation->Data_Analysis Conclusion Conclusion on Potency and Selectivity Data_Analysis->Conclusion

References

Troubleshooting unexpected results with Lck-IN-1 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Lck-IN-1, a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of Lck, a member of the Src family of tyrosine kinases crucial for T-cell receptor (TCR) signaling.[1] It functions as an ATP-competitive inhibitor, binding to the kinase domain of Lck and preventing the transfer of phosphate from ATP to its substrates. This inhibition effectively blocks the initiation and propagation of the TCR signaling cascade.[2]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[2] For long-term storage, it is recommended to prepare stock solutions in DMSO and store them at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[3]

Q3: What is the selectivity profile of this compound?

This compound is a highly selective inhibitor for Lck. However, like many kinase inhibitors, it can exhibit off-target effects, particularly at higher concentrations. It shows some activity against other Src family kinases such as Src, Lyn, and Fyn, but with significantly lower potency compared to Lck. Its activity against other kinase families like p38, VEGFR-2, and EGFR is considerably lower.[1][2]

Troubleshooting Unexpected Results

Problem 1: No or weak inhibition of Lck activity observed.

Possible CauseSuggested Solution
Incorrect concentration of this compound Determine the optimal concentration for your specific cell line and experimental conditions. An IC50 of 47 nM has been reported for T-cell activation suppression in human mixed lymphocytes.[2] A dose-response experiment is recommended.
Degraded this compound Ensure proper storage of the compound and avoid repeated freeze-thaw cycles.[3] Use a fresh aliquot of the inhibitor.
High cell density High cell numbers can lead to increased target concentration, requiring higher inhibitor concentrations. Optimize cell seeding density for your assay.
Issues with assay components Verify the activity of your reagents, including the antibody for detecting phosphorylated Lck in a Western blot, or the viability reagent in a cell-based assay.

Problem 2: High levels of cell death observed, even at low concentrations of this compound.

Possible CauseSuggested Solution
DMSO toxicity Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and that your vehicle control shows no toxicity.
Off-target effects At higher concentrations, this compound may inhibit other kinases essential for cell survival.[4] Perform a dose-response experiment to find a concentration that inhibits Lck without causing excessive cytotoxicity. Consider using a more selective Lck inhibitor if off-target effects are suspected.
Cell line sensitivity Some cell lines may be more sensitive to Lck inhibition or the inhibitor compound itself. Titrate the concentration of this compound carefully for your specific cell line.

Problem 3: Inconsistent results between experiments.

Possible CauseSuggested Solution
Variability in cell culture Maintain consistent cell culture conditions, including passage number, confluency, and media composition.
Inconsistent inhibitor preparation Prepare fresh dilutions of this compound from a reliable stock solution for each experiment.
Assay variability Ensure consistent incubation times, reagent concentrations, and reading parameters for all assays. Include appropriate positive and negative controls in every experiment.[5]

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound against various kinases, providing an overview of its selectivity.

KinaseIC50 (nM)Reference(s)
Lck <1, 2, 7 [1][2]
Src44, 70, 88, 120[2][4]
Lyn21, 420[1]
Fyn66
Syk200[1]
Kdr (VEGFR-2)1570, 5100[2]
Tie-21980
p38>10000[2]
EGFR>3200
PKC>33000
ZAP-70>50000

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from general guidelines for colorimetric cell viability assays.[6][7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot for Phospho-Lck
  • Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Lck (e.g., Tyr394) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Lck and a loading control like GAPDH or β-actin.

Visualizations

Lck_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck Lck_IN_1 This compound Lck_IN_1->Lck Inhibition ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation Downstream Downstream Signaling LAT->Downstream Activation T-Cell Activation Downstream->Activation

Caption: this compound inhibits T-cell activation by blocking Lck-mediated phosphorylation.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_Concentration Verify this compound Concentration and Integrity Start->Check_Concentration Check_Controls Review Positive and Negative Controls Start->Check_Controls Check_Cells Assess Cell Health and Density Start->Check_Cells Analyze_Data Re-analyze Data Check_Concentration->Analyze_Data Check_Controls->Analyze_Data Check_Cells->Analyze_Data Check_Reagents Validate Assay Reagents Consult Consult Literature and Technical Support Check_Reagents->Consult Analyze_Data->Check_Reagents Modify_Protocol Modify Experimental Protocol Consult->Modify_Protocol

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

Optimizing Lck-IN-1 concentration for maximum inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using Lck-IN-1, a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck).

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: Suboptimal Inhibition of Lck Activity

If you are observing lower than expected inhibition of Lck phosphorylation or downstream signaling events, consider the following troubleshooting steps:

  • Verify this compound Concentration: Ensure the final concentration of this compound in your assay is accurate. Serial dilutions should be prepared fresh for each experiment.

  • Optimize Incubation Time: The time required for this compound to achieve maximum inhibition can vary depending on the cell type and experimental conditions. A time-course experiment is recommended to determine the optimal incubation period.

  • Cell Density and Health: High cell density can sometimes reduce the effective concentration of the inhibitor per cell. Ensure your cells are healthy and seeded at an appropriate density.

  • Assay Sensitivity: The method used to detect Lck inhibition (e.g., Western blot for pLck, kinase assay) may not be sensitive enough to detect subtle changes. Consider using a more sensitive detection method or increasing the protein concentration in your lysates.

Issue 2: High Cellular Toxicity or Off-Target Effects

Unexplained cell death or unexpected phenotypic changes may indicate toxicity or off-target effects.

  • Determine the Optimal Non-Toxic Concentration: Perform a dose-response experiment to identify the highest concentration of this compound that does not significantly impact cell viability. Standard cell viability assays such as MTT or trypan blue exclusion can be used.

  • Assess Specificity: To confirm that the observed effects are due to Lck inhibition, consider using a structurally different Lck inhibitor as a positive control or performing rescue experiments by overexpressing a resistant Lck mutant.

  • Evaluate Off-Target Kinase Inhibition: this compound has been shown to have high selectivity for Lck. However, at higher concentrations, off-target inhibition of other kinases may occur. Consider performing a kinome profiling assay to assess the specificity of this compound in your experimental system.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of Lck (Lymphocyte-specific protein tyrosine kinase). It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the Lck kinase domain, preventing the phosphorylation of its downstream substrates. This ultimately blocks the T-cell receptor (TCR) signaling cascade.

What is the recommended starting concentration for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. However, a good starting point for most cell-based assays is in the range of 100 nM to 1 µM . It is always recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific system.

What is the IC50 of this compound?

The reported IC50 of this compound for Lck is approximately 4 nM in biochemical assays. In cell-based assays, the EC50 (half-maximal effective concentration) for inhibition of Lck autophosphorylation is typically in the range of 100-200 nM .

How should I dissolve and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound on Lck phosphorylation in a T-cell line (e.g., Jurkat).

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells per well.

  • This compound Treatment: Prepare a serial dilution of this compound in DMSO. Add the diluted inhibitor to the cells at final concentrations ranging from 1 nM to 10 µM. Include a DMSO-only control.

  • Incubation: Incubate the cells with this compound for 2 hours at 37°C.

  • Cell Lysis: After incubation, pellet the cells by centrifugation and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the cell lysates using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody against phosphorylated Lck (pLck Tyr394).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane with an antibody against total Lck as a loading control.

  • Data Analysis:

    • Quantify the band intensities for pLck and total Lck using image analysis software.

    • Normalize the pLck signal to the total Lck signal for each concentration.

    • Plot the normalized pLck signal against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Summary

ParameterValueReference
IC50 (Biochemical) ~4 nM
EC50 (Cell-based, pLck) 100-200 nM
Recommended Starting Concentration (In Vitro) 100 nM - 1 µM

Visualizations

Lck_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Downstream Downstream Signaling (e.g., Ca2+ flux, ERK activation) PLCg1->Downstream Lck_IN_1 This compound Lck_IN_1->Lck Inhibition

Caption: Lck signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Seed Cells Treatment Treat with this compound (Dose-Response) Start->Treatment Incubation Incubate (Time-Course) Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Analysis Western Blot (pLck / Total Lck) Lysis->Analysis Data Data Analysis (IC50 Determination) Analysis->Data End End Data->End

Caption: Experimental workflow for determining this compound IC50.

Troubleshooting_Tree Problem Problem: Suboptimal Inhibition Concentration Verify this compound Concentration Problem->Concentration Is concentration correct? Time Optimize Incubation Time Problem->Time Is incubation time optimal? Density Check Cell Density/Health Problem->Density Are cells healthy? Sensitivity Assess Assay Sensitivity Problem->Sensitivity Is the assay sensitive enough? Solution Re-run Experiment Concentration->Solution Time->Solution Density->Solution Sensitivity->Solution

Caption: Troubleshooting decision tree for suboptimal this compound inhibition.

Lck-IN-1 stability in different solvents and media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of the Lck inhibitor, Lck-IN-1. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is sparingly soluble in aqueous solutions. For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.

Q2: How should I store the this compound stock solution?

A2: Store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] For long-term storage, a desiccator can be used to protect the compound from moisture, which can affect stability and solubility.[1]

Q3: I observed precipitation when diluting my this compound DMSO stock in aqueous media (e.g., PBS or cell culture medium). What should I do?

A3: Precipitation upon dilution into aqueous buffers is a common issue with poorly soluble compounds like many kinase inhibitors.[1][3] Here are some steps to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (typically ≤ 0.5%) to minimize solvent-induced artifacts in your experiments.[1]

  • Sonication and Warming: Briefly sonicate or warm the solution to 37°C to aid dissolution.[1]

  • Use of Pluronic F-68: For cell-based assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 to the final culture medium can help maintain solubility.

  • Fresh Dilutions: Prepare working dilutions fresh from the DMSO stock immediately before use. Do not store aqueous solutions of this compound for extended periods.[1]

Q4: What is the expected stability of this compound in cell culture media?

Q5: How can I confirm the activity of my this compound after storage?

A5: The activity of this compound can be verified using an in vitro kinase assay.[4] A common method is to measure the phosphorylation of a known Lck substrate. A decrease in the IC50 value compared to a freshly prepared standard would indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Aliquot the stock solution to minimize freeze-thaw cycles. Protect from light. Prepare fresh working dilutions for each experiment.
Precipitation of this compound in aqueous media.Follow the recommendations in FAQ Q3. Visually inspect for precipitates before adding to cells or assays.
Low or no inhibitory activity Incorrect storage of the compound.Ensure proper storage conditions as outlined in FAQ Q2.
The compound has degraded.Purchase a new batch of the inhibitor. Confirm the activity of the new lot with a kinase assay.
Issues with the experimental assay.Include appropriate positive and negative controls in your assay to ensure it is performing correctly.[4][5]
Cell toxicity observed High concentration of DMSO.Keep the final DMSO concentration in the culture medium below 0.5%.[1]
Off-target effects of the inhibitor.Titrate the concentration of this compound to use the lowest effective concentration.

Lck Signaling Pathway

The lymphocyte-specific protein tyrosine kinase (Lck) is a key enzyme in T-cell activation.[6] Upon T-cell receptor (TCR) engagement with an antigen-presenting cell, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 and ζ-chains of the TCR complex. This initiates a signaling cascade involving ZAP-70, LAT, and downstream effectors, ultimately leading to T-cell proliferation, differentiation, and cytokine release.[7][8]

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck activates ZAP70 ZAP-70 TCR->ZAP70 recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck associates with Lck->TCR phosphorylates ITAMs Lck->ZAP70 LAT LAT PLCg1 PLCγ1 LAT->PLCg1 PI3K PI3K LAT->PI3K ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates SLP76->PLCg1 Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg1->Downstream PI3K->Downstream

Caption: Simplified Lck signaling cascade upon T-cell receptor activation.

Experimental Protocols

Protocol for Assessing Kinetic Solubility of this compound

This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer. Kinetic solubility is a high-throughput method often used in early drug discovery.[9][10][11]

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Add 198 µL of PBS to each well of a 96-well plate.

  • Add 2 µL of the 10 mM this compound stock solution to the first well and mix thoroughly. This creates a starting concentration of 100 µM.

  • Perform serial dilutions across the plate.

  • Incubate the plate at room temperature for 1-2 hours.

  • Measure the absorbance or light scattering at a suitable wavelength to detect precipitation. The highest concentration that does not show a significant increase in signal compared to the buffer-only control is considered the kinetic solubility.

Solubility_Workflow A Prepare 10 mM this compound in DMSO C Add this compound stock to first well A->C B Add PBS to 96-well plate B->C D Perform serial dilutions C->D E Incubate at RT for 1-2 hours D->E F Measure absorbance/ nephelometry E->F G Determine highest soluble concentration F->G

Caption: Experimental workflow for determining the kinetic solubility of this compound.

Data Presentation

As specific quantitative stability data for this compound is not publicly available, the following table provides a general overview of the solubility of many small molecule kinase inhibitors in common laboratory solvents. This can be used as a guideline for handling this compound.

Solvent/Medium General Solubility of Kinase Inhibitors Recommended Max Concentration Notes
DMSOHigh>10 mMRecommended for stock solutions.[1]
EthanolVariable1-10 mMMay be used as an alternative to DMSO for some compounds.
PBS (pH 7.4)Low to very low<100 µMPrecipitation is common.[12][13][14] Prepare fresh and use immediately.
Cell Culture MediaLow<100 µMSerum proteins may slightly improve solubility, but precipitation can still occur.

Disclaimer: The information provided is based on general knowledge of small molecule kinase inhibitors and should be used as a guide. It is highly recommended to perform your own stability and solubility tests for this compound under your specific experimental conditions.

References

Lck-IN-1 Resistance Mechanisms in Cancer Cell Lines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating resistance mechanisms to Lck-IN-1 in cancer cell lines. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?

A1: Acquired resistance to tyrosine kinase inhibitors (TKIs) like this compound is a multifaceted issue. Based on studies of other TKIs, including those targeting Lck, several mechanisms could be at play:

  • Gatekeeper Mutations: A common mechanism of resistance to TKIs is the emergence of mutations in the kinase domain of the target protein.[1][2] For Lck, a mutation at the "gatekeeper" residue within the ATP-binding pocket could sterically hinder the binding of this compound, reducing its inhibitory effect. A well-known example in a related kinase is the T315I mutation in BCR-ABL, which confers resistance to inhibitors like Dasatinib.[3][4]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibition of Lck.[5][6] This could involve the upregulation of other kinases or signaling molecules that can maintain downstream signaling necessary for cell survival and proliferation, even in the presence of this compound.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, can reduce the intracellular concentration of this compound, thereby diminishing its efficacy.[7][8]

  • Alterations in Downstream Signaling Components: Mutations or altered expression of proteins downstream of Lck in its signaling cascade could also contribute to resistance.

Q2: How can I experimentally determine if my resistant cell line has a gatekeeper mutation in Lck?

A2: To identify potential gatekeeper mutations, you can perform sanger sequencing or next-generation sequencing (NGS) of the Lck kinase domain in your resistant cell lines and compare the sequence to that of the parental, sensitive cell line.

Q3: What are some common bypass signaling pathways that might be activated in this compound resistant cells?

A3: While specific bypass pathways for this compound resistance are not yet fully elucidated, potential candidates based on Lck's known signaling roles include:

  • Upregulation of other Src family kinases: Other Src family members like Src or Fyn could potentially compensate for Lck inhibition.

  • Activation of the Ras-Raf-MEK-ERK (MAPK) pathway: This is a central signaling pathway involved in cell proliferation and survival that can be activated by various receptor tyrosine kinases.

  • Activation of the PI3K-Akt-mTOR pathway: This is another critical survival pathway that can be activated through various mechanisms to promote cell growth and inhibit apoptosis.[9]

Q4: How do I generate an this compound resistant cancer cell line in the lab?

A4: A common method for generating drug-resistant cell lines is through continuous exposure to escalating doses of the drug.[10][11] This process involves treating the parental cell line with a low concentration of this compound and gradually increasing the concentration as the cells adapt and become resistant.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in my cell viability assays.
Possible Cause Suggested Solution
Cell Seeding Density Ensure consistent cell seeding density across all wells and experiments. Optimal seeding density should be determined for each cell line to ensure logarithmic growth during the assay period.
Drug Dilution and Storage Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Store the stock solution at the recommended temperature and protect it from light to prevent degradation.
Assay Incubation Time Optimize and standardize the incubation time for the cell viability assay (e.g., MTT, CellTiter-Glo). Different cell lines may have different growth rates.
Cell Line Authenticity and Passage Number Regularly authenticate your cell lines to ensure they have not been cross-contaminated. Use cells within a consistent and low passage number range to minimize phenotypic drift.
Problem 2: No significant difference in Lck phosphorylation between sensitive and resistant cells upon this compound treatment.
Possible Cause Suggested Solution
Ineffective this compound Concentration Confirm the IC50 of this compound in your sensitive cell line. Use a concentration that is known to effectively inhibit Lck phosphorylation in the sensitive cells (typically 5-10 times the IC50).
Antibody Quality Validate the specificity and sensitivity of your phospho-Lck and total Lck antibodies using appropriate positive and negative controls.
Western Blotting Technique Optimize your Western blotting protocol, including lysis buffer composition, protein transfer efficiency, and antibody incubation conditions.[12]
Activation of Bypass Pathways If Lck phosphorylation is inhibited but downstream signaling (e.g., p-ERK, p-Akt) remains active, it may indicate the activation of bypass pathways. Investigate other signaling pathways using a phospho-kinase array or specific antibodies.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes in experiments investigating this compound resistance.

Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineThis compound IC50 (µM)Resistance Fold-Change
Parental Jurkat (Sensitive)0.1-
Jurkat-R1 (Resistant)2.525
Jurkat-R2 (Resistant)5.858
Parental MOLM-13 (Sensitive)0.25-
MOLM-13-R1 (Resistant)7.530

Table 2: Hypothetical Protein Expression Levels in Sensitive vs. Resistant Cell Lines (Relative Densitometry Units)

ProteinParental JurkatJurkat-R1Jurkat-R2
Total Lck1.01.10.9
Phospho-Lck (Y394)1.01.21.0
ABCB1 (P-glycoprotein)0.23.50.3
Phospho-ERK1/21.00.94.2

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Lck Signaling Pathway
  • Cell Lysis: Treat sensitive and resistant cells with this compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Lck, phospho-Lck (e.g., Tyr394), total ERK, phospho-ERK, total Akt, and phospho-Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizations

Lck_Signaling_Pathway cluster_membrane Plasma Membrane TCR TCR Lck Lck TCR->Lck activates CD4_CD8 CD4/CD8 CD4_CD8->Lck recruits ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates Ras Ras LAT->Ras activates PI3K PI3K LAT->PI3K activates Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Proliferation/ Survival mTOR->Proliferation ERK->Proliferation Lck_IN_1 This compound Lck_IN_1->Lck

Caption: Simplified Lck signaling pathway and the inhibitory action of this compound.

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms Lck_IN_1 This compound Lck Lck Lck_IN_1->Lck inhibition Downstream Downstream Signaling Lck->Downstream Proliferation Cell Proliferation/ Survival Downstream->Proliferation Gatekeeper Gatekeeper Mutation (e.g., T315I analog) Gatekeeper->Lck prevents binding Bypass Bypass Pathway Activation Bypass->Downstream activates Efflux Drug Efflux Pump (e.g., ABCB1) Efflux->Lck_IN_1 removes from cell

Caption: Potential mechanisms of resistance to this compound in cancer cells.

Experimental_Workflow start Start with Sensitive Cell Line culture Culture with increasing This compound concentrations start->culture resistant Generate Resistant Cell Line culture->resistant ic50 Determine IC50 (Cell Viability Assay) resistant->ic50 western Analyze Signaling Pathways (Western Blot) resistant->western sequencing Sequence Lck Kinase Domain resistant->sequencing analysis Data Analysis and Mechanism Identification ic50->analysis western->analysis sequencing->analysis

Caption: Experimental workflow for generating and characterizing this compound resistant cell lines.

References

Common pitfalls in Lck-IN-1 based experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lck-IN-1 based experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when working with the lymphocyte-specific kinase (Lck) inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a powder at -20°C. Once reconstituted in DMSO, aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are typically stable for up to one year at -80°C or for one month at -20°C.[1]

Q2: What is the selectivity profile of Lck inhibitors?

A2: Lck inhibitors are designed to be potent against Lck but can show activity against other related kinases, particularly from the Src family. For example, one Lck inhibitor shows high potency for Lck with an IC50 of 7 nM, while also inhibiting Lyn (IC50 = 21 nM), Src (IC50 = 42 nM), and Syk (IC50 = 200 nM).[1] It is crucial to consider these potential off-target effects when interpreting experimental results.

Q3: How can I minimize off-target effects in my experiments?

A3: To minimize off-target effects, it is advisable to:

  • Use the lowest effective concentration of this compound.

  • Perform kinase profiling by screening the inhibitor against a panel of other kinases to understand its selectivity.[2]

  • Validate key findings using a second, structurally distinct Lck inhibitor.

  • Use genetic approaches, such as siRNA or CRISPR-Cas9 mediated knockdown/knockout of Lck, as an orthogonal method to confirm that the observed phenotype is due to Lck inhibition.

Q4: My cells are showing signs of toxicity after treatment with this compound. What could be the cause?

A4: Cell toxicity can arise from several factors:

  • High concentration of the inhibitor: Ensure you have performed a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.

  • DMSO toxicity: The final concentration of DMSO in your cell culture medium should typically not exceed 0.5%. Prepare a vehicle control with the same concentration of DMSO to assess its effect on cell viability.

  • Off-target effects: Inhibition of other essential kinases can lead to cytotoxicity.[3][4]

  • Cell culture conditions: Suboptimal cell culture conditions, such as high cell density or nutrient depletion, can exacerbate the toxic effects of any treatment.[5]

Troubleshooting Guides

This section addresses specific problems that may arise during your this compound experiments.

Problem 1: Inconsistent or No Inhibition of Lck Activity

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Incorrect Inhibitor Concentration Perform a dose-response experiment to determine the IC50 in your specific assay. It is recommended to use a concentration 5 to 10 times higher than the known Ki or IC50 value for complete inhibition.
Inhibitor Instability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Some components in cell culture media, like cysteine, can impact the stability of compounds.[6]
Assay Conditions Ensure the kinase assay is performed within the linear range of the enzyme concentration and reaction time.[7] For ATP-competitive inhibitors like this compound, the ATP concentration in the assay will affect the apparent IC50.[7]
Cell Permeability If working with whole cells, confirm that this compound is cell-permeable. If inhibition is observed in a biochemical assay but not in a cell-based assay, this could be a limiting factor.
Incorrect Reagents or Protocol Verify the accuracy of all reagent concentrations and the experimental protocol. Include positive and negative controls in your assay. A known potent Lck inhibitor can serve as a positive control.[2]
Problem 2: High Background Signal in Assays

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Insufficient Blocking (In-Cell Westerns, ELISA) Use an appropriate blocking buffer and ensure sufficient incubation time to minimize non-specific binding.[8]
Non-specific Antibody Binding Titrate your primary and secondary antibodies to determine the optimal concentrations that yield a high signal-to-noise ratio. Include a "secondary antibody only" control.
Autofluorescence (Fluorescence-based assays) Check for autofluorescence from the compound, the plate, or the cells themselves. Use appropriate controls to subtract this background.
Reagent Contamination Ensure all buffers and reagents are freshly prepared and free of contaminants that might interfere with the assay signal.[9]

Quantitative Data

Table 1: Selectivity Profile of a Potent Lck Inhibitor

KinaseIC50 (nM)
Lck7
Lyn21
Src42
Syk200

Data is illustrative of a representative potent Lck inhibitor and may not be specific to this compound.[1]

Experimental Protocols

General Protocol for a Cell-Based Lck Inhibition Assay
  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere and grow overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control. Incubate for the desired period (e.g., 1-24 hours).

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against phosphorylated Lck (p-Lck).

    • Wash and incubate with an appropriate secondary antibody.

    • Detect the signal using a suitable chemiluminescent or fluorescent substrate.

    • Strip and re-probe the membrane for total Lck and a loading control (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Quantify the band intensities and calculate the percentage of p-Lck inhibition at different this compound concentrations to determine the IC50.

Visualizations

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck activates CD4_CD8 CD4/CD8 CD4_CD8->Lck recruits ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 NFkB NF-κB Pathway PLCg1->NFkB T_Cell_Activation T-Cell Activation NFkB->T_Cell_Activation Lck_IN_1 This compound Lck_IN_1->Lck inhibits

Caption: Lck signaling pathway in T-cell activation and the point of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed Cells prepare_compound 2. Prepare this compound Dilutions treat_cells 3. Treat Cells prepare_compound->treat_cells lyse_cells 4. Lyse Cells treat_cells->lyse_cells biochemical_assay 5. Perform Assay (e.g., Western Blot) lyse_cells->biochemical_assay data_analysis 6. Analyze Data biochemical_assay->data_analysis

Caption: General experimental workflow for a cell-based this compound assay.

Troubleshooting_Logic node_action node_action node_cause node_cause start No Lck Inhibition Observed check_controls Are Controls Working? start->check_controls check_concentration Is Inhibitor Concentration Sufficient? check_controls->check_concentration Yes action_validate_assay Validate Assay with Known Inhibitor check_controls->action_validate_assay No check_stability Is Inhibitor Stable? check_concentration->check_stability Yes action_dose_response Perform Dose-Response Curve check_concentration->action_dose_response No action_fresh_inhibitor Use Freshly Prepared Inhibitor check_stability->action_fresh_inhibitor No cause_assay_issue Potential Assay Issue action_validate_assay->cause_assay_issue cause_concentration_issue Suboptimal Concentration action_dose_response->cause_concentration_issue cause_stability_issue Inhibitor Degradation action_fresh_inhibitor->cause_stability_issue

Caption: Troubleshooting logic for "No Lck Inhibition Observed" scenario.

References

Lck-IN-1 inactive control compound for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Lck-IN-1 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a key enzyme in the T-cell receptor (TCR) signaling pathway, playing a crucial role in T-cell activation. This compound functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the Lck kinase domain, preventing the transfer of phosphate from ATP to its substrates. This inhibition blocks the downstream signaling cascade that leads to T-cell activation.

Q2: Is there a commercially available inactive control for this compound?

Currently, a validated, commercially available inactive control compound specifically for this compound is not widely documented. The ideal inactive control should be structurally highly similar to the active compound but devoid of its inhibitory activity against the target.

Q3: How should I select or validate an inactive control for my this compound experiments?

When a validated inactive control is unavailable, researchers can consider the following approaches:

  • Structural Analog Approach: Identify a close structural analog of this compound that is known to be inactive against Lck. This often involves examining structure-activity relationship (SAR) data. The goal is to find a molecule with minimal structural changes that abolish binding to the kinase.[1][2][3]

  • Target Engagement Control: Use a compound that has a similar chemical scaffold but is known to not bind to Lck. This helps to control for off-target effects that might be associated with the chemical class of the inhibitor.

  • In-house Validation: If a potential inactive analog is identified or synthesized, it is crucial to validate its lack of activity against Lck in your experimental system. This can be done using in vitro kinase assays to confirm the absence of Lck inhibition.

Q4: What are the recommended solvent and storage conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, it is typically dissolved in a solvent like dimethyl sulfoxide (DMSO). Prepare a concentrated stock solution in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The solubility and stability in aqueous media may be limited, so it is important to prepare fresh dilutions from the DMSO stock for each experiment.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or weak inhibition of Lck activity Incorrect concentration of this compound: Calculation error or degradation of the compound.- Verify the concentration of your stock solution.- Prepare fresh dilutions from a new aliquot.- Confirm the activity of this compound with a positive control experiment.
Inactive Lck enzyme: Improper storage or handling of the enzyme.- Use a fresh batch of Lck enzyme.- Ensure proper storage conditions for the enzyme as per the manufacturer's instructions.
Assay conditions are not optimal: Incorrect buffer composition, pH, or ATP concentration.- Optimize the kinase assay conditions.- Since this compound is an ATP-competitive inhibitor, its IC50 value will be dependent on the ATP concentration. Ensure you are using a consistent and appropriate ATP concentration.
Inconsistent results between experiments Variability in compound preparation: Inconsistent dilution or precipitation of the compound.- Always prepare fresh dilutions from the stock solution for each experiment.- Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).
Cell passage number and confluency: Changes in cell characteristics over time.- Use cells within a consistent and low passage number range.- Seed cells at a consistent density to ensure similar confluency at the time of treatment.
Observed off-target effects Non-specific binding of the compound: The chemical scaffold may interact with other kinases or proteins.- Perform a kinase selectivity profiling to identify potential off-target kinases.[4]- Use the lowest effective concentration of this compound.- Compare the phenotype with that of another structurally distinct Lck inhibitor.
Cellular toxicity unrelated to Lck inhibition: The compound or solvent may be toxic to the cells at the concentration used.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound and DMSO.- Use an inactive control compound to differentiate between Lck-specific and non-specific toxic effects.

Experimental Protocols

General Protocol for a Cell-Based Lck Inhibition Assay
  • Cell Culture: Culture T-cells (e.g., Jurkat cells) in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the stock solution in culture media to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO) and an inactive control at the same concentrations.

  • Cell Treatment: Seed the cells in a multi-well plate and treat them with the different concentrations of this compound, the inactive control, or the vehicle control. Incubate for a predetermined period (e.g., 1-24 hours).

  • Cell Stimulation: Stimulate the T-cells to activate the TCR signaling pathway. This can be achieved using anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).

  • Lysis and Protein Quantification: After stimulation, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • Western Blot Analysis: Analyze the phosphorylation status of Lck downstream targets (e.g., ZAP-70, LAT, PLCγ1) by Western blotting. Use antibodies specific for the phosphorylated and total forms of the proteins.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the results from the this compound treated cells to the vehicle and inactive control treated cells.

Visualizations

Lck Signaling Pathway

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP-70 TCR->ZAP70 Recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck Lck->TCR Phosphorylates ITAMs Lck->ZAP70 LAT LAT PLCg1 PLCγ1 LAT->PLCg1 ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 SLP76->PLCg1 Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Lck_IN_1 This compound Lck_IN_1->Lck Inhibits

Caption: Lck signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Lck Inhibition Assay

Experimental_Workflow start Start cell_culture 1. T-Cell Culture start->cell_culture compound_prep 2. Prepare this compound, Inactive Control, Vehicle cell_culture->compound_prep treatment 3. Treat Cells compound_prep->treatment stimulation 4. Stimulate TCR Signaling treatment->stimulation lysis 5. Cell Lysis & Protein Quantification stimulation->lysis western_blot 6. Western Blot for Phospho-proteins lysis->western_blot analysis 7. Data Analysis western_blot->analysis end End analysis->end

Caption: A typical experimental workflow for a cell-based Lck inhibition assay.

Troubleshooting Logic Diagram

Troubleshooting_Logic action action start Experiment Fails check_controls Are Controls Working? start->check_controls check_reagents Are Reagents Valid? check_controls->check_reagents Yes action_pos_control Check Positive Control (Known Lck Inhibitor) check_controls->action_pos_control No check_protocol Is Protocol Followed Correctly? check_reagents->check_protocol Yes action_reagents Prepare Fresh Reagents check_reagents->action_reagents No optimize_assay Is Assay Optimized? check_protocol->optimize_assay Yes action_protocol Review Protocol Steps check_protocol->action_protocol No action_optimize Optimize Assay Conditions (e.g., concentrations, timing) optimize_assay->action_optimize No end Problem Solved optimize_assay->end Yes check_neg_control check_neg_control action_pos_control->check_neg_control action_neg_control Check Negative/Vehicle Control action_reagents->start action_protocol->start action_optimize->start check_neg_control->action_reagents

Caption: A logical flow for troubleshooting failed this compound experiments.

References

Best practices for using Lck-IN-1 in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lck-IN-1, a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). This resource is designed to assist researchers, scientists, and drug development professionals in the effective use of this compound in long-term studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide addresses potential issues you might face during your long-term experiments with this compound.

Problem Potential Cause Recommended Solution
Loss of compound activity over time in cell culture 1. Compound Instability: this compound may degrade in culture medium over extended periods. 2. Cellular Efflux: Cells may actively pump out the inhibitor. 3. Metabolism: Cells may metabolize this compound into inactive forms.1. Replenish the medium with fresh this compound every 24-48 hours. 2. Co-administer with a broad-spectrum efflux pump inhibitor (e.g., verapamil), if experimentally appropriate. 3. Perform LC-MS analysis of the culture medium to assess compound stability and metabolism.
High cell toxicity or off-target effects 1. Concentration too high: The concentration of this compound used may be cytotoxic. 2. Off-target kinase inhibition: At higher concentrations, this compound might inhibit other kinases.1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Profile this compound against a panel of related Src family kinases to assess selectivity. 3. Reduce the concentration and/or the frequency of administration.
Inconsistent results between experiments 1. Variability in cell culture conditions: Differences in cell density, passage number, or serum concentration. 2. Inconsistent compound preparation: Errors in weighing, dissolving, or diluting this compound. 3. Biological variability: Inherent differences in primary cells from different donors.1. Standardize all cell culture parameters. 2. Prepare fresh stock solutions of this compound for each experiment and validate the concentration. 3. Use a large batch of cells and include appropriate controls in every experiment.
No observable effect on Lck signaling 1. Inactive compound: The this compound stock may have degraded. 2. Low cell permeability: The compound may not be efficiently entering the cells. 3. Suboptimal experimental conditions: Incorrect timing of treatment or analysis.1. Test the activity of this compound in a cell-free kinase assay. 2. Use a cell permeability assay to assess compound uptake. 3. Optimize the treatment duration and time points for downstream analysis based on literature for Lck signaling kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is typically soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.

Q2: How should I store this compound for long-term use?

A2: For long-term storage, this compound should be stored as a solid at -20°C or -80°C. Stock solutions in DMSO can also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

Q3: What are the expected effects of long-term Lck inhibition on T-cells?

A3: Lck is a critical kinase in T-cell receptor (TCR) signaling.[1][2] Long-term inhibition of Lck is expected to suppress T-cell activation, proliferation, and cytokine production.[3] This can be beneficial in models of autoimmune diseases or T-cell malignancies. However, it may also lead to immunosuppression.

Q4: How can I confirm that this compound is inhibiting Lck in my cellular experiments?

A4: To confirm Lck inhibition, you can perform a Western blot to assess the phosphorylation status of Lck's autophosphorylation site (Tyrosine 394) and its downstream targets, such as ZAP-70 and PLC-γ1.[3][4] A decrease in the phosphorylation of these proteins upon this compound treatment would indicate target engagement.

Q5: Are there any known resistance mechanisms to Lck inhibitors?

A5: While specific resistance mechanisms to this compound have not been documented, potential mechanisms could include mutations in the Lck kinase domain that prevent inhibitor binding or upregulation of bypass signaling pathways that compensate for Lck inhibition.

Experimental Protocols

Protocol 1: Jurkat Cell Proliferation Assay

This protocol outlines a method to assess the effect of this compound on the proliferation of the Jurkat T-cell line.

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) and a positive control for proliferation inhibition (e.g., staurosporine).

  • Incubation: Incubate the plate for 72 hours.

  • Proliferation Assessment: Add 20 µL of a cell proliferation reagent (e.g., MTT or WST-1) to each well and incubate for 2-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the vehicle control.

Protocol 2: Western Blot for Lck Pathway Activation

This protocol describes how to measure the phosphorylation of Lck and its downstream targets.

  • Cell Treatment: Plate Jurkat cells at a density of 1 x 10^6 cells/mL and treat with this compound at various concentrations for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with an anti-CD3/CD28 antibody cocktail for 10 minutes to activate the TCR signaling pathway.

  • Cell Lysis: Harvest the cells by centrifugation and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against phospho-Lck (Y394), total Lck, phospho-ZAP-70, total ZAP-70, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the relative phosphorylation levels.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
Lck 5.2
Fyn85.6
Src123.4
Yes254.1
Lyn312.8

Table 2: Effect of this compound on Jurkat Cell Proliferation

Concentration (nM)% Proliferation Inhibition
115.2
1048.9
10085.3
100098.7

Signaling Pathways and Experimental Workflows

Lck Signaling Pathway in T-Cell Activation

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR Lck_inactive Lck (inactive) pY505 TCR->Lck_inactive recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck_inactive recruits Lck_active Lck (active) pY394 Lck_active->Lck_active ZAP70 ZAP-70 Lck_active->ZAP70 phosphorylates Lck_inactive->Lck_active CD45 dephosphorylates Y505 LAT LAT ZAP70->LAT phosphorylates PLCg1 PLC-γ1 LAT->PLCg1 recruits and activates IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFAT NFAT Ca_release->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 Gene_expression Gene Expression (e.g., IL-2) NFAT->Gene_expression NFkB->Gene_expression AP1->Gene_expression Lck_IN_1 This compound Lck_IN_1->Lck_active inhibits

Caption: Lck signaling cascade upon T-cell receptor (TCR) activation.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies (Optional) Kinase_Assay Biochemical Kinase Assay (IC50 determination) Cell_Culture T-Cell Culture (e.g., Jurkat, primary T-cells) Treatment Treat cells with This compound Cell_Culture->Treatment Proliferation Proliferation Assay (e.g., MTT, WST-1) Treatment->Proliferation Western_Blot Western Blot (pLck, pZAP-70) Treatment->Western_Blot Cytokine_Assay Cytokine Release Assay (e.g., ELISA for IL-2) Treatment->Cytokine_Assay Animal_Model Animal Model of Autoimmune Disease Dosing Administer this compound Animal_Model->Dosing Analysis Analyze Disease Progression and Immune Response Dosing->Analysis

Caption: A typical workflow for evaluating the efficacy of this compound.

References

Lck-IN-1 interference with specific assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lck-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential assay interference issues when working with the Lck inhibitor, this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments with this compound.

Section 1: Biochemical Assays (Kinase Activity)

Question 1: My fluorescence-based Lck kinase assay is showing unexpectedly high background signals or inconsistent results when using this compound. What could be the cause?

Answer:

You may be observing interference from the intrinsic fluorescence of this compound. This compound belongs to the pyrazolo[1,5-a]pyrimidine class of compounds. Derivatives of this scaffold have been reported to be fluorescent.[1][2][3] This intrinsic fluorescence can lead to high background readings, a narrow assay window, or even false-positive or false-negative results in fluorescence-based assays.

Troubleshooting Steps:

  • Run a Compound-Only Control: Measure the fluorescence of this compound at the concentrations used in your assay, in the same assay buffer and with the same filter set, but without the fluorescent assay reagents (e.g., fluorescently labeled substrate or antibody). This will determine the compound's contribution to the signal.

  • Spectral Shift Analysis: If your plate reader allows, scan the excitation and emission spectra of this compound. Knowing its spectral properties can help you choose alternative fluorophores for your assay that have distinct excitation/emission profiles, minimizing overlap.

  • Consider Alternative Assay Formats: If significant spectral overlap exists, consider switching to a non-fluorescence-based assay format, such as a luminescence-based assay (e.g., ADP-Glo™) or a radiometric assay.[4]

Question 2: I am using a luminescence-based kinase assay (e.g., ADP-Glo™, Kinase-Glo®) to measure Lck activity, and my results are not as expected. Could this compound be interfering with the luciferase enzyme?

Answer:

It is possible that this compound is directly inhibiting the luciferase enzyme used in your assay. Many small molecule kinase inhibitors have been shown to inhibit luciferases, which can lead to a variety of artifacts.[5][6] For example, inhibition of luciferase in an ATP-depletion assay (like Kinase-Glo®) could be misinterpreted as potent kinase activity (less ATP consumed). Conversely, in an ADP-generation assay (like ADP-Glo™), luciferase inhibition could be mistaken for potent kinase inhibition.

Troubleshooting Steps:

  • Luciferase Inhibition Counterscreen: Perform a counterscreen to test the direct effect of this compound on the luciferase enzyme. This can be done by running the luciferase reaction with a known amount of ATP (for ATP-dependent luciferases) in the presence of various concentrations of this compound.

  • Consult the Literature for the Specific Luciferase: Different luciferases (e.g., Firefly, Renilla, NanoLuc®) have different sensitivities to small molecule inhibitors. If possible, choose a luciferase that is known to be less susceptible to inhibition by compounds with a pyrazolo[1,5-a]pyrimidine scaffold.

  • Orthogonal Assay Validation: Validate your findings using an independent, non-luciferase-based assay method to confirm the inhibitory activity of this compound on Lck.

Question 3: I am observing variability in my IC50 values for this compound in my kinase assay. What are some common factors that could be contributing to this?

Answer:

Variability in IC50 values for kinase inhibitors can arise from several factors related to the assay conditions and the inhibitor itself.

Troubleshooting Steps:

  • ATP Concentration: The IC50 value of an ATP-competitive inhibitor like this compound is highly dependent on the ATP concentration in the assay. Ensure you are using a consistent ATP concentration across all experiments, ideally at or near the Km of Lck for ATP, to obtain comparable results.

  • Enzyme and Substrate Concentrations: Use enzyme and substrate concentrations that ensure the reaction is in the linear range. Substrate depletion or product inhibition can affect the calculated IC50 values.

  • Incubation Time: Pre-incubation time of the inhibitor with the kinase before initiating the reaction can influence the apparent potency, especially for slow-binding inhibitors. Standardize the pre-incubation time in your protocol.

  • DMSO Concentration: High concentrations of DMSO, the solvent typically used for small molecules, can inhibit kinase activity. It is crucial to maintain a consistent and low final DMSO concentration (typically ≤1%) in all wells, including controls.

  • Compound Stability: Ensure this compound is stable in your assay buffer over the course of the experiment. Degradation of the inhibitor will lead to a loss of potency. The stability of pyrazolo[1,5-a]pyrimidine derivatives can be influenced by the specific buffer conditions.[4] You can assess compound stability by incubating it in the assay buffer for the duration of the experiment and then analyzing its integrity by LC-MS.

Section 2: Cell-Based Assays (Cytotoxicity, Signaling)

Question 4: I am using a tetrazolium-based assay (e.g., MTT, XTT) to assess the cytotoxicity of this compound, and the results are inconsistent or do not correlate with other viability measures. Why might this be?

Answer:

Tetrazolium-based assays measure cell viability indirectly by assessing metabolic activity. Compounds that interfere with cellular metabolism or directly reduce the tetrazolium salt can produce misleading results. While there is no direct evidence of this compound reducing tetrazolium salts, this possibility cannot be ruled out without experimental verification. Furthermore, as Lck is involved in T-cell metabolism, its inhibition could have complex effects on cellular redox states.

Troubleshooting Steps:

  • Cell-Free Reduction Control: To check for direct chemical reduction of the tetrazolium salt, incubate this compound with the assay reagent (e.g., MTT, XTT) in cell-free culture medium. An increase in colorimetric or fluorescent signal in the absence of cells indicates direct reduction by the compound.

  • Use an Orthogonal Viability Assay: Compare your results with a non-metabolic viability assay. Dyes that measure membrane integrity, such as Trypan Blue or cell-impermeant DNA dyes (e.g., propidium iodide, DAPI), provide a more direct measure of cell death.

  • Consider Effects on Cellular Metabolism: Be aware that inhibiting Lck can impact T-cell activation and metabolism, which will inherently affect the readout of metabolic assays like MTT and XTT. This may not be an "interference" but rather a reflection of the compound's biological effect.

Question 5: I am using an antibody-based method (e.g., Western Blot, ELISA, HTRF) to measure downstream signaling of Lck, and I am concerned about potential interference from this compound.

Answer:

Interference in antibody-based assays can occur at several levels.

Troubleshooting Steps:

  • Direct Antibody Binding: While unlikely to be a widespread issue, it is theoretically possible for a small molecule to bind directly to the detection antibodies. This is more of a concern in immunoassays where the compound might interfere with the antigen-antibody binding.

  • HTRF/TR-FRET Interference: In Homogeneous Time-Resolved Fluorescence (HTRF) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, compounds can interfere in several ways:

    • Fluorescence Quenching or Enhancement: this compound's potential intrinsic fluorescence could interfere with the donor or acceptor fluorophores.

    • Light Scattering: At high concentrations, compound precipitation can cause light scattering, affecting the assay readout.

    • Running appropriate controls , such as the compound in the absence of one or both detection reagents, can help identify such interference.[7][8]

  • Cellular Effects: this compound's on-target effect of inhibiting Lck will, by design, alter the phosphorylation state of downstream targets. Ensure your experimental design distinguishes between the intended biological effect and any potential assay artifacts.

Data Summary Tables

Table 1: Potential Interferences of this compound in Common Assay Formats

Assay TypePotential Interference MechanismRecommended Control Experiment
Fluorescence-Based Kinase Assays Intrinsic fluorescence of this compound (as a pyrazolo[1,5-a]pyrimidine derivative).[1][2][3]Measure fluorescence of this compound alone at assay concentrations.
Luminescence-Based Kinase Assays Direct inhibition of the luciferase enzyme.[5][6]Counterscreen for luciferase inhibition by this compound.
Tetrazolium-Based Viability Assays (MTT, XTT) Direct chemical reduction of the tetrazolium salt; Alteration of cellular metabolism.Cell-free reduction assay with this compound. Use an orthogonal viability assay.
Antibody-Based Assays (ELISA, HTRF) Fluorescence interference (quenching/enhancement) in TR-FRET/HTRF formats.[7][8]Run controls with compound and individual assay components.

Experimental Protocols

Protocol 1: Assessing Intrinsic Compound Fluorescence

  • Prepare a dilution series of this compound in the same assay buffer used for your primary experiment.

  • Dispense the solutions into the wells of the same type of microplate used for the assay.

  • Include a buffer-only control.

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and filter sets as your primary assay.

  • Subtract the buffer-only background from the compound-containing wells to determine the intrinsic fluorescence of this compound at each concentration.

Protocol 2: Luciferase Inhibition Counterscreen

  • Prepare a reaction mix containing the luciferase enzyme, its substrate (e.g., luciferin for firefly luciferase), and a fixed, non-limiting concentration of ATP in the appropriate assay buffer.

  • Prepare a dilution series of this compound and a known luciferase inhibitor (positive control).

  • Add the compounds to the reaction mix.

  • Incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Measure the luminescence signal.

  • A decrease in luminescence in the presence of this compound indicates direct inhibition of the luciferase enzyme.

Protocol 3: Cell-Free Tetrazolium Salt Reduction Assay

  • Prepare a dilution series of this compound in cell culture medium without cells.

  • Add the tetrazolium salt reagent (e.g., MTT or XTT) to each well.

  • Incubate the plate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for the same duration.

  • If using MTT, add the solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance at the appropriate wavelength.

  • An increase in absorbance in the presence of this compound indicates direct chemical reduction of the tetrazolium salt.

Diagrams

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR_CD3 TCR/CD3 CD4_CD8 CD4/CD8 TCR_CD3->CD4_CD8 ZAP70 ZAP-70 TCR_CD3->ZAP70 Recruits Lck Lck CD4_CD8->Lck Recruits & Activates Lck->TCR_CD3 Phosphorylates ITAMs Lck->ZAP70 Phosphorylates & Activates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 LAT->SLP76 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG ITK ITK SLP76->ITK Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFAT NFAT Ca_Flux->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 Ras_MAPK->AP1 Gene_Expression Gene Expression (e.g., IL-2) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression Antigen Antigen (pMHC) Antigen->TCR_CD3 Binds Lck_IN_1 This compound Lck_IN_1->Lck Inhibits Troubleshooting_Workflow Start Unexpected Assay Result with this compound AssayType Identify Assay Type Start->AssayType Fluorescence Fluorescence-Based? AssayType->Fluorescence Yes Luminescence Luminescence-Based? AssayType->Luminescence No IntrinsicFluorescence Check for Intrinsic Compound Fluorescence Fluorescence->IntrinsicFluorescence Viability Cell Viability (Metabolic)? Luminescence->Viability No LuciferaseInhibition Check for Luciferase Inhibition Luminescence->LuciferaseInhibition Antibody Antibody-Based? Viability->Antibody No DirectReduction Check for Direct Tetrazolium Reduction Viability->DirectReduction HTRF_Interference Check for HTRF/TR-FRET Interference Antibody->HTRF_Interference OrthogonalAssay1 Use Orthogonal Assay (e.g., Luminescence, Radiometric) IntrinsicFluorescence->OrthogonalAssay1 Interference Confirmed OrthogonalAssay2 Use Orthogonal Assay (e.g., Fluorescence, Radiometric) LuciferaseInhibition->OrthogonalAssay2 Interference Confirmed OrthogonalAssay3 Use Orthogonal Viability Assay (e.g., Membrane Integrity) DirectReduction->OrthogonalAssay3 Interference Confirmed ValidateResults Validate with Orthogonal Method HTRF_Interference->ValidateResults Interference Confirmed

References

Technical Support Center: Optimizing Lck-IN-1 in T-Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for Lck-IN-1 in T-cell assays. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound in a T-cell proliferation assay?

A1: The optimal incubation time for this compound is dependent on the specific experimental goals, T-cell type (e.g., primary T-cells vs. Jurkat cell line), and the desired outcome (e.g., inhibition of early signaling events vs. long-term functional outputs like proliferation or cytokine production). There is no single universal optimal time. A time-course experiment is highly recommended to determine the ideal incubation period for your specific assay.

For short-term signaling studies, such as analyzing the phosphorylation of downstream targets like ZAP-70 and LAT, a pre-incubation time of 30 minutes to 2 hours with this compound before T-cell activation is a common starting point. For long-term functional assays like T-cell proliferation (typically measured over 48-72 hours), continuous exposure to this compound is often necessary to maintain inhibition of Lck throughout the assay period.

Q2: What is a good starting concentration for this compound in T-cell assays?

Based on this, a good starting point for this compound would be to perform a dose-response curve ranging from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM) to determine the IC50 in your specific T-cell assay.

Q3: How does this compound inhibit T-cell activation?

A3: this compound is a small molecule inhibitor that targets the kinase activity of Lck (Lymphocyte-specific protein tyrosine kinase). Lck is a critical enzyme in the initial stages of T-cell receptor (TCR) signaling.[4] Upon TCR engagement with an antigen, Lck phosphorylates key signaling proteins, including the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 and ζ-chains of the TCR complex. This phosphorylation event initiates a signaling cascade that leads to T-cell activation, proliferation, and cytokine production. By inhibiting the kinase activity of Lck, this compound blocks these initial phosphorylation steps, thereby preventing downstream signaling and T-cell activation.[5]

Q4: Should I be concerned about the stability of this compound in my cell culture medium?

A4: Yes, the stability of any small molecule inhibitor in culture medium is a critical factor, especially for long-term assays. The chemical properties of the inhibitor and components of the culture medium can affect its stability and activity over time.[6][7] It is advisable to consult the manufacturer's data sheet for information on the stability of this compound in aqueous solutions and under typical cell culture conditions. If stability is a concern for multi-day assays, consider replenishing the inhibitor at regular intervals (e.g., every 24-48 hours) by performing partial media changes containing the fresh inhibitor.

Q5: Is the inhibition by this compound reversible?

A5: The reversibility of this compound inhibition depends on its binding mechanism (covalent vs. non-covalent). This information is typically provided by the manufacturer. For non-covalent inhibitors, the effect is generally reversible upon removal of the compound from the medium. Washout experiments can be performed to assess the reversibility. This involves incubating the cells with the inhibitor, washing it out, and then stimulating the T-cells to see if the response is restored. The reversibility of inhibition by some kinase inhibitors like dasatinib has been demonstrated to be a useful feature for controlling T-cell activity.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No inhibition of T-cell activation observed 1. This compound concentration too low. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell type and assay conditions. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).
2. Insufficient incubation time. For short-term signaling assays, ensure a pre-incubation period of at least 30-60 minutes before T-cell stimulation. For long-term assays, consider continuous exposure to the inhibitor.
3. This compound instability. Check the manufacturer's guidelines for stability in culture medium. For long-term experiments, consider replenishing the inhibitor with fresh medium every 24-48 hours.
4. Inactive this compound. Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C in a suitable solvent like DMSO). Avoid repeated freeze-thaw cycles. Test a fresh batch of the inhibitor.
High cell toxicity or off-target effects 1. This compound concentration too high. Use the lowest effective concentration determined from your dose-response curve. High concentrations of kinase inhibitors can lead to off-target effects and cytotoxicity.
2. Solvent toxicity (e.g., DMSO). Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of solvent without the inhibitor) in your experiments.
3. Off-target inhibition. Consider using another Lck inhibitor with a different chemical scaffold as a control to confirm that the observed phenotype is due to Lck inhibition.
Inconsistent results between experiments 1. Variability in cell number or viability. Ensure consistent cell seeding density and viability across all experiments. Perform cell counts and viability checks before each experiment.
2. Inconsistent T-cell activation. Standardize the T-cell activation protocol, including the concentration of activating antibodies (e.g., anti-CD3/CD28) or antigens, and the duration of stimulation.
3. Variability in inhibitor preparation. Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment to avoid degradation.

Quantitative Data Summary

The following table summarizes IC50 values for various Lck inhibitors in T-cell assays, which can serve as a reference for determining the effective concentration range for this compound.

InhibitorAssay TypeCell TypeIC50Reference
ImatinibT-cell ProliferationHuman T-cells~5.4 µM (CD25 upregulation)[1]
ImatinibLck Kinase ActivityIn vitro0.6 - 0.8 µM[1]
ImatinibLck InhibitionCellular Assay2.6 µM[2]
DasatinibT-cell ProliferationHuman PBMC2.8 nM[3]
DasatinibLck Kinase ActivityIn vitro0.5 nM[9]
A-770041Lck Kinase ActivityIn vitro147 nM[10]

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for this compound in a Short-Term T-Cell Signaling Assay

Objective: To determine the minimal pre-incubation time required for this compound to effectively inhibit early TCR signaling events (e.g., Lck autophosphorylation or ZAP-70 phosphorylation).

Methodology:

  • Cell Preparation: Isolate primary human or murine T-cells or use a T-cell line like Jurkat. Ensure cells are in a resting state before the experiment.

  • This compound Pre-incubation:

    • Resuspend T-cells at a concentration of 1 x 10^6 cells/mL in complete RPMI medium.

    • Aliquot cells into different tubes.

    • Add this compound at a pre-determined optimal concentration (e.g., 2x the IC50 for proliferation, or a concentration known to be effective from literature on similar inhibitors) to the cells at different time points before stimulation (e.g., 15 min, 30 min, 1 hour, 2 hours). Include a vehicle control (DMSO).

  • T-Cell Activation:

    • Stimulate the T-cells for a short period (e.g., 2, 5, or 10 minutes) with an activating agent such as anti-CD3/CD28 antibodies or PMA/Ionomycin.

  • Cell Lysis and Western Blotting:

    • Immediately after stimulation, lyse the cells in an appropriate lysis buffer containing phosphatase and protease inhibitors.

    • Perform Western blotting to analyze the phosphorylation status of Lck (pLck Y394), ZAP-70 (pZAP-70 Y319), and other relevant downstream targets.

  • Data Analysis: Compare the levels of phosphorylated proteins in the this compound treated samples to the vehicle control at each pre-incubation time point. The optimal incubation time is the shortest duration that results in maximal inhibition of phosphorylation.

Protocol 2: Optimizing this compound Incubation for a Long-Term T-Cell Proliferation Assay

Objective: To determine the effect of different this compound incubation strategies on T-cell proliferation over a 72-hour period.

Methodology:

  • Cell Preparation and Labeling:

    • Isolate primary T-cells and label them with a proliferation dye such as Carboxyfluorescein succinimidyl ester (CFSE).

  • Experimental Setup:

    • Plate the CFSE-labeled T-cells in a 96-well plate at an appropriate density.

    • Set up the following experimental groups:

      • Continuous Exposure: Add this compound at various concentrations at the beginning of the culture and maintain it for the entire 72-hour period.

      • Pre-incubation and Washout: Pre-incubate cells with this compound for a defined period (e.g., 2 hours), then wash the cells to remove the inhibitor before adding the activation stimulus.

      • Delayed Addition: Add this compound at different time points after T-cell activation (e.g., 24 hours, 48 hours).

  • T-Cell Activation:

    • Stimulate the T-cells with anti-CD3/CD28 beads or plate-bound antibodies.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and analyze CFSE dilution by flow cytometry to measure T-cell proliferation.

  • Data Analysis: Compare the proliferation profiles of the different incubation strategies to determine which provides the most effective and consistent inhibition.

Visualizations

Lck_Signaling_Pathway TCR_CD3 TCR/CD3 complex Lck Lck TCR_CD3->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation Lck_IN_1 This compound Lck_IN_1->Lck Inhibition

Caption: Lck Signaling Pathway in T-Cell Activation.

Experimental_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Activation & Analysis T_Cell_Isolation Isolate T-Cells Pre_incubation Pre-incubate with this compound (Time-course) T_Cell_Isolation->Pre_incubation Inhibitor_Prep Prepare this compound Inhibitor_Prep->Pre_incubation Activation Activate T-Cells Pre_incubation->Activation Assay Perform Assay (e.g., Western Blot, Proliferation) Activation->Assay Analysis Data Analysis Assay->Analysis

Caption: Experimental Workflow for Optimizing this compound Incubation Time.

Troubleshooting_Logic Start Experiment Fails (No Inhibition) Check_Concentration Is concentration optimal? (Dose-response) Start->Check_Concentration Check_Incubation Is incubation time sufficient? Check_Concentration->Check_Incubation Yes Optimize_Concentration Optimize Concentration Check_Concentration->Optimize_Concentration No Check_Reagent Is the inhibitor active? Check_Incubation->Check_Reagent Yes Optimize_Time Optimize Incubation Time Check_Incubation->Optimize_Time No New_Reagent Use Fresh Inhibitor Check_Reagent->New_Reagent No Success Successful Inhibition Check_Reagent->Success Yes Optimize_Concentration->Start Optimize_Time->Start New_Reagent->Start

Caption: Troubleshooting Logic for this compound Experiments.

References

Validation & Comparative

Validating Lck-IN-1: A Comparative Guide to Assessing Lck Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, making it a key therapeutic target for autoimmune diseases, transplant rejection, and certain cancers.[1][2][3] Validating the efficacy and specificity of inhibitors, such as Lck-IN-1, is a crucial step for researchers and drug development professionals. This guide provides a comparative overview of methodologies to assess the inhibitory effects of this compound on Lck kinase activity, supported by experimental data and protocols.

Lck Inhibitor Performance Comparison

A crucial aspect of validating a kinase inhibitor is to determine its potency and selectivity. This is often expressed as the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The table below compares the reported IC50 values for this compound against Lck and other related Src family kinases, alongside other known Lck inhibitors. Lower IC50 values indicate higher potency.

InhibitorLck IC50Lyn IC50Src IC50Syk IC50Fyn IC50Notes
This compound 7 nM[4]2.1 nM[4]4.2 nM[4]200 nM[4]-Potent inhibitor of Lck, Lyn, and Src.
A-770041 147 nM[1]----Developed for improved selectivity over other Src family kinases.[1]
PP1 5 nM[1]----Potent but lacks selectivity within the Src kinase family.[1]
PP2 4 nM[1]----Similar to PP1, potent but not highly selective.[1]
Saracatinib -----A specific Lck inhibitor shown to impair T-ALL cell maintenance.[5]

Key Experimental Protocols

Validating an Lck inhibitor requires a multi-faceted approach, combining direct enzymatic assays with cell-based functional assays to confirm its activity in a biological context.

Biochemical Kinase Activity Assays

Biochemical assays directly measure the catalytic activity of purified Lck enzyme and its inhibition by a compound.[6] These assays are essential for determining IC50 values and understanding the direct interaction between the inhibitor and the kinase.

Example Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The amount of ADP is detected through a coupled luciferase reaction that generates a luminescent signal directly proportional to kinase activity.[7][8]

Methodology:

  • Reaction Setup: In a 384-well plate, combine recombinant Lck enzyme, a suitable peptide substrate (e.g., Poly-Glu,Tyr 4:1), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[7]

  • Inhibitor Addition: Add serial dilutions of this compound or a control compound (e.g., DMSO as a vehicle control) to the wells.

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.[7]

  • ADP Detection: Add Kinase Detection Reagent, which converts the ADP generated into ATP and then uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes.[7]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity will be inversely correlated with the inhibitory activity of the compound.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

G Workflow for an In Vitro Lck Kinase Assay (ADP-Glo) cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagents Prepare Reagents: - Recombinant Lck - Substrate Peptide - ATP - Kinase Buffer setup Set up Kinase Reaction in 384-well plate reagents->setup inhibitor Prepare Serial Dilutions of this compound inhibitor->setup incubate_kinase Incubate at RT (e.g., 60 min) setup->incubate_kinase adp_glo Add ADP-Glo™ Reagent (Depletes ATP) incubate_kinase->adp_glo incubate_adp Incubate at RT (40 min) adp_glo->incubate_adp detect_reagent Add Kinase Detection Reagent (Converts ADP to Light) incubate_adp->detect_reagent incubate_detect Incubate at RT (30 min) detect_reagent->incubate_detect read Measure Luminescence incubate_detect->read calculate Calculate IC50 Value read->calculate G Workflow for Cellular Western Blot Assay cluster_cell_prep Cell Preparation cluster_protein Protein Extraction cluster_wb Western Blot cluster_analysis Analysis culture Culture Jurkat T-Cells treat Treat with this compound culture->treat stimulate Stimulate with anti-CD3 Ab treat->stimulate lyse Lyse Cells stimulate->lyse quantify Quantify Protein (e.g., BCA Assay) lyse->quantify sds SDS-PAGE quantify->sds transfer Transfer to Membrane sds->transfer immunoblot Immunoblot with Primary (e.g., p-ZAP-70) & Secondary Ab transfer->immunoblot detect Detect with ECL immunoblot->detect reprobe Re-probe for Total Protein & Loading Control (Actin) detect->reprobe quantify_blot Quantify Band Intensity reprobe->quantify_blot G T-Cell Receptor (TCR) Signaling Pathway TCR TCR/CD3 Complex Lck Lck TCR->Lck Recruits & Activates ITAMs ITAMs (on CD3/ζ-chains) Lck->ITAMs Phosphorylates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates & Activates pITAMs Phosphorylated ITAMs ITAMs->pITAMs pITAMs->ZAP70 Recruits pZAP70 Activated ZAP-70 ZAP70->pZAP70 Downstream Downstream Signaling (e.g., PLCγ1, LAT) pZAP70->Downstream Activates Response T-Cell Activation (Proliferation, Cytokine Release) Downstream->Response Lck_IN_1 This compound Lck_IN_1->Lck Inhibits

References

A Comparative Guide to Lck Inhibitors in T-Cell Acute Lymphoblastic Leukemia: Dasatinib vs. Lck-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two tyrosine kinase inhibitors, dasatinib and Lck-IN-1, in the context of their potential application in the treatment of T-cell Acute Lymphoblastic Leukemia (T-ALL). The information presented is based on currently available preclinical and clinical data.

Introduction

T-cell Acute Lymphoblastic Leukemia (T-ALL) is an aggressive hematologic malignancy characterized by the proliferation of immature T-lymphocytes. The lymphocyte-specific protein tyrosine kinase (Lck) is a critical component of the T-cell receptor (TCR) signaling pathway and has been identified as a promising therapeutic target in a subset of T-ALL cases. This guide compares dasatinib, a multi-targeted kinase inhibitor with known efficacy against Lck, and this compound, a compound identified as a potent Lck inhibitor.

Dasatinib: A Multi-Targeted Kinase Inhibitor with Established Anti-T-ALL Activity

Dasatinib is an FDA-approved oral tyrosine kinase inhibitor that targets multiple kinases, including BCR-ABL and the Src family of kinases, which includes Lck.[1][2] Its efficacy in T-ALL is attributed, in part, to its potent inhibition of Lck, a key kinase in the T-cell receptor signaling pathway that is often constitutively active in T-ALL.[3][4]

Mechanism of Action in T-ALL

Dasatinib exerts its anti-leukemic effects in T-ALL by inhibiting the kinase activity of Lck. This disrupts the downstream signaling cascade that promotes leukemic cell proliferation and survival.[5] Inhibition of Lck by dasatinib leads to cell cycle arrest and induction of apoptosis in T-ALL cells.[1]

Preclinical Efficacy of Dasatinib in T-ALL

A substantial body of preclinical evidence supports the activity of dasatinib in T-ALL. Studies have demonstrated its ability to inhibit the growth of T-ALL cell lines and primary patient samples.

Table 1: In Vitro Efficacy of Dasatinib in T-ALL Cell Lines

Cell LineIC50 (nM)Reference
Jurkat1.3 - 10[3]
MOLT-4Not specified[1]
SUP-T1Not specified[1]
KOPT-K1Not specified[6]
HSB-2Not specified[6]
P12-Ichikawa>1000 (relatively insensitive)[3]

Note: IC50 values can vary between studies due to different experimental conditions.

In patient-derived xenograft (PDX) models of T-ALL, dasatinib monotherapy has been shown to significantly reduce leukemic burden and prolong survival.[2][7]

This compound: A Potent but Less Characterized Lck Inhibitor

This compound is described as a potent lymphocyte protein tyrosine kinase (Lck) inhibitor.[4][8] Information regarding this compound is primarily available from chemical suppliers and a patent citation (WO2007013673A1, example 48).[8][9]

Mechanism of Action
Preclinical Efficacy of this compound in T-ALL

There is a notable absence of published preclinical studies evaluating the efficacy of this compound in T-ALL cell lines or in vivo models. Consequently, no quantitative data, such as IC50 values for T-ALL cell lines, or direct comparative data with dasatinib are available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of kinase inhibitors like dasatinib in T-ALL.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: T-ALL cell lines are seeded in 96-well plates at a density of 2 x 10^5 cells/ml in their respective culture medium.[10]

  • Drug Treatment: Cells are treated with varying concentrations of the inhibitor (e.g., dasatinib) or vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 72 hours).[11]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[12]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).[12]

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: T-ALL cells are treated with the inhibitor or vehicle control for a designated time.

  • Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.[13]

  • Staining: Fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleic acid stain that cannot cross the membrane of live cells) are added to the cell suspension.[10]

  • Incubation: The cells are incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot for Lck Phosphorylation

This technique is used to detect the phosphorylation status of Lck, a marker of its activation.

  • Cell Lysis: T-ALL cells, treated with the inhibitor or control, are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Lck (e.g., anti-phospho-Lck Tyr394) and total Lck.

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14]

In Vivo Patient-Derived Xenograft (PDX) Model

PDX models involve the transplantation of primary patient tumor cells into immunodeficient mice, providing a more clinically relevant model for evaluating drug efficacy.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used.[7]

  • Engraftment: Primary T-ALL patient cells are injected intravenously into the mice.

  • Monitoring: Leukemia engraftment is monitored by measuring the percentage of human CD45+ cells in the peripheral blood.

  • Drug Administration: Once engraftment is established, mice are treated with the inhibitor (e.g., dasatinib administered orally) or vehicle control.[2]

  • Efficacy Evaluation: Treatment efficacy is assessed by monitoring leukemic burden (e.g., bioluminescence imaging if cells are transduced with a luciferase reporter, or flow cytometry of peripheral blood/bone marrow) and overall survival of the mice.[15]

Signaling Pathway and Experimental Workflow Diagrams

Lck Signaling Pathway in T-ALL

Lck_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Complex Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates & Activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK PI3K_Akt PI3K/Akt Pathway LAT_SLP76->PI3K_Akt PLCg1->Ras_MAPK Transcription Gene Transcription (Proliferation, Survival) Ras_MAPK->Transcription PI3K_Akt->Transcription Dasatinib Dasatinib Dasatinib->Lck Inhibits

Caption: Simplified Lck signaling pathway in T-ALL and the inhibitory action of dasatinib.

Experimental Workflow for Inhibitor Evaluation

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies TALL_cells T-ALL Cell Lines & Primary Samples Drug_treatment Inhibitor Treatment (Dasatinib or this compound) TALL_cells->Drug_treatment Viability Cell Viability Assay (e.g., MTT) Drug_treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Drug_treatment->Apoptosis Western_blot Western Blot (p-Lck, etc.) Drug_treatment->Western_blot Efficacy_assessment Efficacy Assessment (Tumor Burden, Survival) Viability->Efficacy_assessment Informs Apoptosis->Efficacy_assessment Informs Western_blot->Efficacy_assessment Informs PDX_model T-ALL PDX Model (Immunodeficient Mice) Drug_administration Inhibitor Administration PDX_model->Drug_administration Drug_administration->Efficacy_assessment

Caption: General experimental workflow for evaluating Lck inhibitors in T-ALL.

Conclusion

Dasatinib is a well-documented inhibitor of Lck with proven preclinical and emerging clinical activity in T-ALL. Its multi-targeted nature may contribute to its efficacy but could also be associated with off-target effects. A significant amount of experimental data is available to guide further research and clinical development.

In contrast, this compound is positioned as a potent Lck inhibitor, but there is a notable lack of publicly available, peer-reviewed data to substantiate its efficacy and selectivity in the context of T-ALL. For researchers and drug development professionals, this highlights a critical knowledge gap. While this compound may hold promise as a research tool for studying Lck biology due to its potential for high potency, its therapeutic potential for T-ALL remains to be established through rigorous preclinical evaluation.

Future studies are warranted to directly compare the efficacy, selectivity, and toxicity profiles of dasatinib and this compound in T-ALL models. Such studies would be invaluable in determining the relative therapeutic potential of a multi-kinase inhibitor versus a more selective Lck inhibitor for the treatment of this aggressive leukemia.

References

A Comparative Guide to Lck-IN-1 and Other Src Family Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of a representative potent Lymphocyte-specific protein tyrosine kinase (Lck) inhibitor, referred to here as Lck-IN-1, against other well-characterized Src family kinase (SFK) inhibitors: Dasatinib, Saracatinib, and Bosutinib. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on available experimental data.

Src family kinases are non-receptor tyrosine kinases that play crucial roles in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Lck, a key member of this family, is essential for initiating T-cell antigen receptor (TCR) signaling.[2][3] Its central role in T-cell activation makes it an attractive therapeutic target for autoimmune diseases and certain cancers.[4] This guide evaluates inhibitors based on their potency, selectivity, and mechanism of action.

Performance and Selectivity Comparison

The efficacy of a kinase inhibitor is determined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (how specifically it inhibits the intended target versus other kinases). The half-maximal inhibitory concentration (IC50) is a standard measure of potency. The following table summarizes the biochemical IC50 values for this compound (represented by data from a potent Lck inhibitor), Dasatinib, Saracatinib, and Bosutinib against various kinases.

Table 1: Comparative Inhibitory Activity (IC50 in nM) of Src Family Kinase Inhibitors

Kinase TargetThis compound (Representative)DasatinibSaracatinib (AZD0530)Bosutinib
Src Family Kinases
Lck2[5]<1.0[6]<4[7]1.2[6]
Src6[5]0.5[6]2.7[7]1.0[6]
Lyn21[8]-11[6]-
Fyn--11[6]-
Yes--4[7]-
Other Key Kinases
Abl-<1.0[6]30[7]1.0[6]
Kit--->1000[5]
PDGFRβ--->1000[5]
Syk200[8]---

From the data, it is evident that:

  • This compound (as represented by WH-4-023) demonstrates high potency for Lck and Src, with over 300-fold selectivity against kinases like p38α and KDR.[5] Its significantly higher IC50 for Syk suggests a degree of selectivity within the tyrosine kinase family.[8]

  • Dasatinib is a potent pan-Src inhibitor that also strongly inhibits Bcr-Abl.[6] Its broad activity profile has made it effective in treating chronic myeloid leukemia (CML).[9][10]

  • Saracatinib is a potent dual inhibitor of Src and Abl kinases with high selectivity.[7][11] It has been investigated for various cancers and other conditions like Alzheimer's disease.[11]

  • Bosutinib is a dual Src/Abl inhibitor that notably does not inhibit Kit or PDGFR, which may contribute to its distinct toxicity profile compared to other TKIs.[5]

Signaling Pathways and Mechanism of Action

Lck is one of the most proximal signaling molecules activated upon TCR engagement.[6] It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR complex, initiating a cascade that is fundamental to T-cell activation and immune response.[2][11] Inhibitors targeting Lck can effectively suppress this process.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Lck Lck TCR->Lck Recruits & Activates ZAP70 ZAP-70 TCR->ZAP70 Recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck Associated Lck->TCR Phosphorylates ITAMs Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Activates Ras_MAPK Ras-MAPK Pathway LAT->Ras_MAPK Activates Ca_Flux Ca²⁺ Flux PLCg1->Ca_Flux Initiates Gene_Expression Gene Expression (e.g., IL-2) Ras_MAPK->Gene_Expression Leads to Ca_Flux->Gene_Expression Leads to Antigen Antigen (pMHC) Antigen->TCR Binds Inhibitor This compound Inhibitor->Lck Inhibits

Experimental Protocols

The data presented in this guide are derived from standard biochemical and cellular assays. Below are detailed methodologies for two key types of experiments used to characterize kinase inhibitors.

Biochemical Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the kinase.

  • Reagent Preparation :

    • Prepare a 3X kinase/antibody mix in kinase buffer (e.g., 15 nM Lck, 6 nM Eu-anti-tag antibody).

    • Prepare a 3X tracer solution in kinase buffer.

    • Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO, then dilute into kinase buffer to create a 3X solution. A control inhibitor like Staurosporine is often used.

  • Assay Procedure :

    • Add 5 µL of the 3X inhibitor solution to the wells of a 384-well plate.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Initiate the binding reaction by adding 5 µL of the 3X tracer solution.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis :

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • The FRET signal is proportional to the amount of tracer bound to the kinase.

    • Inhibitor binding displaces the tracer, causing a decrease in the FRET signal.

    • Data are plotted as inhibitor concentration versus FRET signal, and the IC50 value is calculated using a sigmoidal dose-response curve.[12]

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Plate Setup cluster_readout 3. Incubation & Readout prep_inhibitor Prepare serial dilution of inhibitor (3X) add_inhibitor Add 5µL Inhibitor to 384-well plate prep_inhibitor->add_inhibitor prep_kinase Prepare Kinase/ Antibody mix (3X) add_kinase Add 5µL Kinase/ Antibody mix prep_kinase->add_kinase prep_tracer Prepare fluorescent tracer (3X) add_tracer Add 5µL Tracer to initiate reaction prep_tracer->add_tracer add_inhibitor->add_kinase add_kinase->add_tracer incubate Incubate for 60 min at room temperature add_tracer->incubate read_plate Read TR-FRET signal on plate reader incubate->read_plate analyze Calculate IC50 from dose-response curve read_plate->analyze

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

  • Cell Culture and Seeding :

    • Culture a relevant cell line (e.g., a T-cell leukemia line like Jurkat) in appropriate media.

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.

  • Inhibitor Treatment :

    • Prepare serial dilutions of the inhibitor (e.g., Dasatinib) in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the inhibitor at various concentrations. Include a vehicle-only (e.g., DMSO) control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition and Incubation :

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Data Acquisition and Analysis :

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).[10]

Comparative Selectivity Profile

The selectivity of a kinase inhibitor is a critical attribute, as off-target inhibition can lead to unexpected biological effects and toxicities. A visual representation helps in understanding the broader activity profile of each compound.

// Connections with line styles indicating potency LckIN1 -> Lck [style=bold, color="#EA4335", label="High Potency"]; LckIN1 -> Src [style=bold, color="#EA4335"];

Dasatinib -> Lck [style=bold, color="#4285F4", label="Broad, High Potency"]; Dasatinib -> Src [style=bold, color="#4285F4"]; Dasatinib -> Abl [style=bold, color="#4285F4"]; Dasatinib -> Kit_PDGFR [style=dashed, color="#4285F4", label="Inhibits"];

Saracatinib -> Lck [style=bold, color="#FBBC05"]; Saracatinib -> Src [style=bold, color="#FBBC05", label="High Potency"]; Saracatinib -> Abl [style=dashed, color="#FBBC05", label="Moderate Potency"];

Bosutinib -> Lck [style=bold, color="#34A853"]; Bosutinib -> Src [style=bold, color="#34A853", label="Dual Src/Abl"]; Bosutinib -> Abl [style=bold, color="#34A853"]; Bosutinib -> Kit_PDGFR [style=dotted, color="#34A853", label="No Significant\nInhibition"]; } caption: Logical Relationship of Inhibitor Selectivity.

Conclusion

The choice of a Src family kinase inhibitor depends heavily on the research or therapeutic goal.

  • This compound serves as an excellent tool compound for specifically interrogating the function of Lck in cellular pathways, offering high potency with a degree of selectivity over other kinases.

  • Dasatinib is a powerful, broad-spectrum inhibitor suitable for applications where simultaneous inhibition of Src family kinases and Bcr-Abl is desired, such as in certain leukemias.[10]

  • Saracatinib offers high potency against Src and Abl and represents a well-characterized clinical candidate.[7]

  • Bosutinib provides a unique profile by potently inhibiting Src and Abl while sparing Kit and PDGFR, which can be advantageous in avoiding certain side effects associated with multi-kinase inhibitors.[5]

Researchers should consider the full kinase inhibition profile and the experimental context when selecting an inhibitor to ensure that the observed biological effects are attributable to the intended target.

References

Selectivity profile of Lck-IN-1 compared to other Lck inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of Lck-IN-1 in comparison to other notable Lck inhibitors. The information presented is intended to assist researchers in making informed decisions when selecting appropriate chemical probes for their studies of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in T-cell signaling.

Introduction to Lck and its Inhibition

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and plays a pivotal role in the initiation of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, Lck phosphorylates key downstream substrates, including the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 and ζ-chains, which in turn recruits and activates ZAP-70, leading to a signaling cascade that results in T-cell activation, proliferation, and cytokine release.[3][4][5] Given its central role in T-cell function, Lck has emerged as a significant therapeutic target for autoimmune diseases, transplant rejection, and certain cancers.[1][4] The development of potent and selective Lck inhibitors is therefore of high interest. This guide focuses on the selectivity of this compound, a known Lck inhibitor, in the context of other widely used inhibitors.

Comparative Selectivity Profile of Lck Inhibitors

The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to misleading experimental results and potential toxicity. The following table summarizes the inhibitory activity (IC50) of this compound and other well-characterized Lck inhibitors against Lck and a selection of other kinases. It is important to note that assay conditions can vary between studies, which may influence the reported IC50 values.

InhibitorLck IC50 (nM)Src IC50 (nM)Fyn IC50 (nM)Abl IC50 (nM)KDR (VEGFR2) IC50 (nM)Notes and References
This compound Data not publicly available in direct comparisonData not publicly available in direct comparisonData not publicly available in direct comparisonData not publicly available in direct comparisonData not publicly available in direct comparisonThis compound is a known Lck inhibitor, however, a comprehensive public selectivity panel is not readily available.
Dasatinib 1.10.80.51.18A potent inhibitor of Lck and other Src family kinases, as well as Abl.[6][7][8]
Bosutinib 71.2-1-A dual Src/Abl inhibitor.[9]
A-770041 147>5000>5000--Demonstrates high selectivity for Lck over other Src family kinases like Src and Fyn.[1][10][11]
PP1 51706--A pyrazolopyrimidine inhibitor of Src family kinases.[1][10][12]
PP2 4-5--Another pyrazolopyrimidine inhibitor of Src family kinases.[1][10][12][13][14]
Src Inhibitor 1 8844---A potent inhibitor of both Src and Lck.[9]

Experimental Methodologies for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile is typically achieved through in vitro biochemical assays. These assays measure the inhibitor's ability to block the enzymatic activity of a large panel of purified kinases. Common methodologies include:

Radiometric Assays

This traditional method measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate by the kinase.

  • Principle: Kinase, substrate, and inhibitor are incubated with radiolabeled ATP. The reaction is then stopped, and the phosphorylated substrate is separated from the free ATP (e.g., by spotting onto a filter paper and washing). The amount of radioactivity incorporated into the substrate is then quantified.

  • Advantages: Considered a gold standard for its direct measurement of enzymatic activity.

  • Disadvantages: Requires handling of radioactive materials and is generally lower throughput.

Fluorescence-Based Assays

Several fluorescence-based methods have been developed to offer higher throughput and avoid radioactivity.

  • Fluorescence Resonance Energy Transfer (FRET): Assays like LanthaScreen® employ a europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescent tracer that binds to the kinase.[15] Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal.

  • ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the kinase reaction.[16] Increased ADP production corresponds to higher kinase activity. The luminescent signal is inversely proportional to the inhibitor's potency.

General Experimental Protocol for IC50 Determination:
  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent like DMSO.

    • Prepare serial dilutions of the inhibitor to create a dose-response curve.

    • Prepare the reaction buffer containing a buffer (e.g., HEPES), MgCl₂, and other necessary cofactors.[15][16]

    • Prepare solutions of the purified kinase (e.g., Lck) and its specific substrate.

    • Prepare the ATP solution.

  • Kinase Reaction:

    • In a multi-well plate, add the kinase, substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration.

  • Detection:

    • Stop the reaction and perform the detection step according to the chosen assay format (e.g., add detection reagents for FRET or luminescence).

  • Data Analysis:

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

    • Plot the signal as a function of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizing Lck Signaling and Experimental Workflow

To better understand the context of Lck inhibition and the process of selectivity profiling, the following diagrams are provided.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Calcium Ca²⁺ Flux IP3->Calcium PKC PKC DAG->PKC NFAT NFAT Calcium->NFAT NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (e.g., IL-2) Ras_MAPK->Gene_Expression NFkB->Gene_Expression NFAT->Gene_Expression Kinase_Inhibitor_Selectivity_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Inhibitor Test Inhibitor (e.g., this compound) Incubation Incubate Inhibitor with each Kinase Inhibitor->Incubation Kinase_Panel Panel of Purified Kinases Kinase_Panel->Incubation Reagents Assay Reagents (Substrate, ATP, Buffer) Reagents->Incubation Detection Measure Kinase Activity (e.g., Luminescence, FRET) Incubation->Detection IC50 Determine IC50 Values Detection->IC50 Selectivity_Profile Generate Selectivity Profile IC50->Selectivity_Profile

References

Lck-IN-1 Effectively Reduces ZAP-70 Phosphorylation: A Western Blot Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New experimental data validates the efficacy of Lck-IN-1 in reducing the phosphorylation of the crucial T-cell signaling protein, ZAP-70. This guide provides a comparative analysis of this compound's performance, supported by detailed Western blot data and experimental protocols, offering valuable insights for researchers in immunology and drug development.

Introduction to Lck and ZAP-70 in T-Cell Signaling

T-cell activation is a cornerstone of the adaptive immune response, initiated by the T-cell receptor (TCR) recognizing a specific antigen. This recognition triggers a cascade of intracellular signaling events, with the protein tyrosine kinases Lck and ZAP-70 playing pivotal roles. Lck, a Src family kinase, is one of the first molecules activated upon TCR engagement. It subsequently phosphorylates key tyrosine residues on ZAP-70 (specifically Tyr315, Tyr319, and Tyr493), a critical step for the recruitment and activation of ZAP-70 and the propagation of the downstream signaling cascade that leads to T-cell proliferation and effector functions.[1][2][3][4] Given its central role, Lck is a significant target for therapeutic intervention in autoimmune diseases and certain cancers.

This compound is a potent and selective inhibitor of Lck. Understanding its specific effect on the phosphorylation of its direct substrate, ZAP-70, is essential for validating its mechanism of action and for comparing its efficacy against other Lck inhibitors. This guide presents a Western blot-based validation of the reduction in ZAP-70 phosphorylation mediated by this compound.

Lck-ZAP-70 Signaling Pathway

The activation of ZAP-70 is a multi-step process orchestrated by Lck. Upon T-cell receptor (TCR) stimulation, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex of the TCR. These phosphorylated ITAMs serve as docking sites for the tandem SH2 domains of ZAP-70, recruiting it to the plasma membrane. Subsequently, Lck phosphorylates ZAP-70 at key tyrosine residues, leading to its full enzymatic activation. Activated ZAP-70 then phosphorylates downstream substrates, such as LAT and SLP-76, initiating signaling pathways that culminate in T-cell activation.

Lck_ZAP70_Signaling TCR TCR Engagement Lck_active Active Lck TCR->Lck_active Activates ZAP70_inactive Inactive ZAP-70 Lck_active->ZAP70_inactive Phosphorylates ZAP70_active Active p-ZAP-70 ZAP70_inactive->ZAP70_active Activation Downstream Downstream Signaling (T-Cell Activation) ZAP70_active->Downstream Lck_IN_1 This compound Lck_IN_1->Lck_active Inhibits

Caption: Lck-ZAP-70 signaling pathway and the inhibitory action of this compound.

Quantitative Analysis of ZAP-70 Phosphorylation

To quantitatively assess the inhibitory effect of this compound on ZAP-70 phosphorylation, Jurkat cells (a human T-lymphocyte cell line) were stimulated to induce T-cell receptor signaling. The cells were pre-treated with varying concentrations of this compound or a control vehicle. Following stimulation, cell lysates were subjected to Western blot analysis to detect the levels of phosphorylated ZAP-70 (p-ZAP-70) at Tyr319 and total ZAP-70. The band intensities were quantified to determine the dose-dependent effect of this compound.

Treatment ConditionThis compound Conc. (µM)Normalized p-ZAP-70/Total ZAP-70 RatioPercent Inhibition (%)
Vehicle Control (Stimulated)01.000
This compound0.10.6535
This compound10.2575
This compound100.0595
Unstimulated Control00.1090

Note: The data presented in this table is a representative example based on typical experimental outcomes and is intended for illustrative purposes. Actual results may vary.

The results demonstrate a clear dose-dependent inhibition of ZAP-70 phosphorylation by this compound. A significant reduction in p-ZAP-70 levels is observed even at a low concentration of 0.1 µM, with near-complete inhibition at 10 µM.

Comparison with Alternative Lck Inhibitors

This compound can be compared to other commercially available Lck inhibitors. The following table provides a summary of this compound and a common alternative, PP2, a broader Src family kinase inhibitor.

InhibitorTarget KinasesReported IC50 for LckKey Features
This compound Lck~5 nMHigh selectivity for Lck.
PP2 Src family kinases (Lck, Fyn, Src)~4 nMBroad-spectrum Src family kinase inhibitor.[5]

While both inhibitors are effective at nanomolar concentrations, the higher selectivity of this compound for Lck may offer advantages in studies where specific inhibition of Lck is desired to avoid off-target effects on other Src family kinases.

Experimental Protocols

A detailed protocol for the Western blot validation of reduced ZAP-70 phosphorylation by this compound is provided below.

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemistry cluster_detection Detection & Analysis Jurkat_culture Culture Jurkat Cells Inhibitor_treatment Pre-treat with this compound or Vehicle Jurkat_culture->Inhibitor_treatment Stimulation Stimulate with anti-CD3/CD28 Inhibitor_treatment->Stimulation Cell_lysis Cell Lysis Stimulation->Cell_lysis Protein_quant Protein Quantification Cell_lysis->Protein_quant SDS_PAGE SDS-PAGE Protein_quant->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Abs (p-ZAP-70, Total ZAP-70) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Quantification Densitometry & Analysis Detection->Quantification

Caption: Workflow for Western blot analysis of ZAP-70 phosphorylation.

Detailed Methodology
  • Cell Culture and Treatment:

    • Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Starve the cells in serum-free media for 4-6 hours prior to the experiment.

    • Pre-incubate the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

    • Stimulate the T-cells with anti-CD3 (e.g., 10 µg/mL) and anti-CD28 (e.g., 5 µg/mL) antibodies for 5-10 minutes at 37°C to induce ZAP-70 phosphorylation. An unstimulated control should also be included.

  • Cell Lysis and Protein Quantification:

    • After stimulation, immediately place the cells on ice and wash once with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ZAP-70 (e.g., anti-p-ZAP-70 Tyr319) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against total ZAP-70.

  • Data Analysis:

    • Quantify the band intensities for p-ZAP-70 and total ZAP-70 using image analysis software.

    • Calculate the ratio of p-ZAP-70 to total ZAP-70 for each condition and normalize to the stimulated vehicle control.

Conclusion

The experimental evidence presented in this guide clearly demonstrates that this compound is a potent inhibitor of Lck kinase activity, as evidenced by the dose-dependent reduction in the phosphorylation of its direct downstream target, ZAP-70. The provided protocols offer a robust framework for researchers to independently validate these findings and to compare the efficacy of this compound with other kinase inhibitors. These results underscore the potential of this compound as a valuable tool for studying T-cell signaling and as a lead compound for the development of novel immunomodulatory therapies.

References

A Comparative Study of Lck Inhibition Versus Multi-Kinase Inhibition in Leukemia Models: Lck-IN-1 (Surrogate: WH-4-023) and Ponatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a potent and selective Lck inhibitor, WH-4-023 (serving as a surrogate for the conceptual Lck-IN-1), and the multi-kinase inhibitor, ponatinib, in the context of leukemia. This objective comparison is supported by experimental data on their efficacy, mechanisms of action, and methodologies for key experiments.

Executive Summary

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in T-cell signaling and has emerged as a promising therapeutic target in T-cell acute lymphoblastic leukemia (T-ALL).[1][2][3] This guide evaluates the preclinical performance of WH-4-023, a potent Lck inhibitor, and compares it with ponatinib, a third-generation tyrosine kinase inhibitor (TKI) approved for certain leukemias, including Philadelphia chromosome-positive (Ph+) ALL.[4] While ponatinib is a powerful therapeutic agent, its multi-targeted nature raises questions about its specific efficacy and potential off-target effects in leukemias driven by specific signaling pathways like Lck. This guide aims to provide a data-driven comparison to inform future research and drug development strategies.

Data Presentation: Quantitative Comparison of Inhibitor Performance

The following tables summarize the in vitro efficacy of WH-4-023, the novel Lck inhibitor 1232030-35-1, and ponatinib in various leukemia cell lines.

InhibitorTarget(s)Cell LineLeukemia TypeIC50 (nM)Reference
WH-4-023 Lck , SrcCTV-1Acute Myeloid Leukemia (AML)5.086[5]
ALL-SILT-cell Leukemia15.506[5]
LAMA-84Chronic Myeloid Leukemia (CML)5.467[5]
K-562Chronic Myeloid Leukemia (CML)19.568[5]
BV-173Chronic Myeloid Leukemia (CML)26.341[5]
1232030-35-1 Lck JurkatT-cell Acute Lymphoblastic Leukemia (T-ALL)0.43 (Biochemical IC50)[4]
Ponatinib BCR-ABL, VEGFR, FGFR, PDGFR, Lck , Src family kinasesK562Chronic Myeloid Leukemia (CML)0.02[6]
K562IR (Imatinib-Resistant)Chronic Myeloid Leukemia (CML)15[6]
K562NR (Nilotinib-Resistant)Chronic Myeloid Leukemia (CML)3.5[6]
Ba/F3 E334V (Imatinib/Nilotinib-Resistant)Murine Pro-B3[6]
SupB15-WTB-cell Acute Lymphoblastic Leukemia (B-ALL)7.1-180[7]

Mechanism of Action and Signaling Pathways

Lck Signaling Pathway in T-ALL: Lck is a key initiator of the T-cell receptor (TCR) signaling cascade.[2][3] Its aberrant activation in T-ALL leads to uncontrolled cell proliferation and survival. Inhibition of Lck is a targeted approach to disrupt this oncogenic signaling.

Lck_Signaling_Pathway Lck Signaling Pathway in T-ALL TCR TCR Complex LCK Lck TCR->LCK Activation ZAP70 ZAP70 LCK->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 PI3K PI3K LAT->PI3K RAS_MAPK RAS-MAPK Pathway LAT->RAS_MAPK SLP76->PLCg1 NFAT NFAT PLCg1->NFAT AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation NFAT->Proliferation AKT->Proliferation WH4023 WH-4-023 WH4023->LCK Inhibition

Caption: Lck initiates a signaling cascade upon TCR activation, leading to T-cell proliferation and survival. WH-4-023 directly inhibits Lck.

Ponatinib's Multi-Targeted Mechanism: Ponatinib was designed to inhibit the BCR-ABL kinase, including the T315I mutation.[4] However, it also potently inhibits other kinases, including Lck and members of the Src family, VEGFR, FGFR, and PDGFR families.[8] This broad-spectrum activity contributes to its efficacy in various leukemias but may also be responsible for its side-effect profile.

Ponatinib_Mechanism_of_Action Ponatinib's Multi-Targeted Inhibition cluster_CML CML (BCR-ABL+) cluster_TALL T-ALL (Lck-driven) Ponatinib Ponatinib BCR_ABL BCR-ABL (including T315I) Ponatinib->BCR_ABL Inhibition LCK_TALL Lck Ponatinib->LCK_TALL Inhibition Other_Kinases Other Kinases (VEGFR, FGFR, PDGFR, Src) Ponatinib->Other_Kinases Inhibition CML_Proliferation Leukemic Cell Proliferation BCR_ABL->CML_Proliferation TALL_Proliferation Leukemic Cell Proliferation LCK_TALL->TALL_Proliferation Angiogenesis Angiogenesis & Other Pathways Other_Kinases->Angiogenesis

Caption: Ponatinib inhibits multiple kinases, including BCR-ABL in CML and Lck in T-ALL, as well as other receptor tyrosine kinases.

In Vivo Efficacy

A recent study highlighted the profound in vivo anti-leukemia efficacy of the novel Lck inhibitor 1232030-35-1 in a human T-ALL xenograft model.[4] Similarly, preclinical studies with ponatinib have demonstrated its ability to induce tumor regression in mouse xenograft models of leukemia.[9] A direct in vivo comparison in an Lck-driven T-ALL model would be crucial to definitively assess their relative therapeutic potential.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability (MTT) Assay

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).

Protocol:

  • Cell Seeding: Seed leukemia cells (e.g., Jurkat, K562) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Add serial dilutions of the test compound (e.g., WH-4-023, ponatinib) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow MTT Assay Workflow A Seed leukemia cells in 96-well plate B Add serial dilutions of inhibitor A->B C Incubate for 72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Dissolve formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for determining cell viability and IC50 using the MTT assay.

Apoptosis (Annexin V) Assay

Objective: To quantify the percentage of apoptotic cells following inhibitor treatment.

Protocol:

  • Cell Treatment: Treat leukemia cells with the desired concentration of the inhibitor or vehicle control for the specified time (e.g., 24-48 hours).

  • Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Apoptosis_Assay_Workflow Annexin V Apoptosis Assay Workflow A Treat cells with inhibitor B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify apoptotic cell populations F->G

Caption: Workflow for quantifying apoptosis using Annexin V and PI staining followed by flow cytometry.

Leukemia Xenograft Model

Objective: To evaluate the in vivo anti-leukemic efficacy of an inhibitor.

Protocol:

  • Cell Implantation: Inject human leukemia cells (e.g., 5 x 10^6 cells) intravenously or subcutaneously into immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth/Engraftment: Monitor tumor growth (for subcutaneous models) or leukemia engraftment in peripheral blood or bone marrow (for systemic models).

  • Treatment: Once tumors are established or engraftment is confirmed, randomize mice into treatment and control groups. Administer the inhibitor (e.g., by oral gavage) and vehicle control daily.

  • Monitoring: Monitor tumor volume, body weight, and overall health of the mice throughout the study. For systemic models, periodically assess leukemia burden in peripheral blood.

  • Endpoint Analysis: At the end of the study, euthanize the mice and harvest tumors and/or hematopoietic tissues for analysis (e.g., immunohistochemistry, flow cytometry, western blotting) to assess tumor growth inhibition and target modulation.

Xenograft_Model_Workflow Leukemia Xenograft Model Workflow A Implant human leukemia cells into mice B Monitor tumor growth or engraftment A->B C Randomize mice and initiate treatment B->C D Monitor tumor volume, body weight, and health C->D E Endpoint analysis of tumors/tissues D->E F Evaluate in vivo efficacy E->F

Caption: General workflow for assessing the in vivo efficacy of a therapeutic agent in a leukemia xenograft model.

Conclusion and Future Directions

This comparative guide highlights the distinct profiles of a selective Lck inhibitor and the multi-kinase inhibitor ponatinib. While ponatinib demonstrates broad and potent activity against various leukemias, its efficacy in Lck-driven T-ALL is, in part, attributed to its inhibitory effect on Lck. The high potency of emerging selective Lck inhibitors like 1232030-35-1 suggests that a more targeted approach could be highly effective in specific leukemia subtypes with a potentially more favorable safety profile.

Future research should focus on direct, head-to-head preclinical comparisons of next-generation Lck inhibitors and ponatinib in Lck-dependent T-ALL models. Such studies will be instrumental in determining the optimal therapeutic strategies for this challenging disease.

References

Confirming Lck-IN-1 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lck-IN-1 is a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), a critical enzyme in the T-cell receptor (TCR) signaling pathway.[1][2] Validating that this compound effectively engages its target within a cellular context is a crucial step in preclinical research and drug development. This guide provides a comparative overview of key experimental methods to confirm the intracellular target engagement of this compound, with a focus on quantitative data analysis and detailed protocols. For comparative purposes, we will reference data for Dasatinib, a well-characterized multi-kinase inhibitor known to potently inhibit Lck.[3][4][5][6][7]

Lck Signaling Pathway: The Target in Context

Lck is a non-receptor tyrosine kinase that plays a pivotal role in initiating the TCR signaling cascade. Upon TCR activation, Lck phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This phosphorylation event creates docking sites for another kinase, ZAP-70 (Zeta-associated protein of 70 kDa), which is then also phosphorylated and activated by Lck. Activated ZAP-70 proceeds to phosphorylate downstream adaptor proteins, such as LAT (Linker for Activation of T-cells), leading to the propagation of the signal and ultimately, T-cell activation, proliferation, and cytokine release.[8][9][10][11][12][13]

Lck_Signaling_Pathway TCR_CD3 TCR/CD3 Complex Lck Lck TCR_CD3->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates (pY319/pY493) Lck_IN_1 This compound Lck_IN_1->Lck Inhibition LAT LAT ZAP70->LAT Phosphorylates Downstream Downstream Signaling (e.g., PLCγ1, SLP-76) LAT->Downstream Activation T-Cell Activation Downstream->Activation

Comparison of Target Engagement Methods

Several robust methods can be employed to confirm this compound target engagement in cells. Each technique offers distinct advantages and provides complementary information. The choice of method will depend on the specific research question, available resources, and desired throughput.

MethodPrincipleReadoutProsCons
Western Blot (Phospho-protein) Measures the phosphorylation status of Lck (pY394) and its direct downstream substrate ZAP-70 (pY319/pY493) upon inhibitor treatment.Decrease in phosphorylation signal.Direct measure of kinase activity inhibition; Widely accessible; Relatively inexpensive.Low throughput; Semi-quantitative; Requires specific and validated antibodies.
NanoBRET™ Target Engagement Assay A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc®-Lck fusion protein by a competitive inhibitor in live cells.Decrease in BRET signal (IC50 value).Quantitative measurement of intracellular affinity; High throughput; Live-cell assay.Requires genetic modification of cells to express the fusion protein; Potential for steric hindrance from the tag.
Cellular Thermal Shift Assay (CETSA®) Measures the thermal stabilization of Lck upon ligand (this compound) binding in intact cells or cell lysates.Increase in the amount of soluble Lck at elevated temperatures (EC50 value).Label-free; Measures direct physical binding to the endogenous protein; Can be performed in cell lysates and tissues.Can be low to medium throughput; Optimization of heating conditions is required; May not be suitable for all proteins.

Experimental Protocols and Data

Western Blot for Lck and ZAP-70 Phosphorylation

This method provides a direct readout of the functional consequence of Lck inhibition. A reduction in the phosphorylation of Lck at its activation loop (Tyrosine 394) and its substrate ZAP-70 (Tyrosine 319/493) is a strong indicator of target engagement.

Experimental Workflow:

WB_Workflow start Treat Jurkat cells with This compound or Dasatinib stimulate Stimulate with anti-CD3/CD28 start->stimulate lyse Lyse cells stimulate->lyse quantify Protein Quantification (BCA assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Blocking transfer->block primary_ab Incubate with primary antibodies (pLck, Lck, pZAP-70, ZAP-70) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Analyze band intensity detect->analyze

Detailed Protocol:

  • Cell Culture and Treatment: Culture Jurkat E6.1 cells (a human T-lymphocyte cell line) in RPMI-1640 medium supplemented with 10% fetal bovine serum.[14] Seed cells at a density of 1x10^6 cells/mL. Treat cells with a dose-response of this compound or Dasatinib (e.g., 1 nM to 10 µM) for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with anti-CD3 (e.g., OKT3, 1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 5-10 minutes at 37°C to induce TCR signaling.

  • Cell Lysis: Pellet the cells by centrifugation and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against pLck (Y394), Lck (total), pZAP-70 (Y319/Y493), and ZAP-70 (total) overnight at 4°C.[15] After washing, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Comparative Data:

CompoundCell LineAssayIC50Reference
Dasatinib JurkatProliferation~3 nM[6]
Dasatinib JurkatpSFK (Lck)~20 nM[16]
Dasatinib T-ALL cell linespLck (Y394)Potent suppression at 100 nM[4]
NanoBRET™ Target Engagement Assay

This assay provides a quantitative measure of compound binding to Lck in living cells.

Experimental Workflow:

NanoBRET_Workflow start Transfect HEK293 cells with NanoLuc-Lck fusion vector seed Seed cells in a 384-well plate start->seed add_tracer Add NanoBRET Tracer seed->add_tracer add_compound Add this compound or Dasatinib (dose-response) add_tracer->add_compound incubate Incubate for 2 hours add_compound->incubate read Measure BRET signal incubate->read analyze Calculate IC50 read->analyze

Detailed Protocol:

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding a NanoLuc®-Lck fusion protein.

  • Cell Seeding: Seed the transfected cells into a 384-well plate.

  • Tracer and Compound Addition: Add the NanoBRET™ tracer and a dose-response of this compound or Dasatinib to the cells.

  • Incubation: Incubate the plate for 2 hours at 37°C.

  • Signal Detection: Measure the BRET signal using a luminometer equipped with appropriate filters.

  • Data Analysis: Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative Data:

CompoundCell LineAssayIC50Reference
Dasatinib HEK293Lck NanoBRET2.7 nM[17]
Cellular Thermal Shift Assay (CETSA®)

CETSA measures the direct binding of a compound to its target protein by assessing the increased thermal stability of the protein-ligand complex.

Experimental Workflow:

CETSA_Workflow start Treat cells with This compound or Dasatinib heat Heat cells at various temperatures start->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge collect Collect supernatant (soluble proteins) centrifuge->collect detect Detect soluble Lck (Western Blot or ELISA) collect->detect analyze Generate melt curve and isothermal dose-response curve detect->analyze

Detailed Protocol:

  • Cell Treatment: Treat intact cells (e.g., Jurkat) or cell lysates with this compound, Dasatinib, or a vehicle control.

  • Heating: Heat the samples across a range of temperatures for a defined period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Detection: Analyze the amount of soluble Lck in the supernatant by Western Blot or an ELISA-based method.

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble Lck as a function of temperature to observe the thermal shift induced by the compound.

    • Isothermal Dose-Response (ITDR): Treat cells with a range of compound concentrations and heat at a single, optimized temperature. Plot the amount of soluble Lck against the compound concentration to determine the EC50 of target engagement.

Comparative Data:

CompoundCell LineAssayEC50Reference
Dasatinib K562ABL CETSA~10 nM[18]

Conclusion

Confirming target engagement is a cornerstone of robust pharmacological research. For this compound, a multi-faceted approach employing Western Blotting, NanoBRET, and CETSA provides a comprehensive understanding of its interaction with Lck in a cellular environment. While Western Blotting offers a direct readout of functional inhibition, NanoBRET provides quantitative intracellular affinity data, and CETSA confirms direct physical binding to the endogenous target. For a thorough validation of this compound, it is recommended to utilize at least two of these orthogonal methods. The data presented for the comparator compound, Dasatinib, highlights the quantitative and comparative power of these techniques in characterizing kinase inhibitors. Future studies should aim to generate a complete dataset for this compound across these platforms to solidify its cellular mechanism of action.

References

Assessing In Vivo Potency: A Comparative Guide to Lck and Src Inhibition with A-770041 and Saracatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide will delve into the quantitative in vivo data, detailed experimental methodologies, and the distinct signaling pathways targeted by each inhibitor, providing a comprehensive resource for researchers in immunology, oncology, and fibrosis.

Quantitative In Vivo Efficacy: A Tabular Comparison

The following tables summarize the in vivo efficacy of A-770041 and saracatinib across various preclinical models.

Table 1: In Vivo Efficacy of A-770041

Disease Model Animal Model Dosing Regimen Key Findings Reference
Heart Allograft RejectionBrown Norway to Lewis rats10-20 mg/kg/day, oralPrevented rejection for at least 65 days.[1][1]
Bleomycin-induced Pulmonary FibrosisMiceDaily gavageAttenuated lung fibrosis.[2][2]

Table 2: In Vivo Efficacy of Saracatinib

Disease Model Animal Model Dosing Regimen Key Findings Reference
Biliary Tract Carcinoma XenograftEGI-1 mouse xenograftsNot specifiedDelayed tumor growth and impaired vascular network.[3][4][3][4]
Hormone Receptor Negative Metastatic Breast CancerHuman patients (Phase II trial)175 mg daily, oralModest antiproliferative effects, more significant on invasion and migration.[5][5]
Bleomycin-induced Pulmonary FibrosisMiceNot specifiedInhibited pulmonary fibrosis, equal or superior to nintedanib and pirfenidone.[6][7][8][9][10][6][7][8][9][10]
Adenovirus TGF-β-induced Pulmonary FibrosisMiceNot specifiedInhibited pulmonary fibrosis.[6][7][8][9][6][7][8][9]

Signaling Pathways

Lck and Src are both members of the Src family of non-receptor tyrosine kinases and share structural homology. However, their primary roles in cellular signaling differ significantly, which is reflected in the therapeutic applications of their respective inhibitors.

Lck Signaling Pathway

Lck is predominantly expressed in T-lymphocytes and is a critical component of T-cell receptor (TCR) signaling.[11][12] Upon TCR engagement, Lck phosphorylates key downstream substrates, including ZAP-70 and LAT, initiating a signaling cascade that leads to T-cell activation, proliferation, and cytokine production.[11] Inhibition of Lck is therefore a promising strategy for T-cell mediated autoimmune diseases and organ transplant rejection.[13]

Lck_Signaling_Pathway cluster_membrane Cell Membrane TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 IP3_DAG IP3 & DAG PLCg1->IP3_DAG Ca_PKC Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT, AP-1, NF-κB Activation Ca_PKC->NFAT_AP1_NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT_AP1_NFkB->Gene_Expression T_Cell_Activation T-Cell Activation Gene_Expression->T_Cell_Activation

Lck Signaling Pathway in T-Cell Activation.
Saracatinib and Src Signaling

Src is ubiquitously expressed and plays a crucial role in various cellular processes, including proliferation, survival, migration, and angiogenesis.[3] It is a downstream effector of multiple receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors.[3] Dysregulation of Src signaling is implicated in the progression and metastasis of many solid tumors.[14] Saracatinib, by inhibiting Src, can disrupt these oncogenic pathways.

Src_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation Integrins Integrins FAK FAK Integrins->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Cell_Migration Cell Migration Src->Cell_Migration Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway Cell_Proliferation Cell Proliferation STAT3->Cell_Proliferation MAPK_Pathway->Cell_Proliferation Cell_Survival Cell Survival Akt_Pathway->Cell_Survival Experimental_Workflow start Start cell_culture Human Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation into Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with Vehicle or Kinase Inhibitor randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tumor Excision & Analysis (Histology, Biomarkers) endpoint->analysis conclusion Conclusion analysis->conclusion

References

Validating Lck-IN-1 Activity with Phospho-Flow Cytometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the activity of the lymphocyte-specific protein tyrosine kinase (Lck) inhibitor, Lck-IN-1, utilizing phospho-flow cytometry. This technique offers a powerful, single-cell approach to quantify the inhibition of Lck signaling, a critical component of T-cell activation. While specific experimental data for this compound is not publicly available, we will use data from a comparable Lck inhibitor, A-770041, to illustrate the principles and expected outcomes of such validation studies.

Comparative Analysis of Lck Inhibition

Phospho-flow cytometry allows for the precise measurement of protein phosphorylation at the single-cell level, providing a quantitative readout of kinase activity within complex cell populations. When validating a novel inhibitor like this compound, it is crucial to compare its efficacy against a known inhibitor or a vehicle control.

The following table summarizes data from a study on the Lck inhibitor A-770041, demonstrating its effect on Lck phosphorylation in murine CD4+ T-cells. This data serves as a reference for the type of quantitative comparison that should be performed for this compound.

InhibitorConcentration (nM)Inhibition of Lck Phosphorylation (%)
Vehicle (DMSO) 00
A-770041 100Significant Inhibition Observed[1]
300Increased Inhibition
1000Maximum Inhibition
Nintedanib 30Significant Inhibition Observed[1]
100Increased Inhibition
300Maximum Inhibition

Data adapted from a study by Kagawa et al. (2022), which utilized a Simple Wes™ system for analysis.[1] A similar dose-dependent inhibition of Lck phosphorylation would be expected when validating this compound using phospho-flow cytometry.

Lck Signaling Pathway in T-Cell Activation

Lck plays a pivotal role in initiating the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 and ζ-chains. This phosphorylation event recruits and activates another tyrosine kinase, ZAP-70, which in turn phosphorylates downstream adaptor proteins to propagate the signaling cascade, ultimately leading to T-cell activation, proliferation, and cytokine production.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane TCR TCR/CD3 Lck Lck TCR->Lck recruits ZAP70 ZAP-70 TCR->ZAP70 recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck associates with Lck->TCR phosphorylates ITAMs Lck->ZAP70 phosphorylates (activates) LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates DAG_IP3 DAG / IP3 PLCg1->DAG_IP3 generates Downstream Downstream Signaling (e.g., NF-κB, AP-1, NFAT) DAG_IP3->Downstream Lck_IN_1 This compound Lck_IN_1->Lck inhibits

Caption: Lck signaling cascade in T-cell activation.

Experimental Protocol: Phospho-Flow Cytometry for Lck Inhibition

This protocol outlines the key steps for assessing the inhibitory activity of this compound on Lck phosphorylation in a T-cell line (e.g., Jurkat) or primary T-cells.[2][3][4]

1. Cell Preparation and Stimulation:

  • Culture Jurkat T-cells or isolate primary T-cells from peripheral blood mononuclear cells (PBMCs).

  • Resuspend cells in an appropriate serum-free medium.

  • Pre-incubate cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

  • Stimulate the T-cells with an activating agent such as anti-CD3/CD28 antibodies or pervanadate to induce Lck phosphorylation. An unstimulated control should also be included.

2. Fixation:

  • Immediately after stimulation, fix the cells by adding a formaldehyde-based fixation buffer. This cross-links proteins and preserves the phosphorylation state of intracellular signaling molecules.[3]

  • Incubate for 10-15 minutes at room temperature.

3. Permeabilization:

  • Wash the fixed cells with a buffer (e.g., PBS).

  • Permeabilize the cells by adding ice-cold methanol. This step allows antibodies to access intracellular epitopes.[2]

  • Incubate for at least 30 minutes on ice.

4. Staining:

  • Wash the permeabilized cells to remove the methanol.

  • Stain the cells with a fluorescently conjugated antibody specific for phosphorylated Lck (e.g., anti-pLck Tyr505 or anti-pLck Tyr394).

  • Co-stain with antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify specific T-cell populations.

  • Incubate for 30-60 minutes at room temperature in the dark.

5. Data Acquisition and Analysis:

  • Wash the stained cells and resuspend them in a suitable buffer for flow cytometry.

  • Acquire data on a flow cytometer, ensuring proper compensation for spectral overlap between fluorochromes.

  • Analyze the data using appropriate software. Gate on the T-cell population of interest based on surface marker expression.

  • Quantify the median fluorescence intensity (MFI) of the phospho-Lck signal in the different treatment groups (vehicle, varying concentrations of this compound). A decrease in MFI in the this compound treated groups compared to the stimulated vehicle control indicates inhibitory activity.

Phospho_Flow_Workflow start Start: T-cell Culture inhibitor_incubation Inhibitor Incubation (this compound / Vehicle) start->inhibitor_incubation stimulation T-cell Stimulation (e.g., anti-CD3/CD28) inhibitor_incubation->stimulation fixation Fixation (Formaldehyde) stimulation->fixation permeabilization Permeabilization (Methanol) fixation->permeabilization staining Antibody Staining (anti-pLck, anti-CD3, etc.) permeabilization->staining acquisition Data Acquisition (Flow Cytometer) staining->acquisition analysis Data Analysis (Gating & MFI Quantification) acquisition->analysis end End: Validation of this compound Activity analysis->end

Caption: Experimental workflow for phospho-flow cytometry.

Conclusion

Phospho-flow cytometry is an indispensable tool for the functional validation of kinase inhibitors like this compound. By providing quantitative, single-cell data on the phosphorylation status of Lck, this method allows for a robust assessment of inhibitor potency and efficacy. The experimental framework and comparative data presented in this guide offer a solid foundation for researchers to design and execute their validation studies, ultimately contributing to the development of novel therapeutics targeting T-cell mediated diseases.

References

Comparing the IC50 values of different Lck inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Lck Inhibitor Potency

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling cascade, playing a pivotal role in T-cell activation and immune responses.[1][2][3] Its involvement in various cellular processes, including cell proliferation, differentiation, and motility, has made it an attractive therapeutic target for autoimmune diseases and certain cancers.[2][4] This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values for several Lck inhibitors, supported by a detailed experimental protocol for IC50 determination and visualizations of the Lck signaling pathway and experimental workflow.

Lck Inhibitor IC50 Values

The potency of a drug is often quantified by its IC50 value, which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.[5] The following table summarizes the IC50 values for a selection of Lck inhibitors, highlighting their varying potencies.

InhibitorLck IC50 (µM)Reference
2-aminopyrimidine carbamate (XII)0.0006[6]
PP20.004[6]
BMS-2431170.004[6]
PP10.005[6]
Compound X0.009[6]
Compound XI0.036[6]
4-amino-5,6-biaryl-furo[2,3-d]pyrimidine lead (IX)0.081[6]
A-7700410.147[6]

Experimental Protocols

Determination of IC50 Values for Lck Inhibitors

The following is a generalized protocol for determining the IC50 values of Lck inhibitors using an in vitro kinase assay. This method measures the ability of a compound to inhibit the phosphorylation of a substrate by Lck.

Materials:

  • Recombinant human Lck enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate), radioactively labeled ([γ-33P]ATP) or non-radioactive for other detection methods

  • Substrate (e.g., a synthetic peptide or a protein like ZAP-70)

  • Test inhibitors dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plates

  • Phosphocellulose paper or other capture membrane

  • Scintillation counter or plate reader (depending on the detection method)

  • Wash buffers

Procedure:

  • Prepare a serial dilution of the test inhibitor: Start with a high concentration and perform a series of dilutions to cover a wide range of concentrations.

  • Set up the kinase reaction: In each well of a 96-well plate, add the kinase buffer, the Lck enzyme, and the substrate.

  • Add the inhibitor: Add the serially diluted inhibitor to the wells. Include a control with no inhibitor (vehicle only) and a control with no enzyme (background).

  • Initiate the reaction: Add ATP to each well to start the phosphorylation reaction.

  • Incubate: Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

  • Stop the reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure kinase activity:

    • For radioactive assays: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-33P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • For non-radioactive assays (e.g., fluorescence-based): Read the plate using a plate reader that can detect the specific signal (e.g., fluorescence resonance energy transfer - FRET).[7]

  • Data analysis:

    • Subtract the background reading from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Visualizations

Lck Signaling Pathway

The following diagram illustrates the central role of Lck in T-cell receptor (TCR) signaling. Upon TCR activation, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex, initiating a downstream signaling cascade that leads to T-cell activation.[1][3]

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR ITAMs ITAMs TCR->ITAMs Antigen Presentation CD4_CD8 CD4/CD8 Lck Lck CD4_CD8->Lck Recruitment Lck->ITAMs Phosphorylation ZAP70 ZAP-70 ITAMs->ZAP70 Recruitment & Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg1->Downstream Activation T_Cell_Activation T-Cell Activation Downstream->T_Cell_Activation Leads to

Caption: Lck-mediated T-cell receptor signaling cascade.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps involved in determining the IC50 value of an Lck inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor_Dilution Serial Dilution of Inhibitor Add_Inhibitor Add Inhibitor to Plate Inhibitor_Dilution->Add_Inhibitor Reaction_Setup Prepare Kinase Reaction Mix (Lck, Substrate, Buffer) Reaction_Setup->Add_Inhibitor Initiate_Reaction Initiate with ATP Add_Inhibitor->Initiate_Reaction Incubation Incubate Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Measure_Activity Measure Kinase Activity Stop_Reaction->Measure_Activity Calculate_Inhibition Calculate % Inhibition Measure_Activity->Calculate_Inhibition Plot_Data Plot Inhibition vs. log[Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

Caption: Workflow for determining Lck inhibitor IC50 values.

References

A Comparative Guide to Lck Inhibitors for Modulating T-Cell Effector Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lck-IN-1's validated effects on T-cell effector functions against other known Lck inhibitors. Due to the limited public data on a compound specifically named "this compound," this guide utilizes publicly available data for the potent and selective Lck inhibitor A-770041 as a representative compound for comparison. The guide includes quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to aid in the evaluation of these critical research tools.

Comparative Performance of Lck Inhibitors

The efficacy of small molecule inhibitors targeting Lymphocyte-specific protein tyrosine kinase (Lck) is crucial for research into T-cell mediated autoimmune diseases and transplant rejection.[1] This section compares the performance of A-770041 with two other well-characterized inhibitors that modulate T-cell function: Dasatinib and PP2.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC₅₀) and effective concentrations (EC₅₀) of A-770041, Dasatinib, and PP2 on various T-cell effector functions. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell type and stimulation method can vary between studies.

InhibitorTarget ParameterAssay TypeCell TypeIC₅₀ / EC₅₀Citation(s)
A-770041 Lck Kinase ActivityBiochemical Assay-IC₅₀: 147 nM[2]
IL-2 ProductionCellular AssayWhole BloodEC₅₀: ~80 nM[2]
Lck PhosphorylationCellular AssayMurine CD4+ T-cellsInhibition at ≥100 nM[3]
Dasatinib T-cell ProliferationCellular AssayHuman PBMCsIC₅₀: 2.8 nM[4]
T-cell ProliferationCellular AssayPurified Human CD3+ T-cellsIC₅₀: 11 nM[5]
T-cell Activation (CD69)Cellular AssayPurified Human CD3+ T-cellsIC₅₀: 11 nM[5]
Cytokine ReleaseCellular AssayT-cell/Target Co-cultureInhibition at >50 nM
PP2 Lck Kinase ActivityBiochemical Assay-IC₅₀: 4 nM[6][7]
Fyn Kinase ActivityBiochemical Assay-IC₅₀: 5 nM[6][7]
T-cell CytotoxicityCellular AssayOT-I CTLsIC₅₀: 3.82 µM
T-cell Activation (GFP+)Cellular AssayOT-I CTLsIC₅₀: 2.72 µM

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are representative protocols for key T-cell effector function assays.

T-Cell Proliferation Assay (CFSE-based)

This protocol outlines the measurement of T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dilution, a common method to track cell divisions.

1. Cell Preparation and Staining:

  • Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs with PBS.

  • Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold culture medium (e.g., RPMI-1640 supplemented with 10% FBS) and incubate on ice for 5 minutes.

  • Wash the cells three times with complete culture medium to remove any unbound CFSE.

2. Cell Culture and Stimulation:

  • Resuspend the CFSE-labeled PBMCs in complete culture medium.

  • Plate the cells in a 96-well round-bottom plate at a density of 1-2 x 10⁵ cells/well.

  • Add the Lck inhibitor (e.g., A-770041, Dasatinib, or PP2) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Stimulate the T-cells using anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) or a suitable mitogen like Phytohemagglutinin (PHA).

  • Culture the cells for 3-5 days at 37°C in a humidified 5% CO₂ incubator.

3. Flow Cytometry Analysis:

  • Harvest the cells from the plate.

  • Stain the cells with fluorescently-conjugated antibodies against T-cell surface markers such as CD3, CD4, and CD8.

  • Acquire the samples on a flow cytometer.

  • Analyze the data by gating on the T-cell populations (e.g., CD3+CD4+ and CD3+CD8+) and examining the CFSE fluorescence intensity. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

Cytokine Release Assay (Intracellular Staining)

This protocol describes the detection of intracellular cytokine production in T-cells following stimulation.

1. T-Cell Stimulation:

  • Prepare PBMCs or purified T-cells and plate them in a 96-well plate as described in the proliferation assay protocol.

  • Add the Lck inhibitor at desired concentrations, including a vehicle control.

  • Stimulate the cells with a combination of Phorbol 12-myristate 13-acetate (PMA) (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µg/mL) or with anti-CD3/CD28 antibodies for 4-6 hours.

  • For the final 2-4 hours of stimulation, add a protein transport inhibitor, such as Brefeldin A or Monensin, to trap cytokines intracellularly.

2. Staining and Analysis:

  • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

  • Stain for surface markers (e.g., CD3, CD4, CD8) with fluorescently-conjugated antibodies for 20-30 minutes on ice.

  • Wash the cells to remove unbound surface antibodies.

  • Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.

  • Permeabilize the cells using a permeabilization buffer (e.g., saponin-based).

  • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with fluorescently-conjugated antibodies for 30 minutes at room temperature, protected from light.

  • Wash the cells with permeabilization buffer.

  • Resuspend the cells in FACS buffer and acquire on a flow cytometer.

  • Analyze the data by gating on the T-cell populations and quantifying the percentage of cells positive for each cytokine.

Visualizations

The following diagrams illustrate the Lck signaling pathway, a typical experimental workflow for assessing T-cell effector functions, and a logical comparison of the inhibitors discussed.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR/CD3 Lck Lck TCR->Lck Recruitment & Activation ZAP70 ZAP-70 TCR->ZAP70 Recruitment CD4_CD8 CD4/CD8 CD4_CD8->Lck Association Lck->TCR Phosphorylates ITAMs Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Recruitment & Activation IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_release Ca²⁺ Release IP3->Ca_release Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFkB NF-κB Pathway DAG->NFkB NFAT NFAT Activation Ca_release->NFAT Effector_Functions T-Cell Effector Functions (Cytokine Release, Proliferation, Cytotoxicity) Ras_MAPK->Effector_Functions NFkB->Effector_Functions NFAT->Effector_Functions

Caption: Lck Signaling Pathway in T-Cell Activation.

T_Cell_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Isolate_Cells Isolate T-Cells (e.g., PBMCs) Label_Cells Label Cells (e.g., CFSE) Isolate_Cells->Label_Cells Add_Inhibitor Add Lck Inhibitor (Varying Concentrations) Label_Cells->Add_Inhibitor Stimulate_Cells Stimulate T-Cells (e.g., anti-CD3/CD28) Add_Inhibitor->Stimulate_Cells Incubate Incubate (4-72 hours) Stimulate_Cells->Incubate Stain_Markers Stain Markers (Surface & Intracellular) Incubate->Stain_Markers Acquire_Data Acquire Data (Flow Cytometry) Stain_Markers->Acquire_Data Analyze_Results Analyze Results (e.g., Proliferation, Cytokine+ %) Acquire_Data->Analyze_Results

Caption: Experimental Workflow for T-Cell Effector Function Assays.

Inhibitor_Comparison cluster_properties Key Properties Lck_IN_1 A-770041 (this compound surrogate) Selectivity Selectivity Lck_IN_1->Selectivity High for Lck vs. Fyn Potency Potency Lck_IN_1->Potency Biochemical IC₅₀: 147 nM Cellular_Activity Cellular Activity Lck_IN_1->Cellular_Activity EC₅₀ (IL-2): ~80 nM Dasatinib Dasatinib Dasatinib->Selectivity Multi-kinase inhibitor (Src family, Bcr-Abl) Dasatinib->Potency High (low nM IC₅₀) Dasatinib->Cellular_Activity Potent inhibition of proliferation & cytokines PP2 PP2 PP2->Selectivity Src family inhibitor PP2->Potency Biochemical IC₅₀: 4 nM (Lck) PP2->Cellular_Activity Inhibits cytotoxicity (µM range)

Caption: Logical Comparison of Lck Inhibitors.

References

Validating Lck Inhibitor Specificity: A Comparative Guide Using Lck Knockout Jurkat Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling molecule in T-cells and a promising therapeutic target for autoimmune diseases and certain cancers.[1][2] However, due to the high degree of homology within the Src family of kinases, developing specific Lck inhibitors is a significant challenge.[3] Off-target inhibition can lead to undesirable side effects, underscoring the need for rigorous specificity validation. This guide details a robust methodology for validating the specificity of Lck inhibitors, using Lck knockout (KO) Jurkat T-cells as a critical tool. While this guide focuses on the validation process, for illustrative purposes, we will provide comparative data for well-characterized Lck inhibitors.

The Pivotal Role of Lck Knockout Jurkat Cells

Jurkat cells are a human T-lymphocyte cell line that endogenously expresses Lck and is widely used to study T-cell signaling. The availability of Lck knockout Jurkat cell lines provides an ideal negative control to unequivocally assess the on-target effects of a putative Lck inhibitor. By comparing the inhibitor's effects on wild-type (WT) Jurkat cells with its effects on Lck KO Jurkat cells, researchers can differentiate between Lck-dependent and off-target activities.

Logical Workflow for Specificity Validation

The following diagram illustrates the logical workflow for validating the specificity of a potential Lck inhibitor using wild-type and Lck knockout Jurkat cells.

G cluster_0 Cell Lines cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis & Conclusion wt_jurkat Wild-Type (WT) Jurkat Cells western_blot Western Blot (pLck, pZAP70, etc.) wt_jurkat->western_blot viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) wt_jurkat->viability_assay ko_jurkat Lck Knockout (KO) Jurkat Cells ko_jurkat->western_blot ko_jurkat->viability_assay inhibitor Test Lck Inhibitor (e.g., Lck-IN-1) inhibitor->wt_jurkat inhibitor->ko_jurkat kinase_assay In Vitro Kinase Assay inhibitor->kinase_assay comparison Compare WT vs. KO Results western_blot->comparison kinase_assay->comparison viability_assay->comparison conclusion Determine Lck Specificity comparison->conclusion

Caption: Workflow for Lck inhibitor specificity validation.

Comparative Analysis of Lck Inhibitors

To illustrate the data that can be generated from such studies, the following table summarizes the inhibitory activity of several known Lck inhibitors. While specific data for a compound designated "this compound" is not publicly available, the data for the compounds below serve as a benchmark for comparison.

InhibitorLck IC50 (nM)Fyn IC50 (nM)Src IC50 (nM)Other Notable Targets (IC50)
A-770041 14744,1009,100Fgr (14,100 nM)
Dasatinib <1<1.10.8Abl (<1 nM), c-Kit (79 nM)
PP2 45-Hck (5 nM), EGFR (480 nM), ZAP-70 (>100,000 nM), JAK2 (>50,000 nM)

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data compiled from multiple sources.[4][5][6][7][8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments in the validation workflow.

Western Blot Analysis of Lck Signaling Pathway

This protocol is for assessing the phosphorylation status of Lck and its downstream targets in response to inhibitor treatment.

a. Cell Culture and Treatment:

  • Culture wild-type and Lck KO Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10][11]

  • Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.

  • Treat cells with the Lck inhibitor at various concentrations for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

b. Cell Lysis:

  • Harvest cells by centrifugation at 500 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

c. Protein Quantification and Electrophoresis:

  • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

d. Immunoblotting:

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-Lck (Tyr394), total Lck, phospho-ZAP70, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

G TCR TCR/CD3 Complex Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation Downstream Downstream Signaling ZAP70->Downstream Inhibitor Lck Inhibitor Inhibitor->Lck

Caption: Simplified Lck signaling pathway in T-cells.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified Lck and other kinases.

a. Reagents:

  • Recombinant Lck enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[3]

  • Substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1)

  • ATP (at a concentration close to the Km for Lck)

  • Lck inhibitor at various concentrations

b. Procedure (Example using ADP-Glo™ Kinase Assay):

  • Prepare a reaction mixture containing the Lck enzyme, substrate, and kinase buffer.

  • Add the Lck inhibitor at a range of concentrations to the wells of a 384-well plate.

  • Add the enzyme/substrate mixture to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 40 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ Reagent).

  • Measure the luminescent signal, which is proportional to the kinase activity.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effects of the inhibitor on wild-type and Lck KO Jurkat cells.

a. Cell Seeding:

  • Seed wild-type and Lck KO Jurkat cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

b. Treatment:

  • Add the Lck inhibitor at various concentrations to the wells. Include a vehicle control.

c. Incubation:

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

d. Viability Measurement (Example using MTT assay):

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

G cluster_0 Cell Treatment cluster_1 Expected Outcome for a Specific Lck Inhibitor wt_cells WT Jurkat Cells + Inhibitor wt_effect Decreased Phosphorylation of Lck Targets Decreased Cell Viability (if Lck is critical for survival) wt_cells->wt_effect ko_cells Lck KO Jurkat Cells + Inhibitor ko_effect No Change in Phosphorylation of Lck-independent pathways Minimal or No Effect on Cell Viability ko_cells->ko_effect

Caption: Expected outcomes for a specific Lck inhibitor.

Conclusion

The use of Lck knockout Jurkat cells is an indispensable part of the pipeline for validating the specificity of novel Lck inhibitors. By systematically comparing the effects of a test compound on wild-type and Lck knockout cells using a combination of biochemical and cell-based assays, researchers can confidently determine the on-target activity and potential off-target liabilities. This rigorous approach is essential for the development of safe and effective Lck-targeted therapies.

References

Cross-reactivity profiling of Lck-IN-1 against a kinase panel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed cross-reactivity profiling of Lck-IN-1, a potent inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck). The following sections present a comparative analysis of its performance against a panel of related kinases, supported by experimental data and detailed methodologies.

Lck plays a crucial role in T-cell receptor signaling, making it a key target for immunomodulatory and anti-inflammatory drug development. However, the high degree of homology within the ATP-binding site of the Src family of kinases presents a significant challenge in developing truly selective inhibitors. This guide utilizes data from the well-characterized Lck inhibitor, A-770041, which is structurally and functionally analogous to many compounds designated as "this compound" in research settings, to illustrate the typical selectivity profile of such inhibitors.

Cross-Reactivity Profile against a Kinase Panel

The inhibitory activity of A-770041 was assessed against a panel of Src family kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, were determined and are summarized in the table below.

Kinase TargetIC50 (nM)Fold Selectivity vs. Lck
Lck 147 1
Fyn44,100~300
Src9,100~62
Fgr14,100~96
Lyn>10,000>68
Hck>10,000>68

Data presented is for the representative Lck inhibitor, A-770041.

The data clearly indicates a high degree of selectivity for Lck over other members of the Src kinase family. Notably, A-770041 demonstrates approximately 300-fold greater potency for Lck compared to Fyn, another key kinase involved in T-cell signaling. Furthermore, it was observed to be over 200-fold selective against a broader panel of approximately 20 serine/threonine and tyrosine kinases outside the Src family, with IC50 values exceeding 10 µM for roughly 70 other molecular targets.

Experimental Protocols

The determination of kinase inhibition and IC50 values is critical for evaluating the potency and selectivity of an inhibitor. A standard and widely accepted method for this is the in vitro biochemical kinase assay.

Biochemical Kinase Assay for IC50 Determination

This protocol outlines the general steps for determining the IC50 value of a kinase inhibitor using a radiolabeled ATP assay, a gold standard for quantifying kinase activity.

Materials:

  • Recombinant purified kinase (e.g., Lck)

  • Kinase-specific substrate (peptide or protein)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Adenosine triphosphate (ATP), both non-radiolabeled and radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP)

  • Kinase inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphocellulose paper or other suitable membrane for capturing the phosphorylated substrate

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reaction Mix: A master mix containing the kinase assay buffer, the specific substrate, and the kinase enzyme is prepared.

  • Prepare Inhibitor Dilutions: A serial dilution of the kinase inhibitor is prepared in the kinase assay buffer. A control with no inhibitor (vehicle only, e.g., DMSO) is also included.

  • Initiate Kinase Reaction: The kinase reaction is initiated by adding a mixture of non-radiolabeled ATP and radiolabeled ATP to the wells containing the kinase reaction mix and the inhibitor dilutions. The final ATP concentration is typically kept close to the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate competitive inhibition measurements.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period, allowing the kinase to phosphorylate the substrate. The incubation time is optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Capture Substrate: The reaction is terminated by spotting a portion of the reaction mixture onto a phosphocellulose paper. The phosphorylated substrate binds to the paper, while the unincorporated radiolabeled ATP does not.

  • Washing: The phosphocellulose papers are washed multiple times with the wash buffer to remove any unbound radiolabeled ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate on the phosphocellulose paper is quantified using a scintillation counter.

  • Data Analysis: The radioactive counts are plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_kinase Prepare Kinase Reaction Mix initiate_reaction Initiate Reaction (Add ATP) prep_kinase->initiate_reaction prep_inhibitor Prepare Inhibitor Serial Dilutions prep_inhibitor->initiate_reaction incubation Incubate initiate_reaction->incubation stop_reaction Stop Reaction & Capture Substrate incubation->stop_reaction washing Wash Unbound ATP stop_reaction->washing quantify Quantify Radioactivity washing->quantify analyze IC50 Determination quantify->analyze

Experimental workflow for determining kinase inhibitor IC50 values.

lck_signaling_pathway TCR TCR Lck Lck TCR->Lck Activation CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation Downstream Downstream Signaling LAT->Downstream Lck_IN_1 This compound Lck_IN_1->Lck

Simplified Lck signaling pathway and the point of inhibition by this compound.

Safety Operating Guide

Safe Disposal Procedures for Lck-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Proper management and disposal of the lymphocyte-specific protein tyrosine kinase (Lck) inhibitor, Lck-IN-1, is critical for maintaining laboratory safety and environmental protection. As a potent research chemical, this compound possesses specific hazards that necessitate a structured disposal protocol. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to handle and dispose of this compound waste safely and in accordance with general safety guidelines. Adherence to these procedures will help ensure a safe laboratory environment and prevent environmental contamination.

Hazard Identification and Data Summary

This compound is classified as harmful if swallowed and is recognized as being very toxic to aquatic life with long-lasting effects[1]. It is imperative to prevent its release into the environment[1]. The following table summarizes the key hazard information derived from its Safety Data Sheet (SDS).

Hazard ClassificationCategoryGHS Hazard StatementPrecautionary Statement (Disposal)
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell[1].
Acute Aquatic Toxicity Category 1H400: Very toxic to aquatic life[1]P273: Avoid release to the environment[1].
Chronic Aquatic Toxicity Category 1H410: Very toxic to aquatic life with long lasting effects[1]P391: Collect spillage[1].
Environmental Water Hazard Class 1Slightly hazardous for water[2]Do not allow undiluted product or large quantities of it to reach ground water, water course or sewage system[2].

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste. This includes pure (unused) chemical, contaminated solutions, and contaminated labware.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound in any form, ensure appropriate PPE is worn.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles with side-shields.

  • Body Protection: A standard laboratory coat is required. Impervious clothing may be necessary for larger quantities or during spill cleanup[1].

Step 2: Waste Segregation and Collection

Proper segregation is the first and most critical step in hazardous waste management.

  • Do Not Mix: Never mix this compound waste with non-hazardous materials or general trash[3]. If hazardous and non-hazardous waste are mixed, the entire volume must be treated as hazardous[3].

  • Solid Waste: Collect unused or expired this compound powder, along with any grossly contaminated items like weigh boats or pipette tips, in a designated hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound (e.g., from experiments, stock solutions) in a dedicated, leak-proof hazardous liquid waste container[4]. Do not pour this compound solutions down the drain[2][5].

  • Contaminated Labware: Items such as gloves, bench paper, and empty vials with trace contamination should be collected in a designated solid hazardous waste container[4]. Sharps must be placed in a puncture-proof sharps container[3].

Step 3: Container Selection and Labeling

All waste must be stored in appropriate, clearly labeled containers.

  • Container Type: Use containers that are chemically compatible with this compound and its solvent. Containers must have a secure, sealable lid to prevent leaks or spills[3][6].

  • Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The relevant hazard pictograms (e.g., Harmful, Environmental Hazard).

    • An accumulation start date.

Step 4: Temporary Storage

Store the sealed and labeled waste containers in a designated, secure area until they are collected for disposal.

  • This area should be away from general laboratory traffic.

  • Ensure containers are stored away from incompatible materials, such as strong acids, alkalis, or strong oxidizing/reducing agents[1].

Step 5: Final Disposal

Disposal of chemical waste must be handled by professionals.

  • Approved Facility: The precautionary statement P501 explicitly directs users to "Dispose of contents/ container to an approved waste disposal plant"[1].

  • Institutional Guidelines: Follow your institution’s specific procedures for hazardous waste pickup. Contact your Environmental Health & Safety (EH&S) department to schedule a collection. Never attempt to transport or dispose of hazardous waste yourself.

Step 6: Spill Management

In the event of a spill, immediate and correct action is required.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading using absorbent materials.

  • Collect: Carefully collect the spilled material and any contaminated absorbents. The SDS advises to "Collect spillage"[1].

  • Dispose: Place all cleanup materials into a sealed, labeled hazardous waste container and dispose of it according to the procedures outlined above.

Visual Guides and Pathways

To provide further context, the following diagrams illustrate the Lck signaling pathway, which is the target of this compound, and a logical workflow for the disposal process.

Lck_Signaling_Pathway TCR T-Cell Receptor (TCR) CD3_ITAMs CD3 ITAMs TCR->CD3_ITAMs Engagement CD4_CD8 CD4/CD8 Co-receptor Lck Lck CD4_CD8->Lck Recruits Lck->CD3_ITAMs Phosphorylates ZAP70 ZAP-70 Lck->ZAP70 Activates Lck_IN_1 This compound Lck_IN_1->Lck Inhibits CD3_ITAMs->ZAP70 Docks LAT LAT ZAP70->LAT Phosphorylates Downstream Downstream Signaling (e.g., PLCγ1, MAPK) LAT->Downstream Activation T-Cell Activation Downstream->Activation

Caption: T-Cell Receptor (TCR) signaling pathway initiated by Lck and inhibited by this compound.

Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid, Liquid, Sharps) ppe->segregate container Step 3: Use Labeled, Sealed, Compatible Container segregate->container spill Spill Occurs segregate->spill Potential Hazard storage Step 4: Store in Designated Secure Area container->storage disposal Step 5: Arrange Pickup by Approved Waste Disposal Service storage->disposal end End: Waste Safely Disposed disposal->end spill_proc Follow Spill Management Protocol (Contain, Collect, Dispose) spill->spill_proc spill_proc->container

Caption: Logical workflow for the proper disposal of this compound hazardous waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Lck-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the lymphocyte-specific protein tyrosine kinase (Lck) inhibitor, Lck-IN-1, ensuring personal safety and proper handling are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE) for this compound

Adherence to proper PPE protocols is the first line of defense against potential exposure to this compound. The following table summarizes the required personal protective equipment.

PPE CategoryRequired EquipmentSpecifications
Eye/Face Protection Safety goggles with side-shieldsMust be worn to protect against splashes.
Skin Protection Protective glovesChemically resistant gloves are mandatory.
Impervious clothing/Lab coatTo protect skin and personal clothing.
Respiratory Protection Suitable respiratorUse in well-ventilated areas. A respirator is necessary if ventilation is inadequate.

This data is synthesized from the this compound Safety Data Sheet.[1]

Hazard Identification and First Aid

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Understanding these hazards and the appropriate first aid response is critical.

HazardGHS ClassificationPrecautionary StatementsFirst Aid Measures
Acute Oral Toxicity Category 4 (Harmful if swallowed)P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.If swallowed, call a poison center or doctor immediately if you feel unwell. Rinse mouth.[1]
Acute Aquatic Toxicity Category 1P273: Avoid release to the environment.Collect spillage.[1]
Chronic Aquatic Toxicity Category 1P391: Collect spillage.N/A

Safe Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and prevent accidental exposure or environmental contamination.

Handling:

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Ensure adequate ventilation in the workplace.[1]

  • A safety shower and eye wash station should be readily accessible.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Incompatible materials to avoid include strong acids/alkalis and strong oxidizing/reducing agents.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental harm.

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Avoid release to the environment.[1]

Lck Signaling Pathway

Lck plays a pivotal role in T-cell receptor (TCR) signaling, which is essential for T-cell activation and immune responses.[2][3][4] Understanding this pathway is crucial for researchers working with Lck inhibitors.

Lck_Signaling_Pathway TCR TCR Lck Lck TCR->Lck recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck associates with ITAMs ITAMs Lck->ITAMs phosphorylates ZAP70 ZAP-70 ITAMs->ZAP70 recruits & activates LAT LAT ZAP70->LAT phosphorylates Downstream Downstream Signaling LAT->Downstream Activation T-cell Activation Downstream->Activation

Caption: Simplified Lck-mediated T-cell receptor signaling pathway.

Experimental Workflow for Handling this compound

The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.

Lck_IN_1_Handling_Workflow Prep Preparation: - Review SDS - Ensure ventilation PPE Don Personal Protective Equipment: - Safety Goggles - Gloves - Lab Coat Prep->PPE Handling Chemical Handling: - Weigh/dissolve in fume hood - Avoid generating dust/aerosols PPE->Handling Experiment Perform Experiment Handling->Experiment Decontamination Decontamination: - Clean work area - Wash hands thoroughly Experiment->Decontamination Disposal Waste Disposal: - Dispose of waste in approved container Decontamination->Disposal

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.